molecular formula C10H6N4O4S2 B1204645 DTNP CAS No. 2127-10-8

DTNP

Cat. No.: B1204645
CAS No.: 2127-10-8
M. Wt: 310.3 g/mol
InChI Key: ROUFCTKIILEETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUFCTKIILEETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175520
Record name 2,2'-Dithiobis(5-nitropyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-10-8
Record name 2,2′-Dithiobis[5-nitropyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2127-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiobis(5-nitropyridine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dithiobis(5-nitropyridine)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dithiobis(5-nitropyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dithiobis(5-nitropyridine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of DTNP in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the selective protection and deprotection of amino acid side chains are paramount to achieving the desired final product with high fidelity. Cysteine, with its reactive thiol group, presents a unique challenge, necessitating robust protecting groups to prevent unwanted side reactions. 2,2'-Dithiobis(5-nitropyridine), commonly known as DTNP, has emerged as a valuable reagent for the mild and efficient deprotection of cysteine and selenocysteine (B57510) residues, offering a significant advantage over harsher, traditional methods. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its practical application in peptide synthesis, supported by quantitative data and detailed experimental protocols.

This compound: A Gentle and Effective Deprotecting Agent

This compound is a symmetrical disulfide containing two nitropyridyl moieties. Its utility in peptide synthesis lies in its ability to selectively remove a variety of sulfur-protecting groups from cysteine residues under mild acidic conditions. This is particularly advantageous for the synthesis of complex peptides and those containing sensitive functional groups that would be compromised by harsher deprotection cocktails.[1][2]

The primary role of this compound is to facilitate the deprotection of cysteine side chains, which are often protected by groups such as trityl (Trt), acetamidomethyl (Acm), and p-methoxybenzyl (Mob).[1][3] Traditionally, the removal of these groups requires strong acids or heavy metal reagents. The this compound method, typically carried out in a trifluoroacetic acid (TFA) solvent system, provides a gentler alternative.[1][2]

Mechanism of Action

The deprotection of a protected cysteine residue (Cys-PG) by this compound proceeds through a two-step mechanism. The reaction is often facilitated by the presence of a scavenger, such as thioanisole.

  • Activation and Formation of the Npys Intermediate: In the presence of TFA, the this compound molecule is activated. The protected cysteine's sulfur atom attacks the disulfide bond of this compound. This results in the cleavage of the protecting group (PG) and the formation of a mixed disulfide between the cysteine residue and a 5-nitropyridyl (Npys) group, yielding Cys-Npys.[1]

  • Reduction to the Free Thiol: The resulting Cys-Npys intermediate can then be readily reduced to the free cysteine thiol (Cys-SH) by treatment with a reducing agent, such as dithiothreitol (B142953) (DTT).[1]

Below is a diagram illustrating the general deprotection pathway.

DTNP_Deprotection_Mechanism cluster_step1 Step 1: Npys Intermediate Formation cluster_step2 Step 2: Reduction to Free Thiol Cys-PG Protected Cysteine (Cys-PG) Cys-Npys Npys-Cysteine Intermediate (Cys-S-Npys) Cys-PG->Cys-Npys + this compound / TFA This compound This compound (2,2'-Dithiobis(5-nitropyridine)) Cys-SH Free Cysteine Thiol (Cys-SH) Cys-Npys->Cys-SH + DTT TFA TFA (Thioanisole) DTT DTT (Reducing Agent)

This compound Deprotection Mechanism

Quantitative Data on Deprotection Efficiency

The effectiveness of this compound in removing various cysteine protecting groups has been systematically evaluated. The following tables summarize the deprotection efficiency under different conditions.

Table 1: this compound-Mediated Deprotection of Various Cysteine Protecting Groups

Protecting GroupThis compound (equivalents)ThioanisoleSolventTime (h)Deprotection (%)
Trt 1.1NoTFA1~100
Acm 15YesTFA1~95
Mob 2YesTFA1~100
tBu 11YesTFA1~80
StBu 15YesTFA1~60

Data sourced from studies on model peptides.[1]

Table 2: Deprotection of Selenocysteine Protecting Groups with this compound

Protecting GroupThis compound (equivalents)ThioanisoleSolventTime (h)Deprotection (%)
Sec(Mob) 0.2NoTFA1~70
Sec(Meb) 1NoTFA1~100
Sec(Bzl) 1YesTFA1~90

Data sourced from studies on selenocysteine-containing peptides.[2][4]

Experimental Protocols

General Protocol for this compound-Mediated Deprotection of Cysteine-Protected Peptides

This protocol is a general guideline and may require optimization based on the specific peptide sequence and protecting group.

Materials:

  • Protected peptide

  • 2,2'-Dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (if required)

  • Dithiothreitol (DTT)

  • Cold diethyl ether

  • HPLC system for analysis and purification

Procedure:

  • Peptide Dissolution: Dissolve the protected peptide in TFA (or a mixture of TFA and thioanisole, e.g., 98:2 v/v) to a final concentration of approximately 5-10 mg/mL.

  • Addition of this compound: Add the required equivalents of this compound to the peptide solution. The number of equivalents will vary depending on the protecting group (see Table 1).

  • Reaction Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC.

  • Precipitation: Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Isolation: Isolate the precipitated peptide by centrifugation and decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Drying: Dry the peptide pellet under vacuum.

  • Reduction of Npys Intermediate (if necessary): Dissolve the crude peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and add an excess of DTT. Incubate for 30-60 minutes to reduce the Cys-Npys intermediate to the free thiol.

  • Purification: Purify the deprotected peptide by preparative HPLC.

Experimental Workflow for this compound Deprotection

DTNP_Workflow start Start dissolve Dissolve Protected Peptide in TFA +/- Thioanisole start->dissolve add_this compound Add this compound dissolve->add_this compound incubate Incubate at Room Temperature (1-2 hours) add_this compound->incubate monitor Monitor by HPLC incubate->monitor monitor->incubate Incomplete precipitate Precipitate with Cold Diethyl Ether monitor->precipitate Complete centrifuge Centrifuge and Decant precipitate->centrifuge wash Wash with Cold Diethyl Ether centrifuge->wash dry Dry Peptide wash->dry reduce Reduce Npys Intermediate with DTT (optional) dry->reduce purify Purify by HPLC reduce->purify end End purify->end

This compound Deprotection Workflow

Application in the Synthesis of Disulfide-Rich Peptides: The Case of Oxytocin (B344502)

The this compound methodology is particularly powerful for the synthesis of peptides containing multiple disulfide bonds, where orthogonal protection strategies are crucial. Oxytocin, a cyclic nonapeptide with one disulfide bridge, serves as an excellent example.

In a typical synthesis, the two cysteine residues of oxytocin can be protected with different protecting groups, one of which is labile to standard TFA cleavage (e.g., Trt) and the other requiring a more specific deprotection method. The this compound reagent can be used for the selective deprotection of the second cysteine, allowing for controlled, stepwise disulfide bond formation.[1][5]

Conclusion

This compound has established itself as a valuable tool in the peptide chemist's arsenal, offering a mild and effective method for the deprotection of cysteine and selenocysteine residues. Its compatibility with a range of protecting groups and its utility in the synthesis of complex, disulfide-rich peptides make it a compelling alternative to traditional, harsher deprotection strategies. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of peptide synthesis and drug development, enabling the efficient and reliable production of target peptides.

References

An In-depth Technical Guide on the Mechanism of Action of DTNP in Cysteine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in the deprotection of cysteine residues in peptides and proteins. This methodology offers a gentle and effective alternative to harsher deprotection techniques, proving valuable in the synthesis of complex disulfide-linked peptides.

Core Mechanism of this compound-Mediated Deprotection

The deprotection of cysteine using this compound is a two-step process. Initially, the cysteine protecting group is cleaved and substituted by a 2-(5-nitropyridyl) (Npys) moiety derived from this compound. Subsequently, the resulting mixed disulfide is readily reduced to the free cysteine thiol.[1][2] This process is typically carried out in a trifluoroacetic acid (TFA) solvent system, which serves to activate the this compound molecule.[3][4] Protonation of the pyridine (B92270) nitrogen in the acidic environment enhances the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack.[3][4]

For many common cysteine protecting groups, such as acetamidomethyl (Acm), S-tert-butylthio (StBu), and p-methoxybenzyl (Mob), the presence of thioanisole (B89551) as a scavenger is crucial for efficient deprotection.[1][3] The proposed mechanism involves the initial attack of the thioanisole sulfur on the electrophilic disulfide bond of this compound, forming a trivalent sulfonium (B1226848) thioanisole-Npys conjugate.[1] This reactive intermediate then facilitates the removal of the protecting group from the cysteine residue. However, for the tert-butyl (tBu) protecting group, thioanisole is not required for efficient deprotection.[1]

The general workflow for this compound-mediated deprotection involves incubation of the protected peptide with this compound in a TFA-based solvent system, followed by quenching and precipitation. The intermediate Npys-protected peptide is then treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to yield the deprotected cysteine.[1][2]

Quantitative Analysis of Deprotection Efficiency

The effectiveness of this compound in removing various cysteine protecting groups has been systematically evaluated. The following tables summarize the quantitative data on the deprotection efficiency under different experimental conditions.

Table 1: Deprotection of Single Cysteine-Containing Peptides

Protecting GroupPeptide SequenceThis compound (mM)Temperature (°C)Time (h)% Deprotection
TrtH-C(Trt)G-OH183250.5>95
MobH-C(Mob)G-OH183251>95
tBuH-C(tBu)G-OH183251>95
StBuH-C(StBu)G-OH183250.5>95
AcmH-C(Acm)G-OH1835024~90

Data adapted from a methodical assay of various acid-stable, commercially-available cysteine protecting groups.[1]

Table 2: Deprotection of Bis-Cysteine Containing Oxytocin Template

Protecting Group PairThis compound (mM)Temperature (°C)Time (h)% Bis-Deprotection
Mob183252>95
tBu183504>95
StBu183508~70
Acm1835024<10

This data illustrates the relative difficulty of deprotecting multiple cysteine residues within the same peptide. The ease of bis-deprotection was found to follow the trend: Mob > tBu > StBu > Acm.[1]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed chemical mechanism of this compound-mediated deprotection and a typical experimental workflow.

DTNP_Deprotection_Mechanism cluster_activation Activation of this compound cluster_intermediate_formation Intermediate Formation (with Thioanisole) cluster_deprotection Deprotection and Npys Adduct Formation cluster_reduction Final Reduction to Free Thiol This compound This compound Activated_this compound Activated this compound (Protonated) This compound->Activated_this compound Protonation TFA TFA (H+) TFA->this compound Intermediate Sulfonium Thioanisole-Npys Conjugate Activated_this compound->Intermediate Nucleophilic Attack Thioanisole Thioanisole Thioanisole->Activated_this compound Npys_Cys Cysteine-Npys Adduct (R-S-Npys) Intermediate->Npys_Cys Transfer of Npys Protected_Cys Protected Cysteine (R-S-PG) Protected_Cys->Intermediate Free_Cys Free Cysteine (R-SH) Npys_Cys->Free_Cys Reduction DTT DTT (reductant) DTT->Npys_Cys

Caption: Proposed mechanism of this compound-mediated cysteine deprotection.

Experimental_Workflow start Start: Protected Peptide dissolve Dissolve peptide in 2% Thioanisole/TFA start->dissolve add_this compound Add this compound dissolve->add_this compound incubate Incubate (specific time & temp) add_this compound->incubate precipitate Precipitate with cold diethyl ether incubate->precipitate isolate Isolate crude product (centrifugation) precipitate->isolate dissolve_crude Dissolve crude product in 100 mM NH4HCO3 isolate->dissolve_crude add_dtt Add excess DTT dissolve_crude->add_dtt final_product Final Product: Deprotected Peptide add_dtt->final_product

Caption: General experimental workflow for this compound deprotection.

Detailed Experimental Protocols

The following are representative protocols for the deprotection of cysteine-containing peptides using this compound.

General Protocol for Single Cysteine Deprotection:

  • Preparation: A protected cysteine-containing peptide is dissolved in a 2% thioanisole/TFA solution.[1] For peptides with tBu protection, neat TFA can be used.[1]

  • Reaction: this compound (typically at a concentration of around 183 mM) is added to the peptide solution.[1] The reaction mixture is agitated at a specific temperature (ranging from 25°C to 50°C) for a duration determined by the specific protecting group (from 30 minutes to 24 hours).[1]

  • Quenching and Isolation: The reaction is quenched by adding cold diethyl ether, which precipitates the crude peptide product.[1] The precipitate is isolated by centrifugation.[1]

  • Reduction: The dried crude product is dissolved in a suitable buffer (e.g., 100 mM NH4HCO3 in 9:1 H2O/ACN, pH 7.5).[1] An excess of a thiol reductant, such as DTT, is added to convert the Cys-Npys intermediate to the free cysteine thiol.[1][2]

Protocol for Stepwise Deprotection and Disulfide Formation in an Orthogonally-Protected Peptide (Apamin Test Peptide):

This protocol demonstrates the utility of this compound in the selective formation of disulfide bonds in a peptide with multiple, orthogonally protected cysteine pairs.

  • First Deprotection (tBu group): 20 mg of the orthogonally protected apamin (B550111) peptide is dissolved in 700 µL of TFA.[1] 54 mg of this compound is added, and the solution is incubated under specific time and temperature conditions.[1] The crude product is precipitated with cold diethyl ether and isolated.[1]

  • First Disulfide Bond Formation: The crude isolate is dissolved in 100 mM ammonium (B1175870) bicarbonate, and 1 equivalent of DTT is added to facilitate the formation of the first disulfide bond.[1]

  • Second Deprotection (StBu group): The peptide with the first disulfide bond is then subjected to a second round of this compound deprotection, this time in the presence of thioanisole, to remove the more robust StBu protecting groups.[1]

  • Second Disulfide Bond Formation: A subsequent reduction and oxidation step is performed to form the second disulfide bond.

Conclusion

The use of this compound provides a valuable and gentle method for the deprotection of cysteine residues, particularly in the context of solid-phase peptide synthesis and the construction of complex disulfide-rich peptides.[1][5] Its effectiveness with a range of common protecting groups, coupled with the ability to perform deprotection under relatively mild acidic conditions, makes it a powerful tool for peptide chemists and drug development professionals. The orthogonality of deprotection, particularly the differential requirement for thioanisole, allows for sophisticated strategies in sequential disulfide bond formation.[1]

References

The Discovery and Development of DTNP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Dithiobis(5-nitropyridine), commonly known as DTNP, has emerged as a significant reagent in the field of peptide chemistry. Its primary utility lies in the gentle and selective deprotection of cysteine and selenocysteine (B57510) residues during solid-phase peptide synthesis (SPPS).[1][2][3][4] The high reactivity of the cysteine thiol group necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions.[1] this compound provides a valuable tool for the removal of these protecting groups under mild acidic conditions, offering an alternative to harsher, more traditional deprotection methods.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a symmetrical disulfide compound with the chemical formula C₁₀H₆N₄O₄S₂.[5] The presence of electron-withdrawing nitro groups on the pyridine (B92270) rings activates the disulfide bond, making it highly susceptible to nucleophilic attack by thiols.[6][7]

PropertyValue
IUPAC Name5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine
Molecular Weight310.31 g/mol
AppearanceYellow crystalline solid
CAS Number2127-10-8

Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism by which this compound facilitates the deprotection of cysteine residues is through a thiol-disulfide exchange reaction.[7] This process is often enhanced by the presence of thioanisole (B89551), which acts as a scavenger and facilitates the formation of a reactive intermediate.[1][8]

The proposed mechanism involves two key steps:

  • Formation of a Reactive Intermediate: Thioanisole attacks the electron-deficient disulfide bond of this compound, leading to the formation of a trivalent sulfonium (B1226848) thioanisole-Npys conjugate.[1][8]

  • Cysteine Deprotection: The sulfur atom of the protected cysteine residue then attacks this activated intermediate. This results in the removal of the protecting group and the formation of a new disulfide bond between the cysteine residue and a 5-nitropyridyl (Npys) group, derived from the fragmentation of this compound.[1][8] The resulting Npys-cysteine adduct can then be readily reduced to the free cysteine thiol using a reducing agent like dithiothreitol (B142953) (DTT).[1]

DTNP_Deprotection_Mechanism cluster_step1 Step 1: Formation of Activated Intermediate cluster_step2 Step 2: Cysteine Deprotection cluster_step3 Step 3: Reduction to Free Thiol This compound This compound Activated_Intermediate Activated this compound-Thioanisole Intermediate This compound->Activated_Intermediate Attack by thioanisole sulfur Thioanisole Thioanisole Thioanisole->Activated_Intermediate Npys_Cys Npys-Cysteine Intermediate Activated_Intermediate->Npys_Cys Nucleophilic attack by cysteine sulfur Protected_Cys Protected Cysteine Protected_Cys->Npys_Cys Free_PG Free Protecting Group Npys_Cys->Free_PG Release of protecting group Free_Cys Free Cysteine Thiol Npys_Cys->Free_Cys Reduction DTT DTT (reductant) DTT->Free_Cys Npys_Thiol 5-Nitro-2-thiopyridine

Putative mechanism of this compound-mediated cysteine deprotection.[1][8]

Quantitative Data on Deprotection Efficiency

The effectiveness of this compound in deprotecting various common cysteine S-protecting groups has been systematically evaluated. The following table summarizes the percentage of deprotection achieved with increasing equivalents of this compound in the presence and absence of 2% thioanisole in trifluoroacetic acid (TFA).

Protecting GroupEquivalents of this compound% Deprotection (without Thioanisole)% Deprotection (with 2% Thioanisole)
Mob 150%75%
280%95%
5100%100%
Acm 510%20%
1025%40%
2050%70%
tBu 120%40%
240%70%
580%100%
StBu 10%100%
50%100%
100%100%

Data adapted from a study on the deprotection of various cysteine-containing test peptides.[1]

These data highlight that the presence of thioanisole generally enhances the deprotection efficiency.[1] Notably, the S-tert-butylsulfenyl (StBu) group shows an absolute requirement for thioanisole for its removal by this compound.[1]

Experimental Protocols

General Protocol for Cysteine S-Deprotection

This protocol outlines the general steps for the deprotection of a cysteine-protected peptide using this compound.

General_Deprotection_Workflow Start Start: Protected Peptide Dissolve Dissolve peptide in 2% thioanisole/TFA Start->Dissolve Incubate Incubate with this compound (specific time and temp) Dissolve->Incubate Precipitate Precipitate product with cold diethyl ether Incubate->Precipitate Isolate Isolate crude product by centrifugation Precipitate->Isolate Reduce Treat with excess DTT to yield free thiol Isolate->Reduce Purify Purify by HPLC Reduce->Purify End End: Deprotected Peptide Purify->End

General workflow for this compound-mediated cysteine deprotection.[1]

Detailed Method:

  • Dissolution: Dissolve the protected cysteine-containing peptide in a 2% thioanisole/TFA solvent system (or neat TFA, depending on the protecting group) to a desired concentration (e.g., ~8.5 mM).[1]

  • Incubation: Add the specified equivalents of this compound to the peptide solution. The reaction mixture is then agitated at a specific temperature and for a set duration, which is dependent on the lability of the protecting group.[1]

  • Quenching and Precipitation: Upon completion, the reaction is quenched by adding cold diethyl ether to the mixture, which causes the peptide to precipitate.[1]

  • Isolation: The crude precipitated product is isolated by centrifugation.[1]

  • Reduction to Free Thiol: The isolated Npys-peptide intermediate is then dissolved in an appropriate buffer and treated with an excess of a thiol reductant, such as dithiothreitol (DTT), to yield the final deprotected peptide with a free cysteine thiol.[1]

Example Protocol: Deprotection of Di-protected Oxytocin (B344502)

The utility of this compound has been demonstrated in the synthesis of complex peptides like oxytocin, which contains a disulfide bond.

Materials:

  • Di-protected oxytocin peptide (e.g., Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH₂)

  • This compound (2,2'-Dithiobis(5-nitropyridine))

  • Thioanisole

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Dithiothreitol (DTT)

Procedure:

  • Aliquots of approximately 2.0 mg (~1.7 µmol) of the di-protected oxytocin peptide are dissolved in 200 µL of 2% thioanisole/TFA to achieve a final concentration of about 8.5 mM.[1]

  • Each solution is then incubated with 20 equivalents of this compound (183 mM) with agitation. The reaction temperature and time are adjusted based on the specific protecting groups being removed (refer to specific literature for optimal conditions).[1]

  • At the end of the reaction period, cold diethyl ether is added to each reaction vessel to precipitate the crude product.[1]

  • The precipitated peptide is isolated by centrifugation.[1]

  • The resulting crude bis-Npys intermediate is then dissolved in an aqueous buffer, and 1 equivalent of DTT is added to induce the formation of the intramolecular disulfide bond, yielding native oxytocin.[1]

Applications in Selenocysteine Chemistry

Beyond its use with cysteine, this compound has also proven effective for the deprotection of selenocysteine (Sec) residues.[2][4] The deprotection conditions are similarly mild, utilizing this compound in a TFA/thioanisole system.[9] Studies have shown that Sec(Mob) and Sec(Meb) protecting groups are highly labile to this compound, while Sec(Bzl) shows lability in the presence of thioanisole.[4] This methodology has been successfully applied to mediate the concurrent formation of diselenide bonds in model peptides.[4]

Advantages and Limitations

Advantages:

  • Mild Conditions: this compound-mediated deprotection occurs under gentle acidic conditions (TFA), which preserves the integrity of the peptide backbone and other acid-sensitive functionalities.[1][3]

  • Orthogonality: The this compound method offers a degree of orthogonality, allowing for the selective deprotection of certain cysteine protecting groups in the presence of others, which is crucial for the synthesis of peptides with multiple disulfide bonds.[1][3]

  • Versatility: It is effective for a range of common cysteine and selenocysteine protecting groups.[1][4]

Limitations:

  • Sequence Dependence: The efficiency of deprotection can be influenced by the peptide sequence.[1]

  • Thioanisole Requirement: Some protecting groups, like StBu, have an absolute requirement for thioanisole, which may not be compatible with all synthetic strategies.[1]

  • Potential for Side Reactions: During subsequent disulfide bond formation steps, high peptide concentrations can lead to competing intermolecular disulfide formation.[1]

Conclusion

This compound has established itself as a valuable and versatile reagent in the arsenal (B13267) of peptide chemists. Its ability to effect the deprotection of cysteine and selenocysteine residues under mild conditions provides a significant advantage, particularly in the synthesis of complex, disulfide-rich peptides. The continued investigation and application of this compound-mediated deprotection methodologies are expected to further advance the chemical synthesis of intricate peptide and protein structures for research and therapeutic development.

References

Preliminary Investigation of "DTNP" for Novel Applications: A Review of Existing Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and chemical literature reveals that the term "DTNP," as an abbreviation for di-p-toluoyl-meso-tartaric acid nanoparticle, does not correspond to a recognized or documented nanoparticle system. As such, an in-depth technical guide on its novel applications cannot be formulated at this time.

While the requested topic of a "di-p-toluoyl-meso-tartaric acid nanoparticle" for drug delivery and other advanced applications is of interest to researchers in nanomedicine, there is currently no available scientific literature detailing the synthesis, characterization, or investigation of such a nanoparticle.

This report will instead provide a detailed overview of the existing scientific knowledge regarding the constituent components mentioned in the query: "this compound" as it is commonly understood in the scientific community, and "di-p-toluoyl-tartaric acid."

The Common Scientific Acronym "this compound": 2,2'-Dithiobis(5-nitropyridine)

In the field of biochemistry and peptide chemistry, the acronym this compound almost universally refers to 2,2'-dithiobis(5-nitropyridine) . This compound is a reagent primarily used for the deprotection of sulfhydryl groups in cysteine and selenocysteine (B57510) residues during peptide synthesis.[1][2][3] Its application is crucial for the formation of disulfide bonds in peptides and proteins.[1][2]

The mechanism of this compound-mediated deprotection often involves the use of a thioanisole (B89551) promoter in a trifluoroacetic acid (TFA) solvent system.[1][4] This process is valued for its gentle conditions, which allow for the removal of certain protecting groups that would otherwise require harsh chemical treatments.[1][2]

Di-p-toluoyl-tartaric Acid: A Chiral Resolving Agent

Di-p-toluoyl-tartaric acid is a well-established chiral resolving agent in organic chemistry.[5] Its primary function is to separate racemic mixtures of chiral compounds, a critical step in the synthesis of many pharmaceuticals where only one enantiomer provides the desired therapeutic effect.[5] The synthesis of di-p-toluoyl-D-tartaric acid typically involves the esterification of D-tartaric acid with p-toluoyl chloride.[6][7]

While di-p-toluoyl-tartaric acid itself is not used to form the core of a nanoparticle, tartaric acid and its derivatives have been explored as modifying agents for existing nanoparticle systems. For instance, L-tartaric acid has been used to modify the surface of chiral mesoporous silica (B1680970) nanoparticles to improve properties such as wettability, degradation, and bio-adhesion.[8]

Tartaric Acid in Nanoparticle Formulations

Tartaric acid-stabilized iron oxide nanoparticles have been investigated for targeted drug delivery systems.[1] In these applications, the tartaric acid acts as a coating agent, influencing the nanoparticle's stability and interaction with biological systems.[1]

Conclusion

The concept of a "di-p-toluoyl-meso-tartaric acid nanoparticle (this compound)" for novel applications in drug delivery and other areas remains a hypothetical construct at this time. The scientific literature does not contain information on the existence or investigation of such a nanoparticle. The prevalent scientific use of the acronym "this compound" refers to 2,2'-dithiobis(5-nitropyridine), a reagent in peptide chemistry. Di-p-toluoyl-tartaric acid is a known chiral resolving agent, and while tartaric acid is used in some nanoparticle formulations, it is as a modifying agent rather than the core component of a "this compound" system.

Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and visualizations for the requested "this compound" is not feasible based on the current body of scientific knowledge. Further research and development would be required to synthesize and characterize such a nanoparticle before its potential applications could be investigated.

References

DTNP safety and handling precautions in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Laboratory Handling of Diethylnitrosamine (DEN)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for trained laboratory personnel and is not a substitute for institution-specific safety protocols, a thorough review of the Safety Data Sheet (SDS), or professional safety training.

Introduction

N-Nitrosodiethylamine (CAS 55-18-5), commonly referred to as Diethylnitrosamine (DEN or NDEA), is a potent hepatocarcinogenic and mutagenic compound belonging to the N-nitrosamine class.[1][2] It is a yellow, volatile liquid soluble in water and organic solvents.[3][4] Due to its use in inducing liver tumorigenesis in experimental research, stringent safety and handling precautions are imperative to minimize exposure and ensure a safe laboratory environment.[4][5] This guide provides an in-depth overview of the core safety protocols, experimental procedures, and toxicological properties of DEN.

Physicochemical and Toxicological Data

Comprehensive data on the properties and hazards of DEN is crucial for a thorough risk assessment. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Diethylnitrosamine
PropertyValueReference
Chemical Formula (CH₃CH₂)₂N-NO[3]
Molecular Weight 102.14 g/mol [6]
Appearance Clear, slightly yellow liquid[3][6][7]
Boiling Point 177 °C (351 °F)[3][7]
Density 0.95 g/mL[7]
Vapor Pressure 1.7 mmHg at 20 °C[3]
Flash Point 61 °C (142 °F)[3]
Solubility Soluble in water, lipids, and organic solvents[3][4]
Table 2: Toxicological Data and Exposure Limits
ParameterValueReference
CAS Number 55-18-5[3]
Carcinogenicity IARC Group 2A (Probable human carcinogen); OSHA "Select Carcinogen"[2][3]
LD₅₀ (oral, rat) 280 mg/kg[2][3]
Primary Target Organs Liver, lung, nasal sinuses, esophagus, stomach, kidney[2][3]
Routes of Exposure Inhalation, ingestion, skin absorption[8]
Occupational Exposure Limit (OEL) 0.2 µg/m³ (Proposed, inhalation)[9][10]

Health Hazards and Mechanism of Action

DEN is a potent genotoxic carcinogen that requires metabolic activation to exert its effects.[11][12] Chronic exposure can lead to severe liver damage and is suspected of causing various cancers.[2][3] Acute exposure may cause nausea, vomiting, and fever.[3] It is critical to note that DEN does not have adequate warning properties, meaning hazardous concentrations can be present without a noticeable odor.[2][3]

Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of DEN is initiated by its metabolic activation, primarily in the liver, by cytochrome P-450 monooxygenases.[13][14] This process generates reactive intermediates that can alkylate DNA, forming DNA adducts.[15] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[12] The subsequent stages involve tumor promotion and progression, often exacerbated by chronic inflammation and compensatory cell proliferation.[5][16]

DEN_Metabolic_Activation cluster_0 In the Body (Liver) cluster_1 Cellular Level DEN Diethylnitrosamine (DEN) Metabolism Metabolic Activation (Cytochrome P450) DEN->Metabolism Reactive_Intermediate Reactive Alkylating Intermediate Metabolism->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Enters Cell DNA_Adducts DNA Adducts (e.g., O4-ethylthymidine) DNA->DNA_Adducts Alkylation Mutation Somatic Mutations DNA_Adducts->Mutation Faulty DNA Repair/ Replication Cancer Tumor Initiation & Progression Mutation->Cancer

Caption: Metabolic activation pathway of Diethylnitrosamine (DEN).

Mandatory Safety and Handling Protocols

Due to its high chronic toxicity, DEN must be handled with "basic prudent practices" supplemented with additional precautions for select carcinogens.[2][3]

Engineering Controls
  • Chemical Fume Hood/Containment: All work involving DEN, including weighing, dissolving, and dose preparation, must be conducted in a designated, certified chemical fume hood or other suitable containment equipment like a Class II, Type B2 Biosafety Cabinet (BSC).[3][4][17] The system must be 100% exhausted to the outside and not recirculate air.[18]

  • Designated Area: A specific area of the lab must be demarcated for DEN use and storage.[17] This "designated area" should be clearly marked with warning signs (e.g., "DANGER – CHEMICAL CARCINOGEN, AUTHORIZED PERSONNEL ONLY").[19]

  • Work Surfaces: All work surfaces within the designated area should be covered with disposable, plastic-backed absorbent paper or stainless steel trays to contain potential spills.[20]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The minimum required PPE for handling DEN includes:

  • Gloves: Double gloving is mandatory. Use chemically resistant gloves. Butyl rubber or SilverShield® gloves are recommended when handling concentrated DEN, as it can attack nitrile rubber.[18] Gloves must be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical splash goggles or a face shield worn over safety glasses are required at all times.[3]

  • Protective Clothing: A fully fastened lab coat or a disposable jumpsuit is required.[20][21] Contaminated clothing must be decontaminated or disposed of as hazardous waste immediately and should never be taken home for laundering.[8][21]

  • Respiratory Protection: If engineering controls are not available or in the event of a spill, a respirator with organic vapor cartridges (e.g., N95 or higher) is necessary.[18][21] A supplied-air respirator is required for major spill cleanup.[7]

PPE_Workflow Start Entering DEN Designated Area Don_Coat Don Lab Coat or Disposable Jumpsuit Start->Don_Coat Don_Goggles Don Chemical Splash Goggles Don_Coat->Don_Goggles Don_Gloves Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves Don Outer Gloves (e.g., Butyl Rubber) Don_Gloves->Don_Outer_Gloves Work Perform Work in Fume Hood Don_Outer_Gloves->Work Doff_Outer_Gloves Doff Outer Gloves (Dispose as Waste) Work->Doff_Outer_Gloves Doff_Coat Doff Lab Coat/ Jumpsuit Doff_Outer_Gloves->Doff_Coat Doff_Goggles Doff Goggles Doff_Coat->Doff_Goggles Doff_Inner_Gloves Doff Inner Gloves (Dispose as Waste) Doff_Goggles->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands End Exit Area Wash_Hands->End

Caption: Standard workflow for donning and doffing PPE for DEN handling.

Administrative Controls and Safe Work Practices
  • Training: All personnel must receive training on the hazards of DEN and the specific SOPs for its use before beginning work.[17]

  • Prohibitions: Eating, drinking, smoking, applying cosmetics, and storing food are strictly prohibited in any area where DEN is handled or stored.[19][20]

  • Pipetting: Mouth pipetting is forbidden. Always use mechanical pipetting aids.[20]

  • Transport: When transporting DEN, even between labs, use a sealed, unbreakable secondary container.[19][21]

  • Animal Handling: Animals administered DEN may excrete the agent for up to 24-72 hours.[4] All animal handling, cage manipulations, and bedding changes during this period must be conducted in a BSC or other containment system.[4] Cages must be clearly labeled with the carcinogen name and administration date/time.[4]

Experimental Protocols

The following are generalized protocols. Researchers must adapt them to their specific experimental needs while adhering to all safety precautions.

Protocol: Preparation of a DEN Stock Solution
  • Preparation: Assemble all necessary materials (DEN primary container, solvent, glassware, pipetting aids) inside the chemical fume hood on a disposable absorbent pad.

  • Tare Vessel: Tare a sealed, tared vial or container that will hold the final solution.

  • Transfer: Carefully transfer the required volume or weight of neat DEN to the tared container. Use a Luer-lock syringe for liquid transfers to minimize aerosol generation.[19]

  • Dissolution: Add the appropriate solvent to the container with the DEN.

  • Mixing: Cap the container securely and mix by gentle inversion or vortexing inside the hood.

  • Labeling: Clearly label the container with "DIETHYLNITROSAMINE," the concentration, solvent, date, and appropriate hazard warnings.

  • Storage: Store the solution in a designated, locked, and ventilated storage cabinet within a secondary container.[4][7]

  • Cleanup: Decontaminate all non-disposable equipment used. Dispose of all contaminated disposable items as hazardous waste.

Protocol: Spill Response and Decontamination
  • Evacuate and Notify: In the event of a spill, immediately alert personnel and evacuate the area.[3] Notify the institutional Environmental Health and Safety (EHS) department.

  • Isolate: Restrict access to the spill area.

  • Cleanup (Trained Personnel Only): Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including a respirator.[3][7]

  • Absorb: For liquid spills, cover with an absorbent material (e.g., celite, commercial spill absorbent). Do not use cellulose-based absorbents.[4][7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate Surface: The spill surface should be decontaminated. Several methods can be effective:

    • Detergent Wash: Thoroughly clean the surface with a strong detergent solution.[7]

    • Chemical Degradation: For nitrosamines, treatment with a 1:1 solution of hydrobromic acid and acetic acid can be used to destroy the compound.[22] Alternatively, treatment with aluminum-nickel alloy powder and aqueous alkali can reduce nitrosamines to less harmful amines.[23] UV light can also degrade nitrosamines.[22] Note: Chemical degradation procedures should only be performed by trained personnel following a validated SOP.

  • Final Cleanup: Wipe the area with fresh water. Dispose of all cleaning materials as hazardous waste.

  • Ventilate: Ventilate the area thoroughly before resuming work.[3]

Spill_Response_Logic Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Notify_EHS Notify EHS/Safety Officer Alert->Notify_EHS Assess_Spill Assess Spill Size Notify_EHS->Assess_Spill Small_Spill Small & Contained Spill Assess_Spill->Small_Spill Small Large_Spill Large or Uncontained Spill Assess_Spill->Large_Spill Large Trained_Cleanup Cleanup by Trained Lab Staff (Full PPE & Respirator) Small_Spill->Trained_Cleanup EHS_Cleanup Wait for EHS/ Emergency Response Team Large_Spill->EHS_Cleanup Decontaminate Absorb, Collect, & Decontaminate Trained_Cleanup->Decontaminate End Resume Work EHS_Cleanup->End After professional cleanup Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Ventilate Ventilate Area Dispose->Ventilate Ventilate->End

Caption: Logical workflow for responding to a DEN laboratory spill.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once.[3][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[3]

Waste Disposal

All DEN waste, including empty containers, contaminated PPE, absorbent materials, and unused solutions, must be handled as hazardous waste.[4][17]

  • Collect waste in clearly labeled, sealed containers.

  • Store waste containers in a designated satellite accumulation area within a fume hood.[19]

  • Follow all institutional and regulatory guidelines for hazardous waste disposal.[8] Under no circumstances should DEN waste be disposed of down the drain.[8]

References

Solubility and Stability of S-(2,4-Dinitrophenyl)glutathione (DTNP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of S-(2,4-dinitrophenyl)glutathione (DTNP), a critical substrate used in the study of glutathione (B108866) S-transferases (GSTs) and multidrug resistance-associated proteins (MRPs). Understanding the physicochemical properties of this compound is essential for its accurate use in experimental assays and for the development of robust analytical methods.

Introduction

S-(2,4-Dinitrophenyl)glutathione (this compound) is a key molecule formed from the enzymatic conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). This reaction is a widely used model for assessing the activity of glutathione S-transferases, a superfamily of enzymes pivotal to cellular detoxification. Furthermore, this compound is a known substrate for transport proteins like MRP1 and MRP3, making it a valuable tool in cancer research and pharmacology. Given its significance, a thorough understanding of its solubility in various solvent systems and its stability under different experimental conditions is paramount for reliable and reproducible research.

Physicochemical Properties

This compound is a tripeptide derivative with the following chemical structure:

  • IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]

  • Molecular Formula: C₁₆H₁₉N₅O₁₀S[2]

  • Molecular Weight: 473.4 g/mol [1]

Solubility of this compound

The solubility of this compound is a critical factor for its use in in vitro assays and for the preparation of stock solutions. While comprehensive quantitative data across a wide range of solvents is not extensively published, this guide summarizes the available information.

Qualitative and Predicted Solubility

This compound is generally described as being "slightly soluble" in water.[2][3] A predicted aqueous solubility value for this compound is approximately 0.0319 mg/mL.[4] The presence of the polar tripeptide backbone of glutathione is countered by the hydrophobic dinitrophenyl group, influencing its overall solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that this information is limited and may be supplemented by empirical determination for specific experimental needs.

SolventSolubilityConcentration (mM)RemarksSource
Dimethyl Sulfoxide (DMSO)Not specified10 mMData from a commercial supplier.
Water~ 0.0319 mg/mL~ 0.067 mMPredicted value.[4]
WaterSlightly solubleNot specifiedQualitative description.[2][3]

Note: The solubility of peptides and their conjugates can be highly dependent on factors such as pH, temperature, and the presence of salts. For peptides with low aqueous solubility, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then slowly dilute with the desired aqueous buffer.

Stability of this compound

The stability of this compound is crucial for its storage and for ensuring the integrity of experimental results over time. Degradation of this compound can lead to inaccurate measurements of enzyme kinetics or transport phenomena.

Storage Stability
Chemical Stability and Degradation

The chemical stability of this compound can be influenced by factors such as pH, temperature, and exposure to light and oxidizing agents. While specific degradation kinetics for this compound are not extensively documented in the literature, studies on glutathione have shown that it can undergo oxidation, particularly in solution. Forced degradation studies on glutathione have demonstrated that it can be oxidized by hydrogen peroxide, following pseudo-first-order kinetics.[5] The primary oxidation product of glutathione is glutathione disulfide (GSSG). It is plausible that this compound could undergo similar oxidative degradation at the glutathione backbone, although the dinitrophenyl moiety may also be susceptible to degradation under certain conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the determination of this compound solubility and stability.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[6][7]

Materials:

  • S-(2,4-Dinitrophenyl)glutathione (this compound) solid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or orbital shaker

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Centrifuge

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of PBS (e.g., 1 mL) to the tube.

  • Tightly cap the tube and place it in a thermomixer or orbital shaker.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method (see section 5.2).

  • Calculate the solubility of this compound in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its potential degradation products. The following protocol is based on published methods for the analysis of this compound and related glutathione conjugates.[8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-17 min: Linear gradient from 50% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: Return to 5% B

    • 22-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm (for this compound).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25°C.

Procedure for Stability Study:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer).

  • Aliquot the stock solution into several vials.

  • Expose the vials to various stress conditions (e.g., elevated temperature, different pH values, UV light, oxidizing agent).

  • At specified time points, withdraw a sample from each vial.

  • Dilute the samples with the mobile phase to an appropriate concentration.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The percentage of this compound remaining at each time point can be calculated to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility Determination

A Add excess this compound to buffer B Equilibrate (24-48h with agitation) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination of this compound.

Logical Flow for a Stability Study

cluster_0 Stress Conditions cluster_1 Analysis A Temperature E HPLC Analysis A->E Sample at time points B pH B->E Sample at time points C Light C->E Sample at time points F Quantify this compound and Degradants E->F G Determine Degradation Kinetics F->G D Prepare this compound Solution D->A Expose D->B Expose D->C Expose

References

Spectroscopic Properties of 2,2'-Dithiobis(5-nitropyridine) (DTNP) for Advanced Reaction Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of 2,2'-dithiobis(5-nitropyridine) (DTNP) and its application in the real-time monitoring of chemical and biological reactions. This compound is a highly reactive disulfide-containing compound that serves as a powerful tool for the quantification of free sulfhydryl (thiol) groups. Its reaction with thiols yields a distinct chromogenic product, enabling precise spectrophotometric analysis of reaction kinetics, protein modifications, and drug release mechanisms. This guide offers detailed experimental protocols, quantitative data, and visual workflows to facilitate the integration of this compound-based assays into research and development pipelines.

Core Principles: The Chemistry of this compound in Thiol Detection

The foundational principle of this compound as a reaction monitoring tool lies in its specific and rapid reaction with free thiol groups through a thiol-disulfide exchange mechanism. This compound itself is a symmetrical disulfide. In the presence of a thiol-containing compound (R-SH), the disulfide bond in this compound is cleaved. This reaction stoichiometrically releases one molecule of the chromogenic product, 5-nitropyridine-2-thione (Npys), for every molecule of thiol that reacts.

The Npys product exhibits strong absorbance at a specific wavelength, allowing for its concentration to be determined using spectrophotometry according to the Beer-Lambert law. The intensity of the color produced is directly proportional to the concentration of free thiols in the sample. This reaction is typically fast and proceeds to completion under mild conditions, making it ideal for real-time monitoring.

Quantitative Spectroscopic Data

Accurate quantification using this compound relies on precise knowledge of the spectroscopic properties of its reaction product, 5-nitropyridine-2-thione (Npys). While this compound is often used as an alternative to the more common Ellman's reagent (DTNB), which produces a product with a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm, the molar absorptivity of Npys can vary depending on solvent conditions. For precise measurements, it is recommended to generate a standard curve with a known concentration of a thiol, such as L-cysteine. However, literature suggests a molar extinction coefficient for a similar compound, 4-thiopyridone, to be approximately 21,000 M⁻¹cm⁻¹ at 324 nm, which can serve as a starting point for assay development.[1]

ParameterValueNotes
This compound
Chemical Name2,2'-Dithiobis(5-nitropyridine)
Molecular FormulaC₁₀H₆N₄O₄S₂
Molecular Weight310.31 g/mol
Reaction Product
Chemical Name5-Nitropyridine-2-thione (Npys)Tautomerizes with 5-nitro-2-mercaptopyridine
Molecular FormulaC₅H₄N₂O₂S
Molecular Weight156.16 g/mol
Spectroscopic Properties of Npys
Recommended λmax~340 nmThe exact maximum can be solvent-dependent.
Molar Absorptivity (ε)VariesDetermination via standard curve is recommended.

Experimental Protocols

General Thiol Quantification Assay

This protocol provides a fundamental method for determining the concentration of free thiols in a sample.

Materials:

  • This compound stock solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)

  • Thiol-containing sample (e.g., protein solution, small molecule)

  • Thiol standard (e.g., L-cysteine) for standard curve generation

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the thiol standard (e.g., 0-100 µM L-cysteine) in the Reaction Buffer.

  • Sample Preparation:

    • Dilute the unknown sample in the Reaction Buffer to a concentration that is expected to fall within the range of the standard curve.

  • Reaction Initiation:

    • To each well of the microplate or each cuvette, add a defined volume of the standard or sample.

    • Initiate the reaction by adding a small volume of the this compound stock solution. The final concentration of this compound should be in excess of the expected thiol concentration (e.g., 100-200 µM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for a sufficient time to ensure complete reaction (typically 5-15 minutes). Protect from light.

  • Absorbance Measurement:

    • Measure the absorbance at the λmax of the Npys product (around 340 nm).

  • Calculation:

    • Subtract the absorbance of a blank (buffer + this compound) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown sample by interpolating its absorbance on the standard curve.

Monitoring Enzyme Kinetics

This compound can be used to continuously monitor the activity of enzymes that produce a thiol-containing product.

Example: Monitoring a Thiol-Producing Enzyme

Principle: The enzyme catalyzes a reaction that releases a product with a free thiol group. This thiol immediately reacts with this compound present in the assay mixture, leading to a continuous increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction.

Procedure:

  • Assay Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing the enzyme's substrate and this compound in the appropriate buffer. The this compound concentration should be sufficient to react with all the thiol product generated during the measurement period.

  • Enzyme Addition:

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Kinetic Measurement:

    • Immediately start monitoring the increase in absorbance at 340 nm over time using the kinetic mode of the spectrophotometer.

  • Data Analysis:

    • The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance versus time plot.

    • The rate of product formation can be calculated using the molar extinction coefficient of Npys (determined from a standard curve).

Monitoring Drug Release from Disulfide-Linked Conjugates

Many drug delivery systems utilize disulfide bonds to link a drug to a carrier molecule. In the reducing environment of the cell (e.g., high glutathione (B108866) concentration), the disulfide bond is cleaved, releasing the drug. This compound can be used to monitor this release by quantifying a thiol-containing by-product.

Principle: The cleavage of the disulfide linker in the drug conjugate by a reducing agent (e.g., glutathione) releases the drug and a thiol-containing fragment. This thiol fragment reacts with this compound, allowing the rate and extent of drug release to be monitored.

Procedure:

  • Release Medium Preparation:

    • Prepare a release medium that mimics the target environment, containing a reducing agent like glutathione (GSH) at a relevant concentration (e.g., 1-10 mM). The medium should also contain this compound.

  • Initiation of Release:

    • Add the disulfide-linked drug conjugate to the release medium.

  • Monitoring:

    • At various time points, measure the absorbance of the solution at 340 nm. This can be done either continuously in a spectrophotometer or by taking aliquots at discrete intervals.

  • Data Analysis:

    • The concentration of the released thiol by-product is calculated from the absorbance values.

    • A plot of the released thiol concentration versus time provides the drug release profile.

Visualizing Workflows and Pathways with Graphviz

Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the underlying chemical reactions.

General Thiol Quantification Workflow

Thiol_Quantification cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Thiol Standard (e.g., L-cysteine) Mix Mix Sample/Standard, Buffer, and this compound Standard->Mix Sample Unknown Sample Sample->Mix DTNP_sol This compound Solution DTNP_sol->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate (5-15 min) Mix->Incubate Measure Measure Absorbance at ~340 nm Incubate->Measure Calculate Calculate Concentration (Standard Curve) Measure->Calculate

Caption: Workflow for quantitative thiol determination using this compound.

Signaling Pathway of Thiol-Disulfide Exchange

Thiol_Disulfide_Exchange This compound This compound (R-S-S-R) Mixed_Disulfide Mixed Disulfide (R-S-S-R') This compound->Mixed_Disulfide Reaction with Thiol Npys 5-Nitropyridine-2-thione (Npys) This compound->Npys Release of Thiol Free Thiol (R'-SH) Thiol->Mixed_Disulfide Spectrophotometer Spectrophotometric Detection (~340 nm) Npys->Spectrophotometer Absorbance

Caption: Reaction mechanism of this compound with a free thiol.

Workflow for Monitoring Protein Thiol Oxidation

This workflow outlines a method to quantify the proportion of reduced versus oxidized thiols in a protein sample.

Protein_Thiol_Oxidation cluster_total Total Thiols cluster_free Free Thiols cluster_calc Calculation Total_Sample Protein Sample Reduce Reduce with DTT/TCEP Total_Sample->Reduce Remove_Reductant Remove Excess Reductant Reduce->Remove_Reductant Measure_Total Measure Thiols with this compound (Absorbance A) Remove_Reductant->Measure_Total Calculate_Oxidized Calculate % Oxidized: ((A - B) / A) * 100 Measure_Total->Calculate_Oxidized Free_Sample Protein Sample Measure_Free Measure Thiols with this compound (Absorbance B) Free_Sample->Measure_Free Measure_Free->Calculate_Oxidized

Caption: Experimental workflow for determining the percentage of oxidized protein thiols.

Conclusion

2,2'-Dithiobis(5-nitropyridine) is a versatile and sensitive reagent for the quantification of free thiol groups. Its application extends beyond simple concentration measurements to the dynamic monitoring of enzyme kinetics, drug release, and the redox state of proteins. By leveraging the principles and protocols outlined in this guide, researchers can effectively employ this compound as a powerful tool in their analytical arsenal, contributing to advancements in biochemistry, pharmacology, and drug development. The provided workflows and quantitative data serve as a robust starting point for the design and implementation of this compound-based assays tailored to specific research needs.

References

understanding the selectivity of DTNP for protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity of 2,2'-Dithiobis(5-nitropyridine) (DTNP) in Protecting Group Manipulation

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly peptides and proteins. Within this field, 2,2'-dithiobis(5-nitropyridine) (this compound) has emerged as a valuable tool, not as a traditional protecting group, but as a highly selective deprotecting agent. This guide provides a comprehensive overview of the selectivity of this compound, its mechanism of action, and detailed experimental protocols for its application, with a focus on its utility in contemporary chemical synthesis.

Introduction: The Role of this compound in Deprotection

This compound is primarily utilized for the gentle and selective removal of various sulfur-based protecting groups from cysteine (Cys) and selenium-based protecting groups from selenocysteine (B57510) (Sec) residues in peptides.[1][2][3] Its application is a two-stage process. Initially, this compound reacts with the protected amino acid to cleave the protecting group, forming a mixed disulfide with a 2-(5-nitropyridyl) (Npys) group.[1][4] This Npys-adduct can then be readily reduced to the free thiol or selenol using a reducing agent like dithiothreitol (B142953) (DTT).[1][4] This method is particularly advantageous as it often proceeds under mild, acidic conditions, preserving the integrity of other sensitive functional groups within the molecule.[1][3]

Selectivity of this compound-Mediated Deprotection

The key to this compound's utility lies in its remarkable selectivity for different protecting groups, which can be modulated by the presence of additives such as thioanisole (B89551).[1] This selectivity allows for the orthogonal deprotection of multiple cysteine residues within the same peptide, enabling the controlled formation of specific disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins.[1][3]

Quantitative Analysis of Deprotection Efficiency

The efficiency of this compound in removing various common cysteine S-protecting groups has been systematically evaluated. The following tables summarize the quantitative data on the lability of these groups to this compound, both in the presence and absence of thioanisole.

Table 1: Deprotection of Cysteine S-Protecting Groups with this compound in the Absence of Thioanisole

Protecting GroupLability to this compound/TFANotes
tBu (tert-butyl)LabileDeprotection proceeds efficiently.
Acm (acetamidomethyl)Moderately LabileRequires higher concentrations of this compound for complete removal.[1]
Mob (p-methoxybenzyl)Moderately LabileShows some lability, but less than tBu.[1]
StBu (S-tert-butylthio)Robust Shows no lability even at elevated this compound concentrations.[1][5]
Trt (trityl)LabileGenerally labile under acidic conditions of the reaction.
Meb (p-methylbenzyl)Moderately LabileExhibits intermediate lability.

Table 2: Deprotection of Cysteine S-Protecting Groups with this compound in the Presence of 2% Thioanisole/TFA

Protecting GroupLability to this compound/Thioanisole/TFANotes
tBu (tert-butyl)LabileDeprotection is efficient.
Acm (acetamidomethyl)LabileThioanisole significantly enhances the rate of deprotection.[1]
Mob (p-methoxybenzyl)LabileThioanisole accelerates the removal of the Mob group.[1]
StBu (S-tert-butylthio)Labile Complete deprotection is achieved even at stoichiometric this compound concentrations.[1][5]
Trt (trityl)LabileReadily cleaved under these conditions.
Meb (p-methylbenzyl)LabileThioanisole facilitates efficient removal.

Mechanism of Action

The deprotection reaction is initiated by the electrophilic activation of this compound in trifluoroacetic acid (TFA), which protonates the pyridine (B92270) nitrogen, making the disulfide bond more susceptible to nucleophilic attack. In the presence of thioanisole, a trivalent sulfonium (B1226848) thioanisole-Npys conjugate is formed, which is a highly reactive intermediate.[1] This intermediate then reacts with the protected cysteine, leading to the removal of the protecting group and the formation of the Cys-S-Npys mixed disulfide.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis. The following are representative protocols for this compound-mediated deprotection.

General Protocol for Cysteine S-Deprotection Assay
  • Peptide Dissolution : Dissolve 1.0 mg (~1.7 µmol) of the protected peptide in 200 µL of either 100% TFA or 2% thioanisole in TFA to a final concentration of approximately 8.5 mM.[1]

  • This compound Addition : To this solution, add varying equivalents of this compound (e.g., 1.1, 3.3, 6.7, 11, and 15 equivalents) corresponding to final concentrations of 10 mM, 30 mM, 60 mM, 100 mM, and 137 mM, respectively.[1]

  • Incubation : Agitate the reaction mixture at 25 °C for 1 hour.[1]

  • Quenching and Precipitation : Quench the reaction by adding cold diethyl ether to precipitate the crude peptide.[1]

  • Isolation : Isolate the precipitated product by centrifugation.[1]

  • Analysis : Analyze the crude product by HPLC to determine the extent of deprotection by comparing the peak areas of the starting material and the Npys-conjugated product.[1]

Protocol for Iterative Disulfide Bond Formation in Oxytocin (B344502)
  • Peptide Dissolution : Dissolve 2.0 mg (~1.7 µmol) of the di-protected oxytocin peptide in 200 µL of 2% thioanisole in TFA to a final concentration of approximately 8.5 mM.[1]

  • This compound Treatment : Add 20 equivalents (183 mM) of this compound to the solution and incubate with agitation at the specified temperature and time as determined by optimization experiments.[1]

  • Product Isolation : At the end of the reaction, precipitate the crude product by adding cold diethyl ether and isolate by centrifugation.[1]

  • Thiol Reduction (Optional) : For subsequent disulfide bond formation, the isolated Npys-adduct can be treated with a reducing agent such as DTT to generate the free thiol.[1][4]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved in this compound-mediated deprotection, the following diagrams illustrate the key pathways and experimental logic.

DTNP_Deprotection_Workflow Protected_Cys Protected Cysteine (e.g., Cys-S-PG) Npys_Intermediate Npys-Cysteine Adduct (Cys-S-Npys) Protected_Cys->Npys_Intermediate Deprotection DTNP_Reagent This compound / TFA (± Thioanisole) Free_Thiol Free Cysteine (Cys-SH) Npys_Intermediate->Free_Thiol Reduction Reducing_Agent Reducing Agent (e.g., DTT)

Caption: General workflow for this compound-mediated deprotection of cysteine.

DTNP_Mechanism This compound This compound Activated_Intermediate Activated Intermediate [Thioanisole-Npys]⁺ This compound->Activated_Intermediate Attack by Thioanisole Sulfur Thioanisole Thioanisole Thioanisole->Activated_Intermediate Trivalent_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Trivalent_Intermediate Protected_Cys Protected Cysteine (Cys-S-PG) Protected_Cys->Trivalent_Intermediate Attack on Activated Intermediate Npys_Adduct Npys-Cysteine Adduct (Cys-S-Npys) Trivalent_Intermediate->Npys_Adduct Collapse PG_Fragment Protecting Group Fragment (PG⁺) Trivalent_Intermediate->PG_Fragment Release

Caption: Putative mechanism of this compound-mediated deprotection with thioanisole.

Orthogonal_Selectivity Peptide Peptide with Cys(tBu) and Cys(StBu) Step1 This compound / TFA (No Thioanisole) Peptide->Step1 Intermediate Peptide with Cys(Npys) and Cys(StBu) Step1->Intermediate Selective deprotection of tBu Step2 This compound / TFA + Thioanisole Intermediate->Step2 Final_Product Peptide with Cys(Npys) and Cys(Npys) Step2->Final_Product Deprotection of StBu

References

A Comprehensive Technical Guide to the Basic Chemical Properties of 2,2′-Dithiobis(5-nitropyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2′-Dithiobis(5-nitropyridine), commonly known as DTNP, is a symmetrical disulfide reagent that plays a significant role in biochemistry and pharmaceutical sciences.[1] It is structurally characterized by two 5-nitropyridine rings linked by a disulfide bond.[1] This guide provides an in-depth overview of the core chemical properties of this compound, its primary applications, and detailed experimental protocols for its use.

This compound is particularly recognized for its utility as a thiol-reactive reagent, serving as an alternative to the more common Ellman's reagent (DTNB).[2] Its reactivity is centered on the disulfide bond, which is susceptible to nucleophilic attack by thiol groups. This reactivity is enhanced by the electron-withdrawing nitro groups on the pyridine (B92270) rings, making the disulfide bond more electrophilic.[2] Key applications of this compound include the quantification of free thiols, the activation of cysteine residues in proteins, and the deprotection of protected cysteine and selenocysteine (B57510) residues in peptide synthesis.[1][3]

Core Chemical Properties

The fundamental chemical and physical properties of 2,2′-Dithiobis(5-nitropyridine) are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReferences
Molecular Formula C₁₀H₆N₄O₄S₂[4][5]
Molecular Weight 310.31 g/mol [3][5]
CAS Number 2127-10-8[4][5]
Appearance Yellow to yellow-brown crystalline solid[6]
Melting Point 155-157 °C[3]
Solubility Limited solubility in water; soluble in organic solvents such as DMSO, acetone, and ethanol.[1]
Stability Stable under ambient conditions. Recommended to be stored at room temperature in a cool, dark environment.[1]
Synonyms This compound, Bis(5-nitro-2-pyridyl) disulfide, 1,2-Bis(5-nitropyridin-2-yl)disulfane[1]

Chemical Reactivity and Mechanism of Action

The primary reactivity of this compound is centered on its disulfide bond, which readily undergoes thiol-disulfide exchange with free sulfhydryl groups, such as those found in cysteine residues.[2] The electron-withdrawing nitro groups on the pyridine rings increase the electrophilicity of the sulfur atoms in the disulfide bond, making them highly susceptible to nucleophilic attack by a thiolate anion (R-S⁻).[2]

The reaction proceeds via a nucleophilic attack of the thiolate on one of the sulfur atoms of the this compound disulfide bond. This results in the cleavage of the S-S bond and the formation of a mixed disulfide between the thiol-containing molecule and a 5-nitropyridyl-2-thio group. The other half of the this compound molecule is released as the chromophoric leaving group, 5-nitro-2-thiopyridine, which exists in tautomeric equilibrium with 5-nitro-2(1H)-pyridinethione.[2]

The reaction can be summarized as follows:

R-SH + NP-S-S-NP → R-S-S-NP + HS-NP

Where R-SH represents a thiol-containing compound and NP-S-S-NP represents this compound. The released 5-nitro-2-thiopyridine (HS-NP) is a yellow-colored compound, and the intensity of this color can be used for the spectrophotometric quantification of the initial thiol concentration.

Experimental Protocols

Quantification of Thiol Groups

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol standard solution (e.g., L-cysteine or glutathione) of known concentration

  • Sample containing an unknown concentration of thiols

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the Reaction Buffer and allow it to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of DTNB in a suitable organic solvent like DMSO or ethanol.

    • Prepare a series of thiol standards of known concentrations (e.g., 0 to 100 µM) by diluting a stock solution in the Reaction Buffer.

  • Assay:

    • For a standard 1 mL cuvette assay, add 950 µL of Reaction Buffer to the cuvette.

    • Add 50 µL of the sample or standard to the cuvette and mix gently.

    • Initiate the reaction by adding 10 µL of the 10 mM DTNB stock solution.

    • Incubate the reaction mixture at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of the solution at 412 nm against a blank containing all reagents except the thiol sample/standard.

  • Calculation of Thiol Concentration:

    • Calculate the concentration of the thiol in the sample using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:

      • ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹

      • l (path length of the cuvette) = 1 cm

Deprotection of S-Protected Cysteine Residues in Peptides

This compound is an effective reagent for the removal of various acid-stable protecting groups from cysteine residues in solid-phase peptide synthesis. The following is a general protocol for the deprotection of a Cys(Acm) (acetamidomethyl) protected peptide.

Materials:

  • S-protected peptide

  • 2,2′-Dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (optional, but can enhance deprotection for some protecting groups)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Dissolve the protected peptide in a solution of 98% TFA and 2% thioanisole. A typical concentration is around 5-10 mg of peptide per mL of solvent.

    • Add a 5 to 15-fold molar excess of this compound to the peptide solution. The exact amount may need to be optimized depending on the protecting group and the peptide sequence.

  • Deprotection Reaction:

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) with agitation for 1 to 12 hours. The reaction progress can be monitored by HPLC.

  • Peptide Precipitation and Washing:

    • After the reaction is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether (e.g., 10-20 volumes).

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual reagents.

  • Peptide Isolation:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The resulting peptide will have a 2-(5-nitropyridyl)sulfenyl (S-Npys) group attached to the cysteine thiol. This can be subsequently removed by treatment with a reducing agent like dithiothreitol (B142953) (DTT) to yield the free thiol.

Visualizations

Thiol-Disulfide Exchange with this compound

Thiol_Disulfide_Exchange This compound 2,2′-Dithiobis(5-nitropyridine) (this compound) MixedDisulfide Mixed Disulfide (R-S-S-NP) This compound->MixedDisulfide LeavingGroup 5-Nitro-2-thiopyridine (HS-NP) (Chromophore) This compound->LeavingGroup Release Thiol Thiol (R-SH) Thiol->MixedDisulfide Nucleophilic Attack Cysteine_Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_isolation Peptide Isolation cluster_final_product Final Product Start Protected Peptide (e.g., Cys(Acm)) Reagents Add this compound in TFA/Thioanisole Start->Reagents Incubation Incubate (RT to 37°C, 1-12h) Reagents->Incubation Precipitation Precipitate with Cold Diethyl Ether Incubation->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing Wash Pellet with Cold Diethyl Ether (x3) Centrifugation->Washing Drying Dry Peptide Pellet Washing->Drying SNpys_Peptide S-Npys Modified Peptide Drying->SNpys_Peptide Reduction Reduce with DTT (Optional) SNpys_Peptide->Reduction FreeThiol_Peptide Deprotected Peptide with Free Thiol Reduction->FreeThiol_Peptide

References

Methodological & Application

Application Note: DTNP Protocol for the Deprotection of the Acetamidomethyl (Acm) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, protein engineering, and drug discovery.

Introduction: The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS). Its stability to standard Fmoc-SPPS conditions and its orthogonality with many other cysteine protecting groups make it invaluable for the regioselective formation of multiple disulfide bonds in complex peptides.[1][2] While classic deprotection methods often rely on harsh or toxic reagents like mercury(II) or iodine, the 2,2'-dithiobis(5-nitropyridine) (DTNP) protocol offers a gentler and effective alternative under acidic conditions.[3][4] This application note provides a detailed overview of the this compound-mediated deprotection of Cys(Acm), including the reaction mechanism, quantitative data, and comprehensive experimental protocols.

Mechanism of Deprotection

The deprotection of the Acm group by this compound in an acidic solvent system, such as trifluoroacetic acid (TFA), is facilitated by a scavenger like thioanisole (B89551).[5][6] The putative mechanism involves two key stages:

  • Activation of this compound: Thioanisole attacks this compound to form an activated sulfonium (B1226848) intermediate.

  • Thiol Attack and Scavenging: The sulfur atom of the Acm-protected cysteine attacks this activated intermediate. This leads to the formation of a trivalent sulfonium intermediate which then collapses. The protecting group fragment is scavenged, resulting in the formation of a Cys-S-(5-nitropyridyl) mixed disulfide (Cys-Npys).[5][7]

The resulting Cys-Npys adduct can be easily converted to the free cysteine thiol by treatment with a reducing agent, such as dithiothreitol (B142953) (DTT).[4]

G cluster_activation 1. Activation of this compound cluster_deprotection 2. Cysteine Deprotection This compound This compound Activated_Intermediate Activated this compound- Thioanisole Intermediate This compound->Activated_Intermediate + H+ (TFA) Thioanisole Thioanisole Thioanisole->Activated_Intermediate Trivalent_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Trivalent_Intermediate Cys_Acm Cys(Acm)-Peptide Cys_Acm->Trivalent_Intermediate Sulfur Attack Cys_Npys Cys(Npys)-Peptide Trivalent_Intermediate->Cys_Npys Scavenged_Acm Scavenged Acm Fragment Trivalent_Intermediate->Scavenged_Acm

Caption: Putative mechanism of this compound-mediated Acm deprotection.

Quantitative Data Summary

The efficiency of this compound-mediated Acm deprotection is dependent on reagent concentration, temperature, and reaction time. The Acm group is notably more robust compared to other protecting groups like p-methoxybenzyl (Mob), often requiring a larger excess of this compound or longer incubation times for complete removal.[5][6] The presence of thioanisole in the reaction cocktail is highly beneficial for the deprotection of Cys(Acm).[5]

Peptide SubstrateEquivalents of this compoundSolvent / ReagentsConditions (Time, Temp)Deprotection Efficiency (%)Reference
VTGGC(Acm)G-OH15TFA / Thioanisole (97.5 / 2.5)Not specified~90%[3][6]
Cys(Acm)-containing peptide5TFA / Thioanisole (98 / 2)12 h, 37 °C100%[8]
Cys(Acm)-containing peptide>15TFA / ThioanisoleNot specifiedRequired for effective removal[6]

Experimental Protocols

The general workflow for Acm deprotection using this compound involves dissolving the peptide in a TFA-based solvent system, incubation with this compound, quenching the reaction, and isolating the Npys-activated peptide. This is typically followed by reduction to obtain the free thiol.

Caption: General experimental workflow for this compound deprotection.

Protocol 1: this compound-Mediated Deprotection of Cys(Acm) in Solution

This protocol describes the removal of the Acm group from a lyophilized peptide to yield the Cys(Npys) intermediate.

Materials:

  • Acm-protected peptide

  • 2,2'-dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Vortex mixer and/or agitator

  • Centrifuge

Procedure:

  • Preparation of Deprotection Cocktail: Prepare the deprotection solvent by mixing thioanisole and TFA in a 2:98 ratio (e.g., 20 µL thioanisole in 980 µL TFA). Handle TFA in a certified fume hood.

  • Peptide Dissolution: Weigh the Cys(Acm)-containing peptide and dissolve it in the 2% thioanisole/TFA cocktail to a final concentration of approximately 5-10 mM.[5] For example, dissolve 2.0 mg of a ~1.7 µmol peptide in 200 µL of the cocktail.[5]

  • Addition of this compound: Add a significant molar excess of solid this compound to the peptide solution. For Acm deprotection, this can range from 5 to 20 equivalents.[5][8] For complete deprotection, higher concentrations may be necessary.[6]

  • Incubation: Agitate the reaction mixture at room temperature or, for more robust cases, at 37 °C.[8] Reaction times can vary; a 12-hour incubation has been shown to be effective for complete deprotection with 5 equivalents of this compound.[8] Monitor the reaction progress using analytical HPLC if possible.

  • Quenching and Precipitation: At the end of the incubation period, precipitate the peptide by adding the reaction mixture to a tube containing cold diethyl ether (typically 10-20 volumes). A precipitate should form immediately.

  • Isolation: Isolate the crude precipitated product, now containing the Cys(Npys) moiety, by centrifugation. Carefully decant the ether supernatant.

  • Washing: Wash the pellet with additional cold diethyl ether to remove residual reagents and byproducts, then re-centrifuge and decant.

  • Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification or subsequent reduction.

Protocol 2: Reduction of Cys(Npys) to Free Thiol

This protocol describes the conversion of the Cys(Npys) intermediate to the free cysteine thiol.

Materials:

  • Cys(Npys)-protected peptide pellet from Protocol 1

  • Aqueous buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 7.5)

  • Dithiothreitol (DTT) or another suitable reducing agent

Procedure:

  • Dissolution: Dissolve the dried peptide pellet from Protocol 1 in an appropriate aqueous buffer.

  • Reduction: Add an excess of a thiol reductant, such as DTT, to the solution.

  • Incubation: Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • Purification: The final peptide containing the free cysteine thiol can now be purified from the excess reducing agent and the 5-nitro-2-thiopyridone byproduct using reverse-phase HPLC.

References

Application Notes and Protocols: A Step-by-Step Guide for Using DTNP in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic protection and deprotection of amino acid side chains are critical for the successful synthesis of complex peptides. For cysteine-containing peptides, the thiol side chain requires robust protection to prevent unwanted side reactions. 2,2'-Dithiobis(5-nitropyridine) (DTNP), also known as Ellman's reagent, serves as a valuable tool for the mild and efficient deprotection of various cysteine-protecting groups. This application note provides a detailed, step-by-step guide for the use of this compound in SPPS, focusing on its application as a deprotecting agent for cysteine residues. The protocols outlined below are designed to facilitate the regioselective formation of disulfide bonds, a key structural feature in many biologically active peptides.

The primary application of this compound in this context is the removal of acid-stable cysteine protecting groups under gentle conditions.[1][2] The reaction proceeds through the formation of a 2-(5-nitropyridyl) (Npys) mixed disulfide intermediate with the cysteine thiol.[1] This Npys-activated cysteine can then be readily converted to a free thiol by treatment with a reducing agent or used directly in subsequent disulfide bond formation steps.

Key Applications of this compound in Peptide Synthesis:

  • Orthogonal Deprotection: this compound allows for the selective deprotection of certain cysteine-protecting groups in the presence of others, enabling the controlled and sequential formation of multiple disulfide bonds.[1][2]

  • Mild Deprotection Conditions: The use of this compound in a trifluoroacetic acid (TFA) solvent system provides a gentle method for removing protecting groups that would otherwise require harsh or toxic reagents.[1][2]

Experimental Protocols

This section provides detailed methodologies for the this compound-mediated deprotection of cysteine-containing peptides synthesized on a solid support. The general workflow involves the treatment of the peptide-resin with a solution of this compound in TFA, followed by washing and subsequent steps to either reduce the intermediate or form a disulfide bond.

Materials
  • Peptide-resin containing a cysteine residue with a protecting group (e.g., Acm, Mob, tBu, StBu)

  • 2,2'-Dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (B89551) (optional, but recommended for certain protecting groups)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Ammonium bicarbonate (NH₄HCO₃) buffer for disulfide bond formation

General Protocol for this compound-Mediated Deprotection of a Cysteine-Protected Peptide on Resin
  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM or DMF in a suitable reaction vessel for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3 x resin volume) followed by DMF (3 x resin volume).

  • Deprotection Cocktail Preparation: Prepare the this compound deprotection cocktail. For a typical reaction, dissolve this compound (5-20 equivalents) in a solution of 2% thioanisole in TFA. The number of equivalents of this compound will depend on the specific protecting group being removed (see Table 1).

  • Deprotection Reaction: Add the this compound deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature for 1-12 hours. The reaction time is dependent on the protecting group (see Table 1).[3]

  • Washing: After the incubation period, filter the resin and wash it thoroughly with TFA (2 x resin volume), followed by DCM (3 x resin volume), and finally DMF (3 x resin volume) to remove excess reagents and byproducts.

  • Intermediate Handling: At this stage, the cysteine side chain is activated as a Cys(Npys) intermediate. The resin can be proceeded to the next step directly.

  • Peptide Cleavage and Precipitation (Optional): If the final peptide is desired with the Cys(Npys) modification, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). The crude peptide is then precipitated with cold diethyl ether.[1]

  • Reduction to Free Thiol (Optional): To obtain the peptide with a free cysteine thiol, the Cys(Npys) intermediate (either on-resin or after cleavage) can be treated with a reducing agent. For on-resin reduction, wash the resin with a neutral buffer and treat with a solution of DTT (e.g., 50 mM in a neutral buffer) for 1-2 hours. For a cleaved peptide, dissolve the peptide in a suitable buffer and add an excess of DTT or TCEP.

  • Disulfide Bond Formation (Optional): For the formation of a disulfide bond, the Cys(Npys) intermediate can be reacted with another free thiol. Alternatively, two Cys(Npys) intermediates can be reduced and then oxidized to form a disulfide bond. For on-resin cyclization, after Npys activation, the resin is typically treated with a mild base to facilitate disulfide exchange. For solution-phase cyclization, the cleaved and purified Npys-activated peptide is dissolved in a suitable buffer (e.g., 100 mM NH₄HCO₃) to facilitate disulfide bond formation.[1]

Quantitative Data Summary

The efficiency of this compound-mediated deprotection is dependent on the specific cysteine protecting group, the concentration of this compound, the presence of a scavenger like thioanisole, and the reaction time and temperature. The following tables summarize quantitative data from studies on the deprotection of various cysteine-protecting groups.

Table 1: this compound Deprotection Efficiency for Various Cysteine Protecting Groups [1][4]

Protecting GroupThis compound EquivalentsThioanisoleTemperature (°C)Time (h)Deprotection Efficiency (%)
Mob 2Required251~100
Acm >15Required251~62
Acm 5Required3712~100[3]
tBu ~11Not Required251~100
StBu ~11Required251~100

Table 2: Conditions for Dual Cysteine Deprotection and Disulfide Formation in Oxytocin Analogs [1]

Di-Protected Cys PairThis compound EquivalentsTemperature (°C)Time (h)Outcome
bis-Mob 20251Full Deprotection
bis-tBu 20372Full Deprotection
bis-StBu 20504Full Deprotection
bis-Acm 20504Incomplete Deprotection

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathway of this compound-mediated deprotection and the general experimental workflow in SPPS.

DTNP_Deprotection_Pathway Peptide_Cys_PG Peptide-Cys-PG Peptide_Cys_Npys Peptide-Cys-Npys (Activated Intermediate) Peptide_Cys_PG->Peptide_Cys_Npys + this compound in TFA This compound This compound Peptide_Cys_SH Peptide-Cys-SH (Free Thiol) Peptide_Cys_Npys->Peptide_Cys_SH + Reducing Agent Reducing_Agent Reducing Agent (e.g., DTT)

Caption: this compound-mediated cysteine deprotection pathway.

SPPS_DTNP_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing start Start: Peptide-Resin (Cys-Protected) swell 1. Swell Resin start->swell wash1 2. Wash swell->wash1 deprotect 3. This compound Deprotection wash1->deprotect wash2 4. Wash deprotect->wash2 cleave 5. Cleave from Resin (Optional) wash2->cleave precipitate 6. Precipitate Peptide cleave->precipitate end_product Final Product: Peptide-Cys-Npys precipitate->end_product reduce A. Reduce to Free Thiol end_product->reduce disulfide B. Form Disulfide Bond end_product->disulfide

Caption: Experimental workflow for using this compound in SPPS.

Conclusion

This compound is a versatile and valuable reagent for the deprotection of cysteine side chains in solid-phase peptide synthesis. Its ability to function under mild acidic conditions provides a significant advantage for the synthesis of complex peptides, particularly those requiring the regioselective formation of multiple disulfide bonds. By following the detailed protocols and considering the quantitative data presented, researchers can effectively incorporate this compound into their peptide synthesis workflows to achieve their desired target molecules with high efficiency and purity.

References

Application Notes and Protocols: Practical Applications of 2,2'-dithiobis(5-nitropyridine) (DTNP) in Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of 2,2'-dithiobis(5-nitropyridine) (DTNP) as a versatile reagent for the formation of disulfide bonds in peptides and proteins. The information presented is intended to guide researchers in utilizing this compound for various applications, including the synthesis of complex peptides with multiple disulfide bridges.

Introduction to this compound in Disulfide Bond Chemistry

Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins, including hormones, toxins, and antibodies.[1][2][3][4] The precise and efficient formation of these bonds is a key challenge in synthetic peptide and protein chemistry. 2,2'-dithiobis(5-nitropyridine) (this compound) has emerged as a valuable tool for this purpose, primarily acting as a gentle and effective deprotecting agent for a variety of cysteine-protecting groups, which is a prerequisite for disulfide bond formation.[1][2]

The utility of this compound lies in its ability to facilitate the removal of common cysteine S-protecting groups under mild acidic conditions, often in a trifluoroacetic acid (TFA) solvent system.[1][2] This gentle approach allows for the selective deprotection of cysteine residues, enabling the stepwise and regioselective formation of multiple disulfide bonds within a single peptide chain.[1][5]

Key Applications of this compound

  • Gentle Deprotection of Cysteine Protecting Groups: this compound is effective in removing a range of commercially available cysteine S-protecting groups, including tert-butyl (tBu), S-tert-butylthio (StBu), acetamidomethyl (Acm), and p-methoxybenzyl (Mob).[1][5]

  • Stepwise and Regioselective Disulfide Bond Formation: By carefully selecting orthogonal cysteine protecting groups with differential lability towards this compound (with or without additives like thioanisole), multiple disulfide bonds can be formed in a controlled, stepwise manner.[1][5] This is particularly valuable in the synthesis of complex peptides like apamin, which contains two disulfide bridges.[1]

  • Synthesis of Biologically Active Peptides: The this compound method has been successfully applied to the synthesis of bioactive peptides such as oxytocin, demonstrating its utility in generating correctly folded and functional molecules.[1]

Mechanism of Action

The deprotection of cysteine residues by this compound in the presence of thioanisole (B89551) is thought to proceed through the formation of a reactive trivalent sulfonium (B1226848) thioanisole-Npys conjugate.[1][6] This intermediate is formed by the attack of the thioanisole sulfur on the electron-deficient disulfide bond of this compound. The activated intermediate then reacts with the protected cysteine, leading to the removal of the protecting group and the formation of a cysteine-Npys mixed disulfide. This intermediate can then react with another deprotected cysteine to form the desired disulfide bond.

G cluster_activation Activation of this compound cluster_deprotection Cysteine Deprotection & Disulfide Formation This compound This compound ActivatedIntermediate Activated this compound-Thioanisole Intermediate This compound->ActivatedIntermediate + Thioanisole Thioanisole Thioanisole Thioanisole->ActivatedIntermediate ActivatedIntermediate2 Activated this compound-Thioanisole Intermediate ProtectedCys Protected Cysteine (e.g., Cys-StBu) TrivalentIntermediate Trivalent Sulfonium Intermediate ProtectedCys->TrivalentIntermediate + Activated Intermediate ActivatedIntermediate2->TrivalentIntermediate NpysIntermediate Cys-S-Npys Intermediate TrivalentIntermediate->NpysIntermediate Collapse & Scavenging DisulfideBond Disulfide Bond (Cys-S-S-Cys) NpysIntermediate->DisulfideBond + another deprotected Cys DeprotectedCys Deprotected Cysteine (Thiol) DeprotectedCys->DisulfideBond

Caption: Putative mechanism of this compound-mediated cysteine deprotection and disulfide bond formation.

Quantitative Data Summary

The efficiency of this compound-mediated deprotection is dependent on the specific protecting group, the presence of additives like thioanisole, reaction time, and temperature. The following tables summarize the conditions for deprotection and subsequent disulfide bond formation in model peptides.

Table 1: this compound-Mediated Deprotection and Disulfide Formation in Oxytocin Test Peptides

Cysteine Protecting GroupsThis compound (eq.)Solvent SystemTemperature (°C)Time (h)Yield (%)
Cys(StBu), Cys(StBu)202% Thioanisole/TFA251>95
Cys(tBu), Cys(tBu)20TFA251>95
Cys(Acm), Cys(Acm)402% Thioanisole/TFA502>90
Cys(Mob), Cys(Mob)102% Thioanisole/TFA250.5>95

Data summarized from literature reports.[1]

Table 2: Stepwise Disulfide Bond Formation in Apamin Test Peptide

StepProtecting Groups TargetedThis compound (eq.)Solvent SystemTemperature (°C)Time (h)Outcome
1Cys(tBu)20TFA251Selective deprotection of tBu groups
2Cys(StBu)202% Thioanisole/TFA251Deprotection of StBu groups

Data summarized from literature reports for regioselective synthesis.[1][5]

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Deprotection and Single Disulfide Bond Formation

This protocol is a general guideline for the deprotection of cysteine residues and the formation of a single disulfide bond in a peptide, such as oxytocin.

Materials:

  • Protected peptide (e.g., di-protected oxytocin)

  • 2,2'-dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (if required for the specific protecting group)

  • Cold diethyl ether

  • Ammonium (B1175870) bicarbonate buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT) (optional, for cyclization)

Procedure:

  • Dissolve the protected peptide in the appropriate solvent system (TFA or 2% thioanisole/TFA) to a final concentration of approximately 8.5 mM.[1]

  • Add the specified equivalents of this compound to the peptide solution (refer to Table 1).[1]

  • Incubate the reaction mixture with agitation at the specified temperature and for the designated time (refer to Table 1).[1]

  • Upon completion, precipitate the crude product by adding cold diethyl ether to the reaction mixture.[1]

  • Isolate the precipitated product by centrifugation.[1]

  • Wash the pellet with cold diethyl ether to remove residual reagents.

  • To facilitate the intramolecular disulfide bond formation (cyclization), dissolve the crude product in 100 mM ammonium bicarbonate buffer. DTT (1 eq.) can be added to catalyze the disulfide exchange.[1]

  • Monitor the reaction progress by HPLC and confirm the product identity by mass spectrometry.

  • Purify the final product by preparative HPLC.

G Start Start: Protected Peptide Dissolve Dissolve in TFA +/- Thioanisole Start->Dissolve Addthis compound Add this compound Dissolve->Addthis compound Incubate Incubate (Temp & Time) Addthis compound->Incubate Precipitate Precipitate with Cold Diethyl Ether Incubate->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Cyclize Cyclization (Ammonium Bicarbonate +/- DTT) Centrifuge->Cyclize Analyze Analyze (HPLC, MS) Cyclize->Analyze Purify Purify (Prep-HPLC) Analyze->Purify End End: Cyclized Peptide Purify->End

Caption: Experimental workflow for single disulfide bond formation using this compound.

Protocol 2: Stepwise Formation of Two Disulfide Bonds in an Orthogonally Protected Peptide

This protocol describes the regioselective formation of two disulfide bonds in a peptide like apamin, which is protected with two different cysteine protecting groups (e.g., tBu and StBu).[1][5]

Materials:

  • Orthogonally protected peptide (e.g., Cys(tBu), Cys(StBu) apamin)

  • 2,2'-dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Cold diethyl ether

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

Procedure:

Step 1: Formation of the First Disulfide Bond

  • Dissolve the orthogonally protected peptide in neat TFA to a final concentration of approximately 12 mM.[1]

  • Add 20 equivalents of this compound to the solution.[1]

  • Incubate the reaction at 25°C for 1 hour to selectively remove the tBu protecting groups.[1]

  • Precipitate the crude product with cold diethyl ether and isolate by centrifugation.[1]

  • Dissolve the crude isolate in 100 mM ammonium bicarbonate buffer with 1 equivalent of DTT to facilitate the formation of the first disulfide bond.[1]

  • Monitor the reaction by HPLC and confirm the formation of the hemi-cyclized intermediate by mass spectrometry.[1]

  • Purify the intermediate by preparative HPLC.

Step 2: Formation of the Second Disulfide Bond

  • Dissolve the purified hemi-cyclized intermediate in 2% thioanisole/TFA to a final concentration of approximately 4.6 mM.[1]

  • Add 20 equivalents of this compound to the solution.[1]

  • Incubate the reaction at 25°C for 1 hour to remove the StBu protecting groups.[1]

  • Precipitate the crude product with cold diethyl ether and isolate by centrifugation.[1]

  • Dissolve the crude product in 100 mM ammonium bicarbonate buffer with 1 equivalent of DTT to form the second disulfide bond.[1]

  • Monitor the reaction by HPLC and confirm the formation of the final, fully cyclized product by mass spectrometry.

  • Purify the final product by preparative HPLC.

G cluster_first_bond First Disulfide Bond Formation cluster_second_bond Second Disulfide Bond Formation Start Orthogonally Protected Peptide (tBu, StBu) Deprotect1 This compound in TFA (Removes tBu) Start->Deprotect1 Cyclize1 Cyclization 1 (Ammonium Bicarbonate + DTT) Deprotect1->Cyclize1 Intermediate Hemi-cyclized Intermediate (One Disulfide Bond) Cyclize1->Intermediate Deprotect2 This compound in TFA/Thioanisole (Removes StBu) Intermediate->Deprotect2 Cyclize2 Cyclization 2 (Ammonium Bicarbonate + DTT) Deprotect2->Cyclize2 FinalProduct Final Product (Two Disulfide Bonds) Cyclize2->FinalProduct

Caption: Logical workflow for stepwise formation of two disulfide bonds using this compound.

Concluding Remarks

The use of this compound provides a powerful and gentle method for the deprotection of cysteine residues and the subsequent formation of disulfide bonds. Its ability to work under mild acidic conditions and the potential for regioselective disulfide bond formation through the use of orthogonal protecting groups make it a valuable reagent for the synthesis of complex peptides and proteins. The protocols provided herein serve as a starting point for researchers to apply this methodology in their own synthetic strategies. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific peptide sequences.

References

Application Note: Methods for Quantifying 2,4-Dinitrophenol (DTNP) Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dinitrophenol (B41442) (DTNP or DNP) is a cellular metabolic poison that uncouples oxidative phosphorylation, leading to a rapid consumption of energy without the generation of ATP. While historically used as a diet aid, its high toxicity and lack of a therapeutic window have led to fatal poisonings. Its presence as an environmental contaminant and its potential use as an adulterant necessitate accurate and reliable methods for its quantification in various matrices, including biological fluids and environmental samples. This document provides a detailed overview of common analytical techniques for the determination of this compound concentration, complete with experimental protocols and comparative data.

Overview of Quantification Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and throughput needs.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used separation technique that offers high resolution and sensitivity.[1][2] Reverse-phase HPLC, often coupled with a UV-Vis or mass spectrometry (MS) detector, is effective for separating this compound from other components in a complex mixture.[3] Isocratic elution methods can be developed to overcome shifting baseline problems sometimes seen in gradient-based protocols.[1][4]

  • UV-Visible (UV-Vis) Spectrophotometry: This is a simple, cost-effective, and rapid method based on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte.[5] It is suitable for relatively simple matrices where interfering substances that absorb at the same wavelength are minimal.

  • Electrochemical Methods: These techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are highly sensitive and are based on the electrochemical oxidation or reduction of this compound at an electrode surface.[6][7] The resulting current is proportional to the this compound concentration. Modified electrodes, for instance, using graphene or molecularly imprinted polymers, can significantly enhance sensitivity and selectivity.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This powerful technique offers excellent sensitivity and specificity, making it suitable for forensic analysis and the determination of this compound in complex biological samples like postmortem blood.[3][9]

  • Immunoassays and Biosensors: Methods like enzyme-linked immunosorbent assay (ELISA) and quartz crystal microbalance (QCM) biosensors utilize the specific binding of an antibody to this compound.[6][10] These techniques can be very sensitive and specific, enabling near real-time detection.[6]

Data Presentation: Comparison of Quantification Methods

The following table summarizes the performance characteristics of various methods used for this compound quantification, as reported in the literature.

MethodLimit of Detection (LOD)Linear RangeSample MatrixReference
Electrochemical (DPV) 7.5 x 10⁻⁷ M2.0 x 10⁻⁶ to 6.0 x 10⁻⁴ MWater Samples[6]
Electrochemical (DPV) -1.0–150.0 μMWater Samples[7]
Kinetic Spectrophotometry 0.014 µg/mL0.092 - 0.92 µg/mLUrine, River Water[11]
Fluorescent Biosensor 5 ng/mL-Solution[6]
Quartz Crystal Microbalance 0.01 ng/mL1 - 100 ng/mLSolution[10]
HPLC-UV ~1 µM (184 ng/mL)--[3]

Note: The performance metrics can vary based on the specific instrument, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the three most common quantification techniques are provided below.

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry

This protocol describes the determination of this compound concentration using its absorbance of ultraviolet light.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound standard

  • Solvent (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1000 µg/mL).[5]

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) from the stock solution.

    • Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.[5]

    • Identify the wavelength at which maximum absorbance occurs (λmax).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations that bracket the expected sample concentration.[5][12]

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the solvent blank.[13]

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[5]

  • Sample Analysis:

    • Dilute the unknown sample with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. Remember to account for the dilution factor.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_blank Prepare Blank (Solvent) measure_blank Measure Blank (Zero Spectrophotometer) prep_blank->measure_blank prep_sample Prepare Unknown Sample measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_blank->measure_standards measure_standards->measure_sample plot_curve Generate Calibration Curve measure_standards->plot_curve calculate_conc Calculate Sample Concentration measure_sample->calculate_conc plot_curve->calculate_conc

Caption: Workflow for this compound quantification using UV-Vis Spectrophotometry.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method with UV detection.

1. Materials and Equipment:

  • HPLC system with UV detector, pump, injector, and column oven

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade acetonitrile (B52724) and water

  • Buffer salts or ion-pairing agents (e.g., tetrabutylammonium) as needed[1]

  • Syringe filters (0.22 µm or 0.45 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a specific pH with an acid like phosphoric acid. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined λmax from spectrophotometry (e.g., ~260 nm or ~360 nm depending on the pH of the mobile phase).

  • Run Time: 10 minutes (adjust as needed to ensure elution of this compound and any other components).

3. Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • For complex samples (e.g., biological tissues), an extraction step is necessary. A common method is extraction with trichloroacetic acid, followed by neutralization.[2][4]

    • Filter all standards and samples through a 0.22 µm syringe filter before injection to protect the column.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Inject each calibration standard in triplicate.

    • Record the peak area or peak height for the this compound peak at its characteristic retention time.

    • Construct a calibration curve by plotting peak area/height versus concentration.

  • Sample Analysis:

    • Inject the prepared unknown samples.

    • Identify the this compound peak by its retention time and record its peak area/height.

  • Calculation:

    • Determine the concentration of this compound in the injected sample from the calibration curve. Apply the appropriate dilution and extraction factors to calculate the concentration in the original, undiluted sample.

HPLC_Workflow cluster_flow HPLC System Flow MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample Input) Pump->Injector Column HPLC Column (Separation) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Waste Waste Detector->Waste

Caption: Schematic diagram of a typical HPLC system workflow.

Protocol 3: Quantification of this compound using Differential Pulse Voltammetry (DPV)

This protocol provides a general framework for electrochemical detection using a modified electrode.

1. Materials and Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell (Working, Reference, and Counter electrodes)

  • Working Electrode: e.g., Glassy Carbon Electrode (GCE) modified with a sensitivity-enhancing material (e.g., hydroxylapatite, graphene oxide).[6][7]

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • This compound standard

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer)

2. Procedure:

  • Electrode Preparation:

    • Polish the bare GCE with alumina (B75360) slurry, then sonicate in ethanol (B145695) and deionized water to clean the surface.

    • Apply the modifying material to the electrode surface according to a specific published procedure. Allow it to dry.

  • Standard and Sample Preparation:

    • Prepare a this compound stock solution in the supporting electrolyte.

    • Prepare a series of standard solutions by diluting the stock with the supporting electrolyte.

    • Prepare the unknown sample by diluting it in the supporting electrolyte.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell containing a known volume of the standard or sample solution.

    • Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.

    • Accumulation Step (Optional but common): Apply a specific accumulation potential for a set time (e.g., -0.2 V for 120 s) with stirring to pre-concentrate this compound on the electrode surface.

    • Voltammetric Scan: Stop stirring and allow the solution to become quiescent. Scan the potential using DPV over a range where this compound shows a response (e.g., from -0.1 V to -0.8 V). Record the resulting voltammogram.

  • Calibration and Analysis:

    • Identify the reduction or oxidation peak current for this compound.

    • Plot a calibration curve of the peak current versus this compound concentration for the standard solutions.

    • Measure the peak current for the unknown sample.

    • Calculate the concentration of this compound in the sample from the calibration curve, accounting for any dilution.

General_Workflow SampleCollection 1. Sample Collection (e.g., Water, Biofluid) SamplePrep 2. Sample Preparation (Dilution, Filtration, Extraction) SampleCollection->SamplePrep InstrumentalAnalysis 3. Instrumental Analysis (HPLC, UV-Vis, DPV, etc.) SamplePrep->InstrumentalAnalysis DataAcquisition 4. Data Acquisition (Chromatogram, Spectrum, Voltammogram) InstrumentalAnalysis->DataAcquisition DataAnalysis 5. Data Analysis (Calibration & Quantification) DataAcquisition->DataAnalysis Report 6. Final Report DataAnalysis->Report

Caption: General experimental workflow for this compound quantification.

References

Application Notes and Protocols: Utilizing DTNP for Orthogonal Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide and protein synthesis, as well as in the development of complex molecular architectures, the strategic use of protecting groups is paramount.[1][2] Orthogonal deprotection strategies, which involve the selective removal of one type of protecting group in the presence of others, are essential for the regioselective formation of chemical bonds, such as disulfide bridges in cysteine-rich peptides.[1][3][4] 2,2'-Dithiobis(5-nitropyridine) (DTNP) has emerged as a valuable reagent for the gentle and selective deprotection of thiol and selenol protecting groups, offering a powerful tool for achieving orthogonality in complex synthetic endeavors.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound in orthogonal deprotection strategies, with a focus on cysteine and selenocysteine (B57510) protection in peptide synthesis. Detailed protocols and quantitative data are presented to guide researchers in the effective application of this methodology.

Mechanism of this compound-Mediated Deprotection

The deprotection of cysteine and selenocysteine residues by this compound in a trifluoroacetic acid (TFA) solvent system is a mild and efficient process.[3][4] The reaction proceeds through the formation of an activated intermediate, which is then attacked by the protected thiol or selenol. The presence of a scavenger, such as thioanisole (B89551), can significantly influence the reaction rate and selectivity for certain protecting groups.[3][6]

The proposed mechanism involves two key steps:

  • Activation of this compound: In the presence of thioanisole, this compound forms a reactive trivalent sulfonium (B1226848) thioanisole-Npys conjugate.[6] This intermediate is highly electrophilic.

  • Deprotection and Npys Adduct Formation: The protected cysteine or selenocysteine attacks the activated intermediate, leading to the removal of the protecting group and the formation of a 2-(5-nitropyridyl) (Npys) adduct on the cysteine/selenocysteine side chain.[3][6][7] This Npys group can then be easily removed by a reducing agent like dithiothreitol (B142953) (DTT) to yield the free thiol.[7]

Orthogonal Deprotection Strategies with this compound

The key to this compound's utility in orthogonal strategies lies in the differential lability of various protecting groups to the this compound/TFA system, both in the presence and absence of thioanisole.[3][6] This allows for the selective deprotection of specific cysteine or selenocysteine residues while others remain protected, enabling stepwise disulfide bond formation.[3]

For instance, the tert-butyl (tBu) protecting group can be removed by this compound in neat TFA, whereas the S-tert-butylthio (StBu) group is resistant under these conditions but becomes labile upon the addition of thioanisole.[3][6] This orthogonality allows for the selective deprotection of a tBu-protected cysteine in the presence of an StBu-protected one.[3] Similarly, the benzyl (B1604629) (Bzl) group on selenocysteine is stable to this compound in the absence of thioanisole but is readily cleaved in its presence, providing another layer of orthogonality.[5][8][9]

Data Presentation: Lability of Common Protecting Groups to this compound

The following tables summarize the conditions required for the deprotection of various cysteine and selenocysteine protecting groups using this compound. This data is crucial for designing effective orthogonal deprotection strategies.

Table 1: Deprotection of Cysteine Protecting Groups using this compound [3]

Protecting GroupThioanisoleThis compound (equivalents)Temperature (°C)Time (hours)Deprotection
Trityl (Trt)No1RT1Complete
tert-Butyl (tBu)No20RT4Complete
Acetamidomethyl (Acm)Yes203724Complete
4-Methoxybenzyl (Mob)Yes20374Complete
S-tert-butylthio (StBu)No20RT24No Reaction
S-tert-butylthio (StBu)Yes1RT1Complete

Table 2: Deprotection of Selenocysteine Protecting Groups using this compound [5][9]

Protecting GroupThioanisoleThis compound (equivalents)Temperature (°C)Time (hours)Deprotection
4-Methoxybenzyl (Mob)No0.2RT1~70%
4-Methoxybenzyl (Mob)No1RT1Complete
4-Methylbenzyl (Meb)No1RT1Complete
Benzyl (Bzl)No205024No Reaction
Benzyl (Bzl)Yes20504Complete

Experimental Protocols

Protocol 1: General this compound Deprotection of a Protected Cysteine-Containing Peptide

This protocol describes a general procedure for the deprotection of a cysteine-containing peptide using this compound. The specific conditions (this compound equivalents, temperature, and time) should be optimized based on the protecting group being removed (refer to Table 1).

Materials:

  • Protected cysteine-containing peptide

  • 2,2'-Dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (if required)

  • Cold diethyl ether

  • Dithiothreitol (DTT)

  • Ammonium (B1175870) bicarbonate buffer (100 mM, pH 8)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Dissolve the protected peptide in TFA (or 2% thioanisole in TFA if required) to a final concentration of approximately 8.5 mM.[3]

  • Add the required equivalents of this compound to the peptide solution.[3]

  • Incubate the reaction mixture with agitation at the specified temperature and for the designated time.[3]

  • Upon completion, precipitate the crude peptide by adding cold diethyl ether to the reaction mixture.[3]

  • Isolate the precipitated peptide by centrifugation.[3]

  • To obtain the free thiol, dissolve the crude peptide pellet in 100 mM ammonium bicarbonate buffer and treat with an excess of DTT.

  • Monitor the reaction progress and purity of the final product by HPLC.

Protocol 2: Stepwise Disulfide Bond Formation in an Orthogonally Protected Peptide

This protocol outlines a two-step strategy for the formation of two disulfide bonds in a peptide containing two pairs of orthogonally protected cysteines (e.g., Cys(tBu) and Cys(StBu)).[3]

Materials:

  • Peptide with two pairs of orthogonally protected cysteines (e.g., Cys(tBu) and Cys(StBu))

  • This compound

  • TFA

  • Thioanisole

  • Cold diethyl ether

  • DTT

  • Ammonium bicarbonate buffer (100 mM, pH 8)

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • First Disulfide Bond Formation (tBu deprotection):

    • Dissolve the peptide in neat TFA.[3]

    • Treat with this compound to selectively deprotect the Cys(tBu) residues, as described in Protocol 1 (steps 1-5).[3]

    • Dissolve the crude isolate in 100 mM ammonium bicarbonate buffer and treat with 1 equivalent of DTT to facilitate the formation of the first disulfide bond.[3]

    • Purify the single-disulfide-bridged peptide by HPLC.

  • Second Disulfide Bond Formation (StBu deprotection):

    • Dissolve the purified peptide from the previous step in 2% thioanisole in TFA.

    • Treat with this compound to deprotect the Cys(StBu) residues, following Protocol 1 (steps 1-5).

    • Induce the formation of the second disulfide bond by dissolving the crude product in 100 mM ammonium bicarbonate buffer and treating with 1 equivalent of DTT.

    • Analyze the final product with two disulfide bonds by HPLC and mass spectrometry.

Visualizations

This compound-Mediated Deprotection Mechanism

DTNP_Deprotection_Mechanism cluster_activation Step 1: Activation of this compound cluster_deprotection Step 2: Cysteine Deprotection This compound This compound Activated_Intermediate Activated this compound- Thioanisole Intermediate This compound->Activated_Intermediate + Thioanisole Thioanisole Thioanisole Npys_Intermediate Npys-Cysteine Intermediate Activated_Intermediate->Npys_Intermediate + Protected Cysteine Protected_Cys Protected Cysteine (Cys-PG) Free_Cys Free Cysteine (Cys-SH) Npys_Intermediate->Free_Cys + DTT

Caption: Proposed mechanism of this compound-mediated cysteine deprotection.

Orthogonal Deprotection Workflow

Orthogonal_Deprotection_Workflow cluster_step1 Step 1: Selective Deprotection of tBu cluster_step2 Step 2: Selective Deprotection of StBu Start Peptide with Orthogonal Protecting Groups (e.g., Cys(tBu) & Cys(StBu)) Deprotect_tBu Treat with this compound in neat TFA Start->Deprotect_tBu Form_Disulfide1 Form First Disulfide Bond (DTT treatment) Deprotect_tBu->Form_Disulfide1 Deprotect_StBu Treat with this compound in TFA/Thioanisole Form_Disulfide1->Deprotect_StBu Form_Disulfide2 Form Second Disulfide Bond (DTT treatment) Deprotect_StBu->Form_Disulfide2 End Peptide with Two Regioselective Disulfide Bonds Form_Disulfide2->End

Caption: Workflow for stepwise disulfide bond formation using this compound.

Conclusion

The use of this compound provides a versatile and gentle method for the deprotection of cysteine and selenocysteine residues, enabling sophisticated orthogonal protection strategies. The differential reactivity of various protecting groups in the presence or absence of thioanisole allows for precise control over deprotection events, facilitating the synthesis of complex peptides and other molecules with multiple, regioselectively formed disulfide or diselenide bonds. The protocols and data presented herein serve as a valuable resource for researchers aiming to incorporate this compound-based methodologies into their synthetic workflows.

References

Application of DTNP and DNP in the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) as a deprotection reagent and the 2,4-dinitrophenyl (DNP) group as a protecting group in the synthesis of complex peptides.

Part 1: this compound as a Deprotection Reagent for Cysteine and Selenocysteine (B57510)

2,2'-Dithiobis(5-nitropyridine) (this compound) is a valuable reagent for the gentle and effective deprotection of various cysteine (Cys) and selenocysteine (Sec) side-chain protecting groups.[1][2] It is particularly useful in strategies for the regioselective formation of multiple disulfide bonds in complex peptides, such as oxytocin (B344502) and apamin (B550111).[1][2]

Mechanism of Action

This compound-mediated deprotection proceeds via an electrophilic disulfide exchange reaction. In an acidic environment, typically with trifluoroacetic acid (TFA), the disulfide bond of this compound is activated. The protected thiol or selenol of the cysteine or selenocysteine residue attacks the activated disulfide, leading to the removal of the protecting group and the formation of a mixed disulfide with 2-(5-nitropyridyl) (Npys).[1][3] This Npys-adduct can then be easily reduced to the free thiol or can react with another deprotected cysteine to form a disulfide bond. The presence of a scavenger like thioanisole (B89551) can be crucial for the deprotection of certain protecting groups.[3]

Quantitative Data for this compound-Mediated Deprotection

The efficiency of this compound-mediated deprotection is dependent on the protecting group, the solvent system, the concentration of this compound, reaction time, and temperature. Below is a summary of conditions for the deprotection of common cysteine and selenocysteine protecting groups.

Table 1: this compound-Mediated Deprotection of Cysteine Protecting Groups

Protecting GroupPeptide Sequence ContextThis compound (equiv.)Solvent SystemTemperature (°C)TimeDeprotection Yield/CompletionReference
p-Methoxybenzyl (Mob)Model Peptides22% Thioanisole/TFARoom Temp1 hrComplete[3]
Acetamidomethyl (Acm)Model Peptides>152% Thioanisole/TFARoom Temp1 hrEffective[3]
Acetamidomethyl (Acm)Cys(Acm)-containing peptide5TFA/Thioanisole (98:2)3712 hrFull deprotection[4]
tert-Butyl (tBu)Oxytocin202% Thioanisole/TFA371 hrComplete[1]
S-tert-Butylthio (StBu)Apamin-TFA/Thioanisole--Thioanisole required[1]

Table 2: this compound-Mediated Deprotection of Selenocysteine Protecting Groups

Protecting GroupThis compound (equiv.)Solvent SystemDeprotection CompletionReference
p-Methoxybenzyl (Mob)0.2TFA70% removal[3]
Experimental Protocols
  • Dissolve the protected peptide in a 2% thioanisole/TFA solution to a final concentration of approximately 5-10 mM.[1]

  • Add the specified equivalents of this compound to the solution.

  • Agitate the reaction mixture at the specified temperature for the required duration (see Table 1).

  • Quench the reaction by precipitating the peptide with cold diethyl ether.[1]

  • Isolate the crude peptide precipitate by centrifugation.

  • The resulting peptide will have a 2-(5-nitropyridyl) (Npys) group attached to the cysteine sulfur. This can be further treated to obtain the free thiol or to form a disulfide bond.

This protocol describes the synthesis of apamin, a peptide with two disulfide bonds, using an orthogonal protection strategy and sequential deprotection with this compound.

  • Synthesis of the Linear Peptide: Synthesize the apamin peptide on a solid support using Fmoc chemistry with the following cysteine protection scheme: Cys¹(Acm), Cys³(Trt), Cys¹¹(Acm), Cys¹⁵(Trt).

  • First Disulfide Bond Formation (Cys³-Cys¹⁵):

    • Cleave the peptide from the resin using a standard TFA cocktail, which will also remove the Trt groups from Cys³ and Cys¹⁵, leaving the Acm groups on Cys¹ and Cys¹¹ intact.

    • Perform air oxidation in an aqueous buffer (e.g., 100 mM NH₄HCO₃, pH 7.5) to form the first disulfide bond between the free thiols of Cys³ and Cys¹⁵.[1]

    • Purify the mono-disulfide intermediate by HPLC.

  • Second Disulfide Bond Formation (Cys¹-Cys¹¹):

    • Dissolve the purified mono-disulfide peptide in 2% thioanisole/TFA.

    • Add this compound (e.g., 20 equivalents) and incubate at an elevated temperature (e.g., 37-50 °C) to deprotect the Acm groups on Cys¹ and Cys¹¹.[1]

    • Precipitate the peptide with cold diethyl ether and isolate the bis-Npys intermediate.

    • Dissolve the crude bis-Npys peptide in an aqueous buffer and add 1 equivalent of dithiothreitol (B142953) (DTT) to induce the formation of the second disulfide bond.[1]

    • Purify the final, correctly folded apamin by HPLC.

Diagrams

DTNP_Deprotection_Workflow ProtectedPeptide Protected Cys/Sec Peptide DTNP_TFA This compound, TFA (Thioanisole) ProtectedPeptide->DTNP_TFA Deprotection Npys_Intermediate Npys-Adduct Intermediate DTNP_TFA->Npys_Intermediate Reduction Reducing Agent (e.g., DTT) Npys_Intermediate->Reduction Reduction Oxidation Oxidation Npys_Intermediate->Oxidation Intramolecular Cyclization FreeThiol Deprotected Peptide (Free Thiol/Selenol) Reduction->FreeThiol DisulfideBond Disulfide-Bonded Peptide Oxidation->DisulfideBond Apamin_Synthesis_Workflow LinearPeptide Linear Apamin Cys(Acm)¹, Cys(Trt)³, Cys(Acm)¹¹, Cys(Trt)¹⁵ Cleavage TFA Cleavage (Removes Trt) LinearPeptide->Cleavage MonoThiol Mono-disulfide Intermediate (Cys³-Cys¹⁵ formed by air oxidation) Cleavage->MonoThiol DTNP_Deprotection This compound, Thioanisole/TFA (Removes Acm) MonoThiol->DTNP_Deprotection BisNpys Bis-Npys Intermediate DTNP_Deprotection->BisNpys DTT_Cyclization DTT (1 equiv.) (Forms Cys¹-Cys¹¹ bond) BisNpys->DTT_Cyclization FinalApamin Native Apamin DTT_Cyclization->FinalApamin DNP_Protection_Deprotection AminoAcid Amino Acid (e.g., His, Tyr) FDNB FDNB (1-Fluoro-2,4-dinitrobenzene) AminoAcid->FDNB Protection DNP_Protected DNP-Protected Amino Acid FDNB->DNP_Protected SPPS Solid-Phase Peptide Synthesis DNP_Protected->SPPS ProtectedPeptide DNP-Protected Peptide SPPS->ProtectedPeptide Thiolysis Thiolysis (e.g., Thiophenol, TEA) ProtectedPeptide->Thiolysis Deprotection DeprotectedPeptide Deprotected Peptide Thiolysis->DeprotectedPeptide

References

Application Note: Monitoring Thiol-Disulfide Exchange Reactions with 2,2'-Dithiobis(5-nitropyridine) (DTNP) using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial in numerous biological processes, including antioxidant defense, enzyme catalysis, and protein structure modulation.[1] The quantification of thiols is therefore of significant interest in biomedical research and drug development. 2,2'-Dithiobis(5-nitropyridine) (DTNP) is a disulfide-containing reagent that reacts with thiols in a thiol-disulfide exchange reaction. This reaction results in the formation of a mixed disulfide and the release of a chromophoric leaving group, 5-nitro-2-thiopyridine (5-Npys). High-Performance Liquid Chromatography (HPLC) offers a robust and specific method for monitoring these reactions by separating the reactants and products, allowing for their individual quantification.[2][3] This application note provides a detailed protocol for monitoring this compound reactions with thiols using reverse-phase HPLC.

Principle of the Method

The reaction between a thiol (R-SH) and this compound involves the nucleophilic attack of the thiolate anion on the disulfide bond of this compound. This leads to the formation of a mixed disulfide (R-S-5-Npys) and the release of one molecule of 5-nitro-2-thiopyridine for each molecule of thiol that reacts. The progress of the reaction can be monitored by measuring the decrease in the concentration of the reactants (thiol and this compound) and the increase in the concentration of the products (mixed disulfide and 5-nitro-2-thiopyridine) over time. Reverse-phase HPLC allows for the separation of these components based on their hydrophobicity, and a UV detector can be used for their quantification.[2][3]

Signaling Pathway Diagram

DTNP_Reaction Thiol Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-5-Npys) Thiol->MixedDisulfide + this compound This compound This compound FiveNpys 5-Nitro-2-thiopyridine (5-Npys) This compound->FiveNpys + R-SH

Caption: Reaction of a thiol with this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Thiol Sample Reaction_Mix Reaction Mixture Sample->Reaction_Mix DTNP_sol This compound Solution DTNP_sol->Reaction_Mix Quench Quench Reaction (e.g., acidification) Reaction_Mix->Quench Injection Inject Sample Quench->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 320 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Components Integration->Quantification

Caption: Experimental workflow for monitoring this compound reactions.

Experimental Protocol

Materials and Reagents
  • Thiol of interest (e.g., Cysteine, Glutathione)

  • 2,2'-Dithiobis(5-nitropyridine) (this compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

  • Autosampler

  • Data acquisition and analysis software

Sample Preparation and Derivatization
  • Prepare a stock solution of the thiol of interest in the reaction buffer.

  • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or DMF.[3]

  • Initiate the reaction by mixing the thiol solution with the this compound solution in the reaction buffer. The final concentrations should be optimized based on the specific reaction kinetics.

  • At desired time points, withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately, for example, by adding an acid like TFA or by rapid dilution in the mobile phase.[2]

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% TFA in water[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 320 nm is a suitable wavelength for detecting the disulfide products.[3] Other wavelengths such as 214 nm and 254 nm can also be monitored as they are commonly used for peptide and protein analysis.[2]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (isocratic)

    • 30.1-35 min: 5% B (re-equilibration)

Note: The gradient should be optimized for the specific thiol and reaction conditions to achieve optimal separation of all components.

Data Presentation

The following table summarizes the expected components in the HPLC chromatogram and their typical characteristics. Disclaimer: The retention times provided are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase conditions. Experimental determination of retention times using standards for each component is essential.

ComponentExpected Retention Time (min) (Estimated)Detection Wavelength (nm)Notes
Thiol (e.g., Cysteine)Early eluting (highly polar)210-220Retention time will be short on a C18 column.
5-Nitro-2-thiopyridine (5-Npys)Intermediate320, 396The chromophoric product of the reaction.[3] Its appearance signifies reaction progress.
This compoundLate eluting (more hydrophobic)320The unreacted starting material.[3] Its disappearance indicates reaction progress.
Mixed Disulfide (R-S-5-Npys)Intermediate to late eluting320The other product of the reaction. Its hydrophobicity will depend on the nature of the R group.

Data Analysis

  • Identify the peaks in the chromatogram by comparing their retention times with those of the standards (thiol, this compound, and if available, the purified products).

  • Integrate the peak area for each component at each time point.

  • Generate kinetic profiles by plotting the peak area (or concentration, if a calibration curve is established) of each reactant and product as a function of time.

  • The rate of the reaction can be determined from the initial slope of the product formation curve or the reactant consumption curve.

Conclusion

This application note provides a comprehensive protocol for monitoring the reaction of thiols with this compound using reverse-phase HPLC. The method is specific, and robust, and allows for the simultaneous quantification of reactants and products, providing valuable kinetic information for researchers in various fields of drug development and life sciences. Optimization of the separation conditions and experimental validation of retention times are crucial for achieving accurate and reliable results.

References

Application of Dithiobisnitrobenzoic Acid (DTNP) Analogs in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a close analog of DTNP, and other thiol-reactive probes in the drug discovery process. The principles and protocols described herein are broadly applicable to this compound and similar disulfide-containing reagents for the identification and characterization of novel therapeutics that target cysteine residues.

Introduction to Thiol-Reactive Probes in Drug Discovery

Thiol-reactive compounds are invaluable tools in drug discovery for identifying and validating novel drug targets, screening for covalent inhibitors, and elucidating mechanisms of action. Cysteine residues, with their nucleophilic thiol groups, are often found in the active sites of enzymes or at protein-protein interfaces, making them attractive targets for therapeutic intervention. Reagents like DTNB (Ellman's reagent) and its pyridine (B92270) analog this compound (2,2'-dithiobis(5-nitropyridine)) react specifically with free sulfhydryl groups, providing a quantitative and detectable signal that can be leveraged in various assays.[1][2] This reactivity forms the basis for high-throughput screening campaigns and detailed biochemical characterization of drug candidates.

Case Study: Targeting HIV-1 Entry with DTNB

A notable application of DTNB in drug discovery is the identification of its antiviral properties against the T-tropic Human Immunodeficiency Virus type 1 (HIV-1).[3] This case study demonstrates how a thiol-reactive probe can be used to identify a drug target and validate its therapeutic potential.

Target Identification and Mechanism of Action:

DTNB was identified as an inhibitor of HIV-1 entry. Further investigation revealed that its mechanism of action involves the inhibition of protein disulfide isomerase (PDI), a cell-surface protein crucial for the fusion of the virus with the host cell.[3] PDI contains a CXXC motif with reactive thiol groups that are targeted by DTNB. By modifying these thiols, DTNB prevents the necessary conformational changes in the viral envelope glycoprotein (B1211001) gp120, thus blocking viral entry.[3]

This study highlights a key application of thiol-reactive probes in identifying "druggable" cysteines and validating their role in disease pathology.[4]

Experimental Protocols

Quantification of Free Sulfhydryl Groups (Ellman's Assay)

This protocol is fundamental for assessing the reactivity of potential drug candidates with thiol groups or for quantifying the number of accessible cysteines in a target protein.[1][5][6]

Principle:

DTNB reacts with a free sulfhydryl group (R-SH) in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNB, releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of sulfhydryl group.[5] The TNB²⁻ anion has a characteristic yellow color and can be quantified by measuring its absorbance at 412 nm.[1][2] The molar extinction coefficient of TNB²⁻ at pH 8.0 is 14,150 M⁻¹cm⁻¹.[2][5]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[5]

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[7]

  • Standard Solution: A compound with a known sulfhydryl concentration, such as L-cysteine (1.5 mM stock solution).[5]

  • Spectrophotometer capable of measuring absorbance at 412 nm.[5]

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the L-cysteine stock solution in Reaction Buffer to generate a standard curve (e.g., 0.1 mM to 1.5 mM).[5]

  • Sample Preparation:

    • Dissolve the test compound or protein in the Reaction Buffer.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add 250 µL of each standard or unknown sample.[6]

    • Add 50 µL of the DTNB solution to each well/cuvette.[6]

    • Include a blank control containing only the Reaction Buffer and DTNB solution.

  • Incubation:

    • Mix the contents and incubate at room temperature for 15 minutes.[6]

  • Measurement:

    • Measure the absorbance at 412 nm.[6]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of sulfhydryl groups in the unknown samples by interpolating from the standard curve.

Quantitative Data Summary:

ParameterValueReference
Molar Extinction Coefficient of TNB²⁻ (pH 8.0)14,150 M⁻¹cm⁻¹[2][5]
Absorbance Wavelength412 nm[1][2]
Reaction pH8.0[5]
Incubation Time15 minutes[6]
High-Throughput Screening (HTS) for Thiol-Reactive Inhibitors

This protocol describes a workflow for screening a compound library to identify potential covalent inhibitors that react with a specific cysteine-containing target protein.

Principle:

This assay adapts the Ellman's assay for a high-throughput format. The target protein is incubated with compounds from a library. If a compound covalently modifies the target cysteine, it will be unavailable to react with DTNB, resulting in a lower absorbance signal compared to the control (protein without inhibitor).

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_analysis Data Analysis Compound_Library Compound Library in DMSO Dispense_Compound Dispense Compounds (1 compound/well) Compound_Library->Dispense_Compound Target_Protein Target Protein (with reactive Cys) Dispense_Protein Dispense Target Protein Target_Protein->Dispense_Protein DTNB_Solution DTNB Solution Dispense_DTNB Add DTNB Solution DTNB_Solution->Dispense_DTNB Incubate_1 Incubate (Protein + Compound) Dispense_Compound->Incubate_1 Incubate_1->Dispense_DTNB Incubate_2 Incubate Dispense_DTNB->Incubate_2 Read_Absorbance Read Absorbance @ 412 nm Incubate_2->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Identify_Hits Identify Hits (High % Inhibition) Calculate_Inhibition->Identify_Hits Target_Validation_Workflow cluster_cell_culture Cell-Based Assay cluster_bioconjugation Bioconjugation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Cells Live Cells or Cell Lysate Treat_Probe Treat with Clickable Probe Cells->Treat_Probe Lyse_Cells Cell Lysis Treat_Probe->Lyse_Cells Click_Chemistry Click Chemistry with Biotin-Azide/Alkyne Lyse_Cells->Click_Chemistry Streptavidin_Beads Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Beads Wash_Beads Wash Streptavidin_Beads->Wash_Beads Elute_Proteins Elute Proteins Wash_Beads->Elute_Proteins Trypsin_Digest Trypsin Digestion Elute_Proteins->Trypsin_Digest LC_MS_MS LC-MS/MS Analysis Trypsin_Digest->LC_MS_MS Data_Analysis Protein Identification and Quantification LC_MS_MS->Data_Analysis HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor CXCR4/CCR5 Coreceptor gp120->Coreceptor Binding PDI PDI (CXXC) CD4->PDI Recruitment PDI->gp120 Disulfide Isomerization No_Fusion Fusion Blocked PDI->No_Fusion Fusion Membrane Fusion Coreceptor->Fusion DTNB DTNB DTNB->PDI Inhibition

References

Purifying Peptides After DTNP Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of peptides following treatment with 2,2'-dithiobis(5-nitropyridine) (DTNP). This process is crucial for researchers working on peptide modifications, particularly those involving cysteine residues, to ensure the removal of excess reagents and byproducts, yielding a highly purified final product for downstream applications.

Introduction to this compound Treatment

This compound is a valuable reagent in peptide chemistry, primarily utilized for the deprotection of sulfhydryl groups in cysteine residues. The reaction involves the cleavage of protecting groups, such as the 4-methoxybenzyl (Mob) or acetamidomethyl (Acm) groups, and the subsequent formation of a mixed disulfide bond between the cysteine thiol and a 5-nitro-2-thiopyridyl (Npys) group. This modification is often performed in a trifluoroacetic acid (TFA) cocktail. Following this treatment, the reaction mixture contains the desired Npys-modified peptide, excess this compound, the cleaved protecting groups, and other byproducts. A robust purification strategy is therefore essential to isolate the target peptide.

The following sections detail various techniques for the purification of peptides post-DTNP treatment, including initial cleanup by ether precipitation, followed by chromatographic methods such as Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange Chromatography (IEX).

Overall Purification Workflow

The general workflow for purifying peptides after this compound treatment involves an initial precipitation step to remove the bulk of the TFA and scavengers, followed by one or more chromatographic steps to achieve high purity. The choice of chromatographic technique depends on the properties of the peptide and the desired level of purity.

Peptide Purification Workflow start Crude Peptide (Post-DTNP Treatment) precipitation Ether Precipitation start->precipitation Initial Cleanup dissolution Dissolution of Pellet precipitation->dissolution sec Size-Exclusion Chromatography (SEC) (Optional) dissolution->sec Desalting/ Buffer Exchange rphplc Reversed-Phase HPLC (RP-HPLC) dissolution->rphplc High-Resolution Purification iex Ion-Exchange Chromatography (IEX) (Alternative to RP-HPLC) dissolution->iex Charge-Based Purification sec->rphplc analysis Purity Analysis (Analytical HPLC, MS) rphplc->analysis iex->analysis lyophilization Lyophilization analysis->lyophilization If pure final_product Purified Peptide lyophilization->final_product SEC_Principle sample Peptide + Small Molecules column SEC Column (Porous Beads) sample->column elution Elution with Buffer column->elution peptide_fraction Purified Peptide (Elutes First) elution->peptide_fraction Large molecules excluded impurity_fraction Small Molecules (Elute Later) elution->impurity_fraction Small molecules retained

Application Notes and Protocols: DTNP-Mediated Deprotection of the Trityl (Trt) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the specific conditions and protocols for the deprotection of the trityl (Trt) protecting group from sulfur, particularly in the context of cysteine-containing peptides, using 2,2-dithiobis(5-nitropyridine) (DTNP).

Introduction

The trityl (Trt) group is a widely used acid-labile protecting group for thiols, alcohols, and amines. In peptide synthesis, it is frequently employed for the side-chain protection of cysteine. While typically removed under acidic conditions (e.g., trifluoroacetic acid), 2,2-dithiobis(5-nitropyridine) (this compound) offers a gentle and alternative method for Trt group removal, resulting in the formation of a 2-(5-nitropyridyl) (Npys) mixed disulfide. This Npys-activated cysteine can be useful for subsequent modifications, such as disulfide bond formation. The general protocol involves the incubation of the protected peptide with this compound in a trifluoroacetic acid (TFA) solvent system, often with the addition of a scavenger like thioanisole (B89551).[1]

Proposed Mechanism of Deprotection

The deprotection of S-protected cysteine residues by this compound in the presence of thioanisole is thought to proceed through the formation of a reactive trivalent sulfonium (B1226848) intermediate. Thioanisole attacks the electrophilic disulfide bond of this compound, which is activated by the acidic TFA medium. The resulting intermediate is then attacked by the sulfur of the protected cysteine, leading to the cleavage of the S-Trt bond and the formation of the Cys-S-Npys mixed disulfide. The released trityl cation is subsequently scavenged.

G cluster_activation Activation of this compound cluster_deprotection Deprotection and Npys Adduct Formation This compound This compound Activated_Intermediate Activated this compound-Thioanisole Intermediate This compound->Activated_Intermediate + Thioanisole (in TFA) Thioanisole Thioanisole Sulfonium_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Sulfonium_Intermediate Cys_Trt Cys(Trt)-Peptide Cys_Trt->Sulfonium_Intermediate + Activated Intermediate Cys_Npys Cys(Npys)-Peptide Sulfonium_Intermediate->Cys_Npys Trt_cation Trityl Cation Sulfonium_Intermediate->Trt_cation Release of

Caption: Proposed mechanism for this compound-mediated deprotection of S-Trt-cysteine.

Quantitative Data for Deprotection of Various Cysteine Protecting Groups

While specific quantitative data for the this compound-mediated deprotection of the Trt group is not extensively available in the literature, the following table summarizes the conditions for other common cysteine protecting groups to provide a comparative context. One study has reported the replacement of a trityl protecting group with an Npys group in a one-pot reaction under acidic conditions using this compound, affording a 48% yield, though detailed conditions were not provided.[2][3]

Protecting GroupThis compound EquivalentsThioanisole RequiredSolventTemperature (°C)Time (h)Yield/CompletionReference
Trt Not SpecifiedLikely beneficialAcidic (e.g., TFA)Not SpecifiedNot Specified48%[2][3]
Mob2Yes2% Thioanisole/TFA251~70%[4]
Acm>15Yes2% Thioanisole/TFA251~62%[4]
StBuStoichiometricYes2% Thioanisole/TFA251Complete[1]
tBuNot SpecifiedNoTFA251Efficient[1]

Experimental Protocols

4.1 General Protocol for this compound-Mediated Deprotection of S-Trt Cysteine

This protocol is based on the general procedures reported for the deprotection of other cysteine protecting groups with this compound.[1] Optimization may be required for specific substrates.

Materials:

  • S-Trt protected peptide

  • 2,2-dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Dithiothreitol (DTT) (for subsequent Npys removal, if desired)

Procedure:

  • Dissolve the S-Trt protected peptide in a solution of 2% thioanisole in TFA to a final peptide concentration of approximately 8.5 mM.

  • Add the desired equivalents of this compound to the solution (a starting point of 5-20 equivalents can be explored).

  • Agitate the reaction mixture at room temperature (or elevated temperature, e.g., 37-50°C, if the reaction is sluggish) for 1-4 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS).

  • Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The resulting peptide will have the cysteine residue protected as a Cys-S-Npys mixed disulfide.

4.2 Protocol for Subsequent Removal of the Npys Group

If the free cysteine thiol is desired, the Npys group can be readily removed by reduction.

Procedure:

  • Dissolve the dried Cys(Npys)-peptide in a suitable buffer (e.g., 100 mM NH4HCO3 in 9:1 H2O/ACN, pH 7.5).[1]

  • Add an excess of a reducing agent, such as DTT (e.g., 10 equivalents).

  • Stir the solution for 5-10 minutes.

  • The deprotected peptide with a free thiol can then be purified by preparative HPLC.

Experimental Workflow

The following diagram illustrates the general workflow for the this compound-mediated deprotection of an S-Trt protected peptide and the subsequent removal of the Npys group.

G Start Start: S-Trt Protected Peptide Deprotection This compound Deprotection: - this compound - 2% Thioanisole/TFA - Room Temp, 1-4h Start->Deprotection Precipitation Precipitation with Cold Diethyl Ether Deprotection->Precipitation Isolation Isolation by Centrifugation and Washing Precipitation->Isolation Cys_Npys Cys(Npys)-Peptide Isolation->Cys_Npys Reduction Npys Removal (Optional): - DTT in Buffer Cys_Npys->Reduction Purification Purification by HPLC Reduction->Purification Final_Product Final Deprotected Peptide (Free Thiol) Purification->Final_Product

Caption: Experimental workflow for this compound-mediated deprotection of S-Trt-cysteine.

Orthogonality and Selectivity

The this compound deprotection methodology can offer orthogonality in peptide synthesis. For instance, the S-tert-butylsulfenyl (StBu) protecting group is stable to this compound in neat TFA but is readily cleaved in the presence of thioanisole.[1] This allows for the selective deprotection of other groups that are labile to this compound/TFA in the presence of StBu. While specific studies on the orthogonality of the Trt group in the context of this compound deprotection are limited, it is known that the Trt group is generally more acid-labile than other groups like Acm. The conditions for this compound-mediated deprotection (strong acid) may lead to the cleavage of other acid-labile protecting groups. Therefore, careful selection of orthogonal protecting groups is crucial when planning a synthetic strategy involving this compound-mediated deprotection of the Trt group.

Conclusion

The use of this compound provides a valuable method for the deprotection of the S-Trt group on cysteine residues, yielding a synthetically useful Cys-S-Npys intermediate. While quantitative data for this specific transformation is not as abundant as for other protecting groups, the general protocols and mechanisms described provide a solid foundation for researchers to develop and optimize this deprotection strategy for their specific needs. The mild conditions and the potential for orthogonality make this compound-mediated deprotection a useful tool in the synthesis of complex peptides and proteins.

References

Troubleshooting & Optimization

Navigating DTNP Deprotection Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, 2,2'-dithiobis(5-nitropyridine) (DTNP) offers a mild and effective method for the deprotection of cysteine and selenocysteine (B57510) residues. However, achieving complete and efficient deprotection can sometimes be challenging. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound-mediated deprotection?

A1: The deprotection process with this compound, typically in a trifluoroacetic acid (TFA) solvent system, involves the removal of a cysteine S-protecting group and its replacement with a 2-(5-nitropyridyl) (Npys) group derived from this compound.[1] This Npys-adduct can then be easily converted to the free cysteine thiol by treatment with a reducing agent like dithiothreitol (B142953) (DTT).[1][2] In many cases, an additive such as thioanisole (B89551) is required, which is thought to form a reactive trivalent sulfonium (B1226848) intermediate with this compound, facilitating the removal of the protecting group.[1]

Q2: Is thioanisole always necessary for this compound deprotection?

A2: Not always. The necessity of thioanisole is highly dependent on the specific S-protecting group being used. For instance, the deprotection of S-tBu groups is equally efficient with or without thioanisole.[1] However, for other groups like S-Mob and S-Acm on cysteine residues, thioanisole is crucial for effective deprotection.[3] Interestingly, for selenocysteine (Sec) protecting groups like Se-Mob, thioanisole is not required.[3]

Q3: Can this compound be used for the deprotection of selenocysteine residues?

A3: Yes, this compound is very effective for deprotecting selenocysteine residues. The p-methoxybenzyl (Mob) group on selenocysteine can be removed with even sub-stoichiometric amounts of this compound in the absence of thioanisole.[3][4] Other selenocysteine protecting groups like Meb and Bzl can also be removed with this compound, although the efficiency and requirement for thioanisole can vary.[5][6][7]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the deprotection reaction is best monitored using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3] HPLC allows for the separation and quantification of the starting material, the Npys-intermediate, and the final deprotected product. Mass spectrometry is used to confirm the identity of these species by their mass-to-charge ratio.

Troubleshooting Guide

Issue: Incomplete or slow deprotection of my cysteine-containing peptide.

This is a common issue that can arise from several factors related to the protecting group, reaction conditions, and reagents.

Potential Cause Troubleshooting Steps & Recommendations
Protecting Group Robustness Different S-protecting groups exhibit varying lability to this compound. For example, Acm is significantly more robust than Mob or tBu.[1][3] Refer to literature for the known reactivity of your specific protecting group and adjust reaction conditions accordingly. For very robust groups, increasing the this compound concentration, reaction time, and temperature may be necessary.[1]
Insufficient this compound Concentration The amount of this compound required can vary significantly depending on the protecting group. While some groups like Mob on cysteine may require only ~2 equivalents of this compound, others like Acm may need over 15 equivalents for near-complete deprotection.[3] It is recommended to perform small-scale optimization experiments to determine the optimal this compound concentration for your specific peptide.
Absence of Thioanisole For many cysteine protecting groups, such as Mob and Acm, thioanisole is a required additive to facilitate deprotection.[1][3] If you are observing incomplete deprotection, ensure that you are including thioanisole in your reaction mixture, typically at a concentration of 2%.[1]
Suboptimal Reaction Time and Temperature Deprotection kinetics can be slow for certain protecting groups. Increasing the reaction time and/or temperature can often drive the reaction to completion. For example, full deprotection of Cys(Acm) could be achieved by incubating with 5 equivalents of this compound in TFA/thioanisole at 37°C for 12 hours.[8]
Peptide Sequence and Structure Effects The local amino acid sequence and the overall structure of the peptide can influence the accessibility of the protected cysteine residue and thus the deprotection efficiency.[1] Unfortunately, this is an inherent property of the peptide and may require more forcing reaction conditions (higher this compound concentration, longer time, elevated temperature) to overcome.
Reagent Quality Ensure that the this compound and other reagents, such as TFA and thioanisole, are of high quality and not degraded. While information on this compound stability is not prevalent in the provided results, general laboratory practice dictates using fresh reagents for best results.

Experimental Protocols

General Protocol for this compound-Mediated Deprotection of Cysteine-Containing Peptides

This protocol is a general guideline and may require optimization for specific peptides and protecting groups.

  • Preparation: Dissolve the protected cysteine-containing peptide in a solution of 2% thioanisole in trifluoroacetic acid (TFA) to a final peptide concentration of approximately 8.5 mM.[1]

  • This compound Addition: Add the desired molar excess of this compound to the peptide solution. The required amount can range from 2 to over 20 equivalents depending on the protecting group.[1][3]

  • Incubation: Agitate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1 to 12 hours).[1][8]

  • Quenching and Precipitation: Quench the reaction by adding cold diethyl ether to precipitate the peptide.

  • Isolation: Isolate the crude peptide precipitate by centrifugation.

  • Analysis: Analyze the crude product by HPLC and mass spectrometry to confirm the formation of the Npys-intermediate.

  • Reduction to Free Thiol: To obtain the free cysteine thiol, dissolve the crude Npys-intermediate in a suitable buffer (e.g., 100 mM NH4HCO3) and treat with an excess of a reducing agent like DTT.[1][2] The reaction is typically very fast.[1]

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.

Deprotection_Workflow Start Protected Peptide DTNP_Reaction Incubate with This compound/Thioanisole in TFA Start->DTNP_Reaction Precipitation Precipitate with Cold Diethyl Ether DTNP_Reaction->Precipitation Npys_Intermediate Npys-Peptide Intermediate Precipitation->Npys_Intermediate Reduction Treat with DTT Npys_Intermediate->Reduction Final_Product Deprotected Peptide (Free Thiol) Reduction->Final_Product

Caption: General experimental workflow for this compound-mediated deprotection.

Deprotection_Mechanism cluster_activation Activation Step cluster_deprotection Deprotection Step This compound This compound Activated_Intermediate Activated this compound- Thioanisole Intermediate This compound->Activated_Intermediate + Thioanisole Thioanisole Thioanisole->Activated_Intermediate Protected_Cys Protected Cysteine (Peptide-S-PG) Sulfonium_Intermediate Trivalent Sulfonium Intermediate Protected_Cys->Sulfonium_Intermediate + Activated Intermediate Npys_Peptide Npys-Peptide (Peptide-S-Npys) Sulfonium_Intermediate->Npys_Peptide Collapse

Caption: Putative mechanism of this compound-mediated deprotection with thioanisole.

References

Technical Support Center: Optimizing DTNP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2,2'-dithiobis(5-nitropyridine) (DTNP). The primary focus is on the application of this compound for the deprotection of cysteine and selenocysteine (B57510) residues in peptides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound reactions, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete or No Deprotection Insufficient this compound Concentration: The amount of this compound may be too low to drive the reaction to completion.Increase the molar excess of this compound relative to the peptide. For challenging deprotections, up to 20 equivalents may be necessary.[1][2]
Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Increase the reaction time. Some deprotections may require several hours to complete.[1]
Suboptimal Temperature: The reaction temperature may be too low.Increase the reaction temperature. For difficult deprotections, temperatures between 37°C and 50°C may be required.[1][2]
Inappropriate Solvent System: The choice of solvent can significantly impact reaction efficiency.Ensure the use of trifluoroacetic acid (TFA), either neat or with an additive like thioanisole (B89551).[1][3]
Absence of a Necessary Additive: Certain protecting groups, such as S-tert-butylsulfenyl (StBu), require the presence of an additive like thioanisole for efficient removal.[1]For StBu and potentially other robust protecting groups, include 2% thioanisole in the TFA solvent system.[1]
Protecting Group Robustness: Some cysteine protecting groups are more resistant to this compound-mediated deprotection than others.Refer to literature to understand the lability of your specific protecting group under this compound conditions and adjust reaction parameters accordingly.[1]
Formation of Unwanted Side Products Oxidation of Free Thiols: The newly deprotected cysteine residues can be susceptible to oxidation, leading to undesired disulfide bond formation.After deprotection and precipitation, dissolve the crude product in a suitable buffer and treat with a reducing agent like dithiothreitol (B142953) (DTT) to obtain the free thiol.[1][3]
Side Reactions with Scavengers: The choice and concentration of scavengers can influence the reaction outcome.Thioanisole is a commonly used and effective scavenger in this compound deprotection.[1]
Difficulty in Product Isolation Poor Precipitation: The deprotected peptide may not precipitate efficiently from the reaction mixture.Ensure the use of cold diethyl ether to precipitate the peptide after the reaction is complete.[1]
Low Recovery after Precipitation: A significant amount of product may be lost during the isolation process.Isolate the precipitated product by centrifugation and carefully decant the supernatant.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide chemistry?

A1: this compound is primarily used for the deprotection of cysteine (Cys) and selenocysteine (Sec) side chains in peptide synthesis.[1][2] The reaction removes the protecting group and transiently forms a 2-(5-nitropyridyl) (Npys) mixed disulfide, which can then be easily reduced to the free thiol.[1][3]

Q2: How do I choose the optimal reaction time and temperature for my this compound deprotection?

A2: The optimal time and temperature are highly dependent on the specific peptide sequence and the nature of the cysteine protecting group. For simple deprotections, 1 hour at 25°C may be sufficient.[1][2] However, for more robust protecting groups or complex peptides, elevated temperatures (37-50°C) and longer reaction times may be necessary to achieve complete deprotection.[1][2] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific system.

Q3: Is the addition of thioanisole always necessary?

A3: Not always, but it is crucial for the efficient deprotection of certain protecting groups. For example, the removal of the StBu group shows an absolute requirement for thioanisole.[1] Thioanisole acts as a scavenger and can significantly accelerate the deprotection of some protecting groups.[1] Its inclusion is generally recommended, especially when dealing with robust protecting groups.

Q4: My peptide has multiple cysteine residues with different protecting groups. Can I use this compound for selective deprotection?

A4: Yes, the differing lability of various cysteine protecting groups to this compound can be exploited for selective deprotection, offering a degree of orthogonality.[1] By carefully controlling the this compound concentration, reaction time, and temperature, it is possible to selectively deprotect one cysteine residue while leaving others intact.

Q5: What is the mechanism of this compound-mediated deprotection?

A5: The proposed mechanism involves the formation of an activated this compound-thioanisole intermediate. The cysteine sulfur then attacks this intermediate, leading to the formation of a trivalent sulfonium (B1226848) intermediate. This intermediate subsequently collapses, releasing the protecting group and forming the 5-Npys mixed disulfide with the cysteine residue.[1]

Data Presentation

The following tables summarize quantitative data from this compound deprotection experiments on various peptide systems.

Table 1: this compound Deprotection Conditions for Oxytocin Peptides [1]

Peptide ConstructProtecting GroupsThis compound (eq.)Temperature (°C)Time (min)
Oxytocin 7Cys(Acm), Cys(tBu)203760
Oxytocin 8Cys(Acm), Cys(StBu)203760
Oxytocin 9Cys(tBu), Cys(Acm)2050120
Oxytocin 10Cys(StBu), Cys(tBu)2050120

Table 2: this compound Deprotection Conditions for Apamin Peptides [1]

Peptide ConstructProtecting GroupsThis compound (eq.)Temperature (°C)Time (min)
Apamin 11Cys(Acm)203760
Apamin 12Cys(tBu)2050120
Apamin 13Cys(StBu)2050120

Experimental Protocols

General Protocol for this compound-Mediated Deprotection of Cysteine-Containing Peptides

This protocol is a general guideline and may require optimization for specific peptides and protecting groups.[1]

Materials:

  • Protected cysteine-containing peptide

  • 2,2'-dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (optional, but recommended for certain protecting groups)

  • Cold diethyl ether

  • Ammonium bicarbonate (NH4HCO3) buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN)

  • Water (H2O)

Methodology:

  • Peptide Dissolution: Dissolve the protected peptide in 2% thioanisole/TFA (or neat TFA) to a final concentration of approximately 4-9 mM.

  • This compound Addition: Add the desired molar equivalent of this compound to the peptide solution. The amount of this compound will depend on the specific protecting group and may range from stoichiometric amounts to a large excess (e.g., 20 equivalents).

  • Incubation: Agitate the reaction mixture at the desired temperature (e.g., 25°C, 37°C, or 50°C) for the determined reaction time (e.g., 1-2 hours).

  • Precipitation: At the end of the reaction time, add cold diethyl ether to the reaction mixture to precipitate the crude product.

  • Isolation: Isolate the precipitated peptide by centrifugation. Carefully decant the supernatant.

  • Drying: Dry the peptide pellet.

  • Redissolution and Reduction: Dissolve the crude peptide in 100 mM NH4HCO3 buffer (in 9:1 H2O/ACN, pH 7.5) to a final peptide concentration of 1-2 mM.

  • Thiol Reduction: To the briskly stirred solution, add 1 equivalent of DTT to reduce the Npys-cysteine mixed disulfide and yield the free thiol.

  • Analysis: The resulting solution can be analyzed by methods such as HPLC to confirm the deprotection and purity of the final product.

Mandatory Visualizations

DTNP_Deprotection_Workflow start Start: Protected Peptide dissolve Dissolve in TFA +/- Thioanisole start->dissolve add_this compound Add this compound dissolve->add_this compound incubate Incubate (Time & Temperature) add_this compound->incubate precipitate Precipitate with Cold Diethyl Ether incubate->precipitate isolate Isolate by Centrifugation precipitate->isolate dissolve_buffer Dissolve in Buffer (pH 7.5) isolate->dissolve_buffer add_dtt Add DTT (Reduction) dissolve_buffer->add_dtt end End: Deprotected Peptide (Free Thiol) add_dtt->end

Caption: Experimental workflow for this compound-mediated peptide deprotection.

DTNP_Mechanism This compound This compound Activated_Intermediate Activated Intermediate This compound->Activated_Intermediate + Thioanisole Thioanisole Thioanisole->Activated_Intermediate Sulfonium_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Sulfonium_Intermediate Protected_Cys Protected Cysteine (R-S-PG) Protected_Cys->Sulfonium_Intermediate Nucleophilic Attack Npys_Intermediate Npys-Cysteine Intermediate Sulfonium_Intermediate->Npys_Intermediate Collapse Protecting_Group Released Protecting Group (PG) Sulfonium_Intermediate->Protecting_Group

Caption: Putative mechanism of this compound-mediated cysteine deprotection.

References

Technical Support Center: DTNP Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,2'-dithiobis(5-nitropyridine) (DTNP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide chemistry?

A1: this compound (2,2'-dithiobis(5-nitropyridine)) is an aromatic disulfide reagent primarily used for thiol-disulfide exchange reactions. In peptide chemistry, its main application is the deprotection of sulfhydryl groups of cysteine and selenocysteine (B57510) residues that are protected with acid-stable groups during solid-phase peptide synthesis (SPPS).[1][2][3] It offers a gentler alternative to harsher deprotection methods.[1][3]

Q2: What is the general mechanism of this compound-mediated deprotection?

A2: The deprotection process typically occurs in a trifluoroacetic acid (TFA) solvent system. The reaction is often catalyzed by thioanisole (B89551), which forms a reactive trivalent sulfonium (B1226848) intermediate with this compound.[1] The protected cysteine's sulfur atom then attacks this intermediate, leading to the removal of the protecting group and the formation of a 2-(5-nitropyridyl) [5-Npys] mixed disulfide on the cysteine side chain.[1] This Npys-adduct can then be reduced to the free thiol using a reducing agent like dithiothreitol (B142953) (DTT).[1]

Q3: Are there known side reactions of this compound with other amino acid residues such as Tryptophan, Tyrosine, Histidine, or Methionine?

A3: Based on a comprehensive review of the available literature, there are no commonly reported or significant side reactions of this compound with the side chains of tryptophan, tyrosine, histidine, or methionine under the acidic conditions (e.g., TFA) typically used for cysteine deprotection. The high reactivity of this compound is quite specific to the nucleophilic thiol groups of cysteine and selenocysteine. While these other amino acids can be susceptible to oxidation or modification under different conditions, this compound-mediated side reactions do not appear to be a prevalent issue.

Q4: What are the consequences of incomplete deprotection or residual Npys groups on the final peptide?

A4: Incomplete deprotection results in a heterogeneous mixture of the desired peptide, the Npys-modified peptide, and the unreacted protected peptide. This complicates the purification process due to the similar physicochemical properties of these species.[2] The residual Npys group, a mixed disulfide, alters the structure and can interfere with subsequent steps like disulfide bond formation or biological assays. The Npys group itself can be used as a thiol-activating group for conjugation to other molecules.[4][5]

Q5: Are there any reagents that are incompatible with this compound?

A5: Strong reducing agents should be avoided during the deprotection step as they will react with this compound itself. The subsequent removal of the Npys group, however, requires a reducing agent like DTT. The reaction is typically performed in a strong acid like TFA; therefore, any acid-labile components that are intended to remain on the peptide would be incompatible.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of Cysteine Residues

Q: My HPLC and/or Mass Spectrometry analysis shows a significant amount of starting material or the Npys-intermediate remaining after the deprotection reaction. What are the possible causes and solutions?

A: Incomplete deprotection is the most common issue when using this compound. The efficiency of the reaction is highly dependent on the nature of the cysteine protecting group and the reaction conditions.

G cluster_0 Troubleshooting Incomplete Deprotection start Incomplete Deprotection Detected (HPLC/MS Analysis) q1 Is the correct concentration of this compound being used for the specific protecting group? start->q1 s1 Increase this compound Concentration (Refer to Table 1) q1->s1 No q2 Are the reaction time and temperature sufficient? q1->q2 Yes s1->q2 s2 Increase Reaction Time and/or Temperature (e.g., 25°C to 50°C) q2->s2 No q3 Is thioanisole required and present in the reaction mixture? q2->q3 Yes s2->q3 s3 Add Thioanisole (typically 2% v/v) q3->s3 No q4 Is the Npys-adduct resistant to reduction? q3->q4 Yes s3->q4 s4 Increase concentration of reducing agent (DTT) and/or adjust pH for reduction step q4->s4 No end_node Monitor reaction progress by HPLC until completion q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for incomplete deprotection with this compound.

  • Cause 1: Insufficient this compound Concentration.

    • Explanation: Different cysteine protecting groups exhibit vastly different labilities to this compound. For example, the p-methoxybenzyl (Mob) group may require only 2 equivalents of this compound, whereas the acetamidomethyl (Acm) group can require over 15 equivalents for complete removal.[2][6]

    • Solution: Consult Table 1 for the recommended this compound concentration for your specific protecting group. If the reaction is still incomplete, you can perform a titration experiment, gradually increasing the equivalents of this compound and monitoring the progress by HPLC.[1]

  • Cause 2: Suboptimal Reaction Time and Temperature.

    • Explanation: Some protecting groups are more robust and require more forcing conditions to be removed. In some cases, reactions at room temperature (25°C) may be sluggish.

    • Solution: Increase the reaction time and monitor the reaction's progress at regular intervals using HPLC. If extending the time is not sufficient, the reaction temperature can be increased, for instance, to 50°C.[7]

  • Cause 3: Absence of Thioanisole Catalyst.

    • Explanation: For many S-protecting groups on cysteine, thioanisole is a required catalyst for the deprotection to proceed efficiently.[1][2] However, for some protecting groups like tert-butyl (tBu), or for deprotection of selenocysteine, thioanisole may not be necessary.[1] This differential requirement can be used for orthogonal deprotection strategies.

    • Solution: If you are working with a cysteine protecting group such as Mob, Acm, or S-tert-butylthiopropionyl (StBu), ensure that thioanisole is included in your reaction mixture, typically at a concentration of 2% (v/v) in TFA.[1]

  • Cause 4: Inefficient Reduction of the Npys-Adduct.

    • Explanation: After successful removal of the protecting group, the resulting Npys-cysteine mixed disulfide must be reduced to the free thiol. This step can sometimes be inefficient.

    • Solution: Ensure you are using a sufficient excess of a reducing agent like DTT. The reduction is typically performed in a suitable buffer after removal of the TFA. Optimizing the pH of the reduction buffer can also improve efficiency.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound-Mediated Deprotection of Various Cysteine Protecting Groups

Protecting GroupAbbreviationThioanisole Required?Recommended this compound EquivalentsTypical Reaction Time (at 25°C)Notes
p-MethoxybenzylMobYes~21 hourDeprotection is much less efficient without thioanisole.[1]
AcetamidomethylAcmYes>15>1 hourThis group is significantly more robust and requires a large excess of this compound.[2][6]
tert-ButyltBuNo~2-51 hourDeprotection efficiency is independent of thioanisole.[1]
S-tert-butylthioStBuYesStoichiometric1 hourShows strong orthogonality as it is very stable in the absence of thioanisole.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Deprotection of a Cysteine-Protected Peptide
  • Peptide Preparation: Dissolve the protected peptide in either neat TFA or a 2% (v/v) thioanisole/TFA solution to a final peptide concentration of approximately 8.5 mM.[1]

  • This compound Addition: Add the required equivalents of this compound (refer to Table 1) to the peptide solution.

  • Reaction Incubation: Agitate the reaction mixture at the desired temperature (typically 25°C) for the specified time (e.g., 1 hour).[1]

  • Monitoring: To monitor the reaction, take a small aliquot, precipitate the peptide with cold diethyl ether, and analyze the crude product by HPLC and Mass Spectrometry.

  • Quenching and Precipitation: Once the reaction is complete, add the reaction mixture to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Reduction of Npys-Adduct (if required): Dissolve the crude peptide containing the Npys-adduct in a suitable buffer (e.g., 100 mM NH₄HCO₃) and treat with an excess of a reducing agent like DTT to obtain the free thiol.

Protocol 2: HPLC Analysis for Reaction Monitoring
  • Sample Preparation: Prepare a small sample of the crude peptide from the deprotection reaction.

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water

    • Buffer B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient involves a linear increase of Buffer B (e.g., from 0% to 50% over 50 minutes) at a flow rate of approximately 1.4 mL/min.[1]

  • Detection: Monitor the elution profile at both 214 nm (for the peptide backbone) and 254 nm.[1] The appearance of the peak for the deprotected peptide and the disappearance of the peak for the protected starting material will indicate the progress of the reaction.

Visualizations

G cluster_1 This compound-Mediated Cysteine Deprotection Mechanism This compound This compound Activated_Intermediate Activated this compound-Thioanisole Intermediate This compound->Activated_Intermediate Thioanisole Thioanisole Thioanisole->Activated_Intermediate Npys_Cys Npys-Cysteine Adduct Activated_Intermediate->Npys_Cys Protected_Cys Protected Cysteine (e.g., Cys-Mob) Protected_Cys->Npys_Cys Attacks Intermediate Free_Thiol Free Cysteine Thiol Npys_Cys->Free_Thiol DTT_ox Oxidized DTT Free_Thiol->DTT_ox DTT_red Reduced DTT DTT_red->Free_Thiol Reduction

Caption: Mechanism of this compound-mediated cysteine deprotection.

References

Technical Support Center: Optimizing Thiol-Mediated Deprotection of Dinitrophenyl (Dnp) Groups

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DTNP-mediated deprotection" does not correspond to a standard or widely recognized chemical process. It is possible that this is a typographical error or a non-standard acronym. This guide focuses on the troubleshooting and optimization of a related and common procedure: the removal of the 2,4-dinitrophenyl (Dnp) protecting group, a critical step in peptide synthesis, particularly for the protection of histidine residues. The primary method for Dnp removal is thiolysis, often using thiophenol.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dnp-mediated deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the Dnp group and why is it used in peptide synthesis?

The 2,4-dinitrophenyl (Dnp) group is a protecting group commonly used for the side chain of the amino acid histidine.[1][2][3] Its main purpose is to prevent unwanted side reactions at the imidazole (B134444) ring of histidine during solid-phase peptide synthesis (SPPS).[1][4] The Dnp group is stable in the acidic conditions used for the removal of other protecting groups like Nα-Boc, but it needs to be removed to yield the final, functional peptide.[1][3]

Q2: What is the primary method for Dnp group removal?

The most common method for cleaving the Dnp group is thiolysis, which involves a nucleophilic aromatic substitution reaction with a thiol-containing reagent.[5][6] Thiophenol is the most frequently used thiol for this purpose.[1][5] An alternative, though less efficient, method involves using 20% piperidine (B6355638) in dimethylformamide (DMF), the same condition used for Fmoc-deprotection.[1][6]

Q3: What causes the yellow color during Dnp deprotection?

The characteristic yellow color indicates that the deprotection reaction is proceeding.[4] It is caused by the release of 2,4-dinitrophenol (B41442) (DNP) and its derivatives as byproducts.[4] When using thiol-based reagents, yellow-colored S-Dnp-thiol adducts are also formed.[4]

Q4: How can I monitor the progress of the Dnp deprotection reaction?

The progress of the deprotection can be monitored by high-performance liquid chromatography (HPLC).[1][7] By analyzing small aliquots of the reaction mixture over time, you can track the disappearance of the Dnp-protected starting material and the appearance of the deprotected product.[7] Mass spectrometry (MS) can also be used to confirm the successful removal of the Dnp group by observing a mass shift corresponding to the loss of the Dnp group (approximately 166 Da).[1]

Q5: Can residual thiophenol interfere with subsequent steps?

Yes, residual thiophenol can interfere with subsequent experiments.[8] Its nucleophilic nature can lead to side reactions with the peptide.[8] It can also interfere with analytical techniques like mass spectrometry and may exhibit toxicity in biological assays.[8] Therefore, thorough removal of residual thiophenol is crucial.

Troubleshooting Guide

Issue Symptoms Possible Causes Solutions
Incomplete or Slow Deprotection Significant amount of Dnp-protected starting material remains after the expected reaction time (observed by HPLC). Low yield of the deprotected product.[7]1. Insufficient thiophenol concentration.[7]2. Short reaction time.[7]3. Poor resin swelling in solid-phase synthesis.[7]4. Steric hindrance from the peptide sequence.[7]1. Increase the concentration of thiophenol.[7]2. Extend the reaction time.[7]3. Ensure the resin is fully swollen in the reaction solvent (e.g., DMF) before adding the deprotection solution.[7]4. Consider a second deprotection treatment.[7]
Low Peptide Yield After Purification Low recovery of the final peptide product after purification steps.1. Incomplete cleavage of the Dnp group.[4]2. Peptide loss during multiple precipitation and washing steps.[4]3. Poor recovery from the HPLC column.[4]1. Optimize the cleavage reaction by ensuring a sufficient excess of the thiol reagent and adequate reaction time.[4]2. Minimize the number of transfers between tubes during workup.[4]3. Optimize the HPLC gradient for better separation and collection of the peptide peak.[4]
Persistent Yellow Color in the Final Product The purified peptide remains yellow.1. The peptide has entrapped colored impurities.[4]2. Insufficient washing of the precipitated peptide.[4]1. Re-dissolve the peptide in a minimal amount of a suitable solvent and re-precipitate it.[4]2. Increase the number of washes with a solvent in which the peptide is insoluble but the impurities are soluble (e.g., cold diethyl ether).[4]3. Utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for effective removal of colored impurities.[4]
Residual Thiophenol in the Final Product Presence of a thiophenol peak in the HPLC chromatogram of the purified peptide.[8]1. Inadequate washing of the peptide after precipitation.[8]2. The solvent used for washing is not optimal for solubilizing thiophenol.[8]3. The peptide may have a high affinity for thiophenol, leading to co-precipitation.[8]1. Perform repeated washing of the peptide with a solvent in which the peptide is insoluble but thiophenol is soluble (e.g., cold diethyl ether).[8]2. Use a scavenger resin that selectively binds to thiophenol.[8]3. Chemically quench the thiophenol by converting it to a less reactive species before precipitation.[8]

Experimental Protocols

Protocol 1: Thiophenol-Based Deprotection of His(Dnp)

This protocol is a standard method for the removal of the Dnp group from histidine residues on a solid-phase resin.[6]

Materials:

  • Dnp-protected peptide-resin

  • Thiophenol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Dnp-protected peptide-resin in DMF for 30-60 minutes.[7]

  • Deprotection Cocktail Preparation: Prepare a solution of 20% thiophenol in DMF (v/v).[6]

  • First Treatment: Add the deprotection cocktail to the resin and agitate at room temperature for 1 hour.[6]

  • Washing: Filter the resin and wash thoroughly with DMF, 2-propanol, and DCM.[6]

  • Second Treatment: Repeat the treatment with the 20% thiophenol in DMF solution for another 1 hour to ensure complete removal.[6]

  • Final Washing: Filter the resin and wash extensively with DMF, DCM, and methanol.[9]

  • Drying: Dry the deprotected peptide-resin under vacuum.[9]

Protocol 2: Monitoring Deprotection by HPLC

Procedure:

  • At various time points during the deprotection reaction, take a small aliquot of the resin.

  • Cleave the peptide from the resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]

  • Precipitate the cleaved peptide with cold diethyl ether.[1]

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water).[1]

  • Inject the sample onto a reverse-phase C18 HPLC system.[1]

  • Monitor the chromatogram for the decrease of the Dnp-protected peptide peak and the increase of the deprotected peptide peak.[1]

Data Presentation

Comparison of His(Dnp) Deprotection Cocktails
Deprotection CocktailReagentsReaction TimeTemperatureReported EfficiencyNotes
Thiophenol-Based 20% Thiophenol in DMF2 x 1 hourRoom Temperature>95%[6]Standard and highly efficient method. Thiophenol is toxic and has a strong odor, requiring proper handling.[6]
Piperidine-Based 20% Piperidine in DMF30 minutesRoom Temperature84%[6]Convenient as it uses the same reagent as for Fmoc-deprotection. However, deprotection is incomplete.[6]

Visualizations

G cluster_workflow Experimental Workflow for Dnp Deprotection resin Dnp-Protected Peptide-Resin swell Swell Resin in DMF resin->swell deprotect1 First Deprotection (20% Thiophenol in DMF, 1h) swell->deprotect1 wash1 Wash Resin (DMF, 2-Propanol, DCM) deprotect1->wash1 deprotect2 Second Deprotection (20% Thiophenol in DMF, 1h) wash1->deprotect2 wash2 Final Wash (DMF, DCM, MeOH) deprotect2->wash2 dry Dry Deprotected Peptide-Resin wash2->dry analysis Analysis (HPLC/MS) dry->analysis

Caption: General workflow for the deprotection of Dnp from a solid-phase bound peptide.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Detected check_time Was reaction time sufficient? start->check_time check_conc Was thiophenol concentration adequate? check_time->check_conc Yes extend_time Extend reaction time check_time->extend_time No check_swelling Was resin swelling adequate? check_conc->check_swelling Yes increase_conc Increase thiophenol concentration check_conc->increase_conc No reswell Ensure proper resin swelling check_swelling->reswell No end Complete Deprotection check_swelling->end Yes repeat Repeat deprotection extend_time->repeat increase_conc->repeat reswell->repeat repeat->end

Caption: A logical guide for troubleshooting incomplete Dnp deprotection.

References

Technical Support Center: Refinement of Crosslinking Protocols for Sensitive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the refinement of crosslinking protocols for sensitive peptides, with a focus on amine-reactive N-hydroxysuccinimide (NHS) ester-based reagents.

Introduction to Peptide Crosslinking Challenges

Sensitive peptides present unique challenges during chemical crosslinking. Their delicate nature makes them susceptible to modification-induced inactivation, aggregation, and reduced solubility. Furthermore, achieving selective and efficient crosslinking while minimizing side reactions is critical for obtaining meaningful and reproducible results. This guide will address common issues encountered during these experiments and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for crosslinking peptides with NHS esters?

A1: The optimal pH for reacting NHS esters with primary amines (N-terminus and lysine (B10760008) side chains) is between 7.2 and 8.5.[] At a lower pH, the amine groups are protonated and less reactive.[2][3] Conversely, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the crosslinking efficiency.[2][3] For sensitive peptides, it is recommended to start at pH 7.5 and optimize from there. A systematic evaluation has shown that while crosslinking efficiency decreases with lower pH, it is still possible to obtain crosslinks at pH values as low as 5.0.[4]

Q2: My peptide is precipitating out of solution after adding the crosslinker. What can I do?

A2: Peptide precipitation upon crosslinking is a common issue and can be caused by over-crosslinking or a change in the peptide's isoelectric point (pI) and solubility.[5][6] Here are some troubleshooting steps:

  • Reduce the molar excess of the crosslinker: Start with a lower crosslinker-to-peptide molar ratio.[5]

  • Optimize the reaction time: Shorten the incubation time to reduce the extent of crosslinking.

  • Adjust the buffer composition: The addition of organic solvents like DMSO (up to 20%) can sometimes help to keep the peptide in solution.[7]

  • Consider a different crosslinker: A longer or more hydrophilic crosslinker might improve the solubility of the crosslinked product.[5][7]

Q3: The crosslinking efficiency is very low. What are the potential causes?

A3: Low crosslinking efficiency can stem from several factors:

  • Hydrolysis of the crosslinker: NHS esters are moisture-sensitive.[6] Always prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF and avoid storing them in aqueous solutions.[7][8]

  • Presence of interfering substances: Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester and should be avoided.[2][5] Opt for buffers like HEPES, PBS, or bicarbonate.

  • Suboptimal pH: As mentioned in Q1, the pH of the reaction is crucial for efficiency.[2][3][4]

  • Inaccessible reactive sites: The primary amine groups on your peptide may not be accessible for crosslinking.[5][7] You might consider a different crosslinking chemistry that targets other functional groups.

Q4: I am observing unexpected side reactions. What are they and how can I minimize them?

A4: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains can occur.[9] Tyrosine, serine, and threonine residues can be acylated by NHS esters, especially under non-optimal conditions.[9] To minimize these side reactions, it is important to carefully control the reaction pH and the molar excess of the crosslinker.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crosslinking of sensitive peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low or no crosslinking 1. Inactive crosslinker due to hydrolysis.[6][7][8] 2. Interfering buffer components (e.g., Tris, glycine).[2][5] 3. Suboptimal reaction pH.[2][3][4] 4. Insufficient molar excess of the crosslinker.[5] 5. Inaccessible amine groups on the peptide.[5][7]1. Prepare fresh crosslinker stock solutions in anhydrous DMSO or DMF immediately before use.[8] 2. Use amine-free buffers such as HEPES, PBS, or bicarbonate.[2] 3. Adjust the pH to the optimal range of 7.2-8.5.[] 4. Perform a titration experiment to determine the optimal molar excess of the crosslinker.[10] 5. Consider using a crosslinker with a different reactive group or a longer spacer arm.[5][7]
Peptide precipitation/aggregation 1. Over-crosslinking leading to changes in pI and solubility.[5][6] 2. The crosslinked product is inherently less soluble.1. Decrease the molar excess of the crosslinker and/or reduce the reaction time.[5] 2. Add organic co-solvents (e.g., up to 20% DMSO) to the reaction buffer.[7] 3. Use a more hydrophilic or longer-chain crosslinker.[5][7]
High molecular weight smears on SDS-PAGE 1. Extensive intermolecular crosslinking and aggregation.[11]1. Optimize the peptide concentration; lower concentrations favor intramolecular crosslinking. 2. Reduce the molar excess of the crosslinker and the reaction time.[5]
Inconsistent results 1. Variability in crosslinker activity. 2. Inconsistent reaction conditions (pH, temperature, time).1. Aliquot and store the solid crosslinker in a desiccator. Prepare fresh stock solutions for each experiment.[8] 2. Carefully control all reaction parameters.
Difficulty in identifying crosslinked peptides by MS 1. Complex fragmentation spectra. 2. Low abundance of crosslinked species.1. Use MS-cleavable crosslinkers to simplify data analysis.[10][12] 2. Enrich for crosslinked peptides using affinity purification if the crosslinker contains a tag (e.g., biotin). 3. Optimize MS fragmentation parameters (e.g., use stepped HCD or EThcD).[12][13]

Experimental Protocols

Protocol 1: General Amine-Reactive Crosslinking of a Sensitive Peptide
  • Peptide Preparation: Dissolve the sensitive peptide in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 µM.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker (e.g., DSS, BS3) in anhydrous DMSO to prepare a 10-50 mM stock solution.

  • Crosslinking Reaction: Add the crosslinker stock solution to the peptide solution to achieve the desired final molar excess (e.g., 20:1, 50:1, 100:1 crosslinker:peptide). It is recommended to perform a titration to find the optimal ratio.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 7.5, to a final concentration of 20-50 mM.[8] Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE, MALDI-TOF MS, or LC-MS/MS to assess the crosslinking efficiency and identify the crosslinked species.

Protocol 2: Troubleshooting Peptide Solubility Issues
  • Buffer Modification: Prepare the reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) containing a final concentration of 5-20% DMSO.

  • Peptide Dissolution: Dissolve the sensitive peptide in the modified buffer.

  • Crosslinking: Proceed with the crosslinking reaction as described in Protocol 1, using a lower initial molar excess of the crosslinker.

  • Monitoring: Visually inspect the solution for any signs of precipitation during the reaction.

  • Analysis: If precipitation still occurs, consider using a water-soluble and longer-chain crosslinker like BS5.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Peptide_Prep Dissolve Peptide in Amine-Free Buffer (pH 7.2-8.5) Reaction_Mix Add Crosslinker to Peptide Solution (Titrate Molar Excess) Peptide_Prep->Reaction_Mix Crosslinker_Prep Prepare Fresh Crosslinker Stock in Anhydrous DMSO Crosslinker_Prep->Reaction_Mix Incubation Incubate at RT (30-60 min) or 4°C (2h) Reaction_Mix->Incubation Quenching Quench Reaction with Tris or Glycine Incubation->Quenching Analysis Analyze by SDS-PAGE, MALDI-TOF, or LC-MS/MS Quenching->Analysis Troubleshooting_Logic Start Low/No Crosslinking? Check_Reagents Check Crosslinker Activity (Use Fresh Stock) Start->Check_Reagents Yes Precipitation Precipitation Occurring? Start->Precipitation No Check_Buffer Check Buffer Composition (Amine-Free?) Check_Reagents->Check_Buffer Check_pH Optimize Reaction pH (7.2-8.5) Check_Buffer->Check_pH Check_Ratio Optimize Molar Excess Check_pH->Check_Ratio Check_Ratio->Precipitation Failure Further Optimization Needed Check_Ratio->Failure Reduce_Crosslinking Decrease Molar Excess and/or Reaction Time Precipitation->Reduce_Crosslinking Yes Success Successful Crosslinking Precipitation->Success No Modify_Buffer Add Organic Solvent (DMSO) or Use Hydrophilic Crosslinker Reduce_Crosslinking->Modify_Buffer Modify_Buffer->Success Signaling_Pathway_Analogy Peptide Sensitive Peptide (Primary Amines) Activation Activation (pH 7.2-8.5) Peptide->Activation Crosslinker NHS-Ester Crosslinker Crosslinker->Activation Crosslinked_Peptide Covalently Crosslinked Peptide Activation->Crosslinked_Peptide Desired Reaction Hydrolysis Hydrolysis (Inactive Crosslinker) Activation->Hydrolysis Competing Reaction (High pH/Aqueous) Side_Reaction Side Reaction (Tyr, Ser, Thr) Activation->Side_Reaction Potential Off-Target

References

Technical Support Center: Strategies to Minimize Byproduct Formation with DTNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing 2,2'-dithiobis(5-nitropyridine) (DTNP) for the deprotection of cysteine (Cys) and selenocysteine (B57510) (Sec) residues in peptide synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide chemistry?

A1: this compound is primarily used as a reagent for the deprotection of sulfhydryl (in cysteine) and selenohydryl (in selenocysteine) groups. It is particularly effective for removing various acid-stable protecting groups, allowing for subsequent disulfide or diselenide bond formation.[1][2] The reaction involves the removal of the protecting group and the formation of a 2-(5-nitropyridyl)sulfenyl (Npys) intermediate on the cysteine or selenocysteine residue.[1][3]

Q2: What are the most common byproducts observed during this compound-mediated deprotection?

A2: The most frequently encountered byproducts are not typically from side reactions with other amino acid residues, but rather from incomplete reactions. These include:

  • Incompletely deprotected peptides: This is the most common impurity, where one or more of the protecting groups remain on the peptide.[4]

  • Partially modified peptides: In peptides with multiple Cys or Sec residues, it's possible to have incomplete conversion to the Npys intermediate on all sites.

  • Side-products from scavengers: Scavengers like thioanisole (B89551), which are often used to facilitate the reaction, can sometimes lead to the formation of undesired adducts.[5]

  • Oxidized species: Depending on the reaction conditions and work-up, oxidation of free thiols can occur.

Q3: How can I detect the presence of byproducts in my reaction mixture?

A3: The most common and effective analytical techniques for detecting byproducts are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for analyzing the purity of the crude peptide after deprotection. Byproducts will typically appear as distinct peaks from the desired product.[4]

  • Mass Spectrometry (MS): This technique is crucial for identifying the molecular weights of the components in your mixture. It can confirm the presence of the desired product and help in the identification of byproducts based on their mass.[6]

Q4: Is it possible to have side reactions with other amino acid side chains?

A4: While this compound is highly selective for sulfhydryl and selenohydryl groups, the possibility of side reactions with other nucleophilic amino acid side chains (e.g., tryptophan, methionine) cannot be entirely ruled out, especially under harsh or prolonged reaction conditions. However, the available literature primarily focuses on incomplete deprotection as the main source of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated deprotection and provides strategies for mitigation.

Problem Potential Cause Recommended Solution
Low Yield of Deprotected Peptide Incomplete reaction due to insufficient this compound, suboptimal reaction time, or low temperature.Optimize the reaction conditions by increasing the equivalents of this compound, extending the reaction time, or raising the temperature.[7] A systematic study of these parameters is recommended.
The protecting group is particularly robust.Some protecting groups are more difficult to remove than others. Consult the literature for specific conditions required for your protecting group. The presence of thioanisole can significantly accelerate the deprotection of certain groups.[1]
Presence of Multiple Peaks in HPLC Incomplete deprotection leading to a mixture of partially deprotected species.As mentioned above, optimize reaction conditions to drive the reaction to completion. Consider a step-wise deprotection strategy if you have multiple Cys/Sec residues with different protecting groups.[1]
Degradation of the Npys-adduct.The addition of certain scavengers, like triisopropylsilane (B1312306) (TIS), in combination with this compound has been observed to cause the breakdown of the desired Npys intermediate.[5] Carefully select your scavenger cocktail. Thioanisole is the most commonly used and validated scavenger for this reaction.
Formation of Unidentified Byproducts Potential side reactions or degradation of reagents.Ensure the purity of your this compound and other reagents. Store this compound protected from light and moisture. Minimize reaction time and temperature where possible to reduce the likelihood of side reactions.
Difficulty in Purifying the Final Product Co-elution of the desired peptide with byproducts during HPLC.If standard RP-HPLC conditions do not provide adequate separation, consider alternative strategies such as using a different column packing material, modifying the mobile phase composition, or employing an alternative purification technique like ion-exchange chromatography if applicable.[4]

Experimental Protocols

General Protocol for this compound-Mediated Deprotection of Cysteine-Containing Peptides

This protocol is a general guideline and may require optimization based on the specific peptide and protecting group.

  • Peptide Preparation: Dissolve the protected peptide in a suitable solvent. A common solvent system is 2% thioanisole in trifluoroacetic acid (TFA).[1]

  • This compound Addition: Add the desired molar excess of this compound to the peptide solution. The required amount can range from stoichiometric to a large excess (e.g., 20 equivalents), depending on the protecting group's lability.[1][7]

  • Reaction Incubation: Agitate the reaction mixture at a controlled temperature (e.g., 25°C or 50°C) for a specific duration (e.g., 1 to 12 hours).[1][7]

  • Reaction Quenching and Precipitation: Quench the reaction by precipitating the peptide. This is typically done by adding cold diethyl ether to the reaction mixture.[1]

  • Isolation of the Npys-Peptide: Isolate the precipitated Npys-peptide intermediate by centrifugation.

  • Work-up and Purification: The crude Npys-peptide can be carried forward for disulfide bond formation or reduced to the free thiol using a reducing agent like dithiothreitol (B142953) (DTT). The final product is then purified by preparative RP-HPLC.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of various cysteine protecting groups using this compound in a 2% thioanisole/TFA solvent system.

Protecting GroupThis compound EquivalentsTemperature (°C)Time (h)Deprotection Efficiency (%)
Trityl (Trt)1.1251>95
Acetamidomethyl (Acm)11251~70
t-Butyl (tBu)6.7251>95
S-t-butylthio (StBu)15508>95
4-methoxybenzyl (Mob)3.3251~85

Data is illustrative and compiled from trends reported in the literature.[1] Actual efficiencies may vary depending on the peptide sequence.

Visualizations

Logical Workflow for Troubleshooting this compound Deprotection

G Troubleshooting this compound Deprotection cluster_0 Troubleshooting Flow cluster_1 Initial Checks cluster_2 Corrective Actions start Start: Low Yield or Impure Product analyze_crude Analyze Crude Product (HPLC, MS) start->analyze_crude end End: Optimized Protocol check_reaction Review Reaction Conditions (this compound eq., Time, Temp) optimize_conditions Systematically Optimize Reaction Conditions check_reaction->optimize_conditions check_reagents Verify Reagent Purity (this compound, Solvents, Scavengers) change_scavenger Evaluate Alternative Scavengers check_reagents->change_scavenger analyze_crude->check_reaction Incomplete Reaction analyze_crude->check_reagents Unexpected Byproducts purification Optimize Purification Strategy analyze_crude->purification Co-eluting Impurities optimize_conditions->end change_scavenger->end purification->end

Caption: A logical workflow for troubleshooting common issues in this compound-mediated deprotection reactions.

Proposed Mechanism of this compound-Mediated Deprotection with Thioanisole

G This compound Deprotection Mechanism cluster_0 Reactants cluster_1 Activation cluster_2 Deprotection cluster_3 Final Product This compound This compound Activated_Intermediate Activated Intermediate (Thioanisole-Npys) This compound->Activated_Intermediate Thioanisole Thioanisole Thioanisole->Activated_Intermediate Npys_Peptide Npys-Peptide (R-S-Npys) Activated_Intermediate->Npys_Peptide Protected_Peptide Protected Peptide (R-S-PG) Protected_Peptide->Npys_Peptide Reaction with Activated Intermediate Free_Thiol Free Thiol (R-SH) Npys_Peptide->Free_Thiol Reduction (e.g., DTT)

Caption: Proposed mechanism for this compound-mediated deprotection involving activation by thioanisole.

References

Technical Support Center: The Impact of Scavengers on DTNP Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of scavengers on the efficiency of reactions involving 2,2'-dithiobis(5-nitropyridine) (DTNP).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in this compound-mediated reactions?

A1: In the context of peptide chemistry, particularly the removal of cysteine-protecting groups, scavengers play a crucial role in facilitating the reaction. The this compound-mediated deprotection often proceeds through a reactive intermediate formed between this compound and a scavenger, such as thioanisole (B89551). This intermediate then reacts with the protected cysteine, leading to the removal of the protecting group. The scavenger essentially "scavenges" the protecting group fragment as it is cleaved.[1][2]

Q2: How do scavengers affect the efficiency of cysteine deprotection with this compound?

A2: The choice and presence of a scavenger can significantly impact the efficiency of cysteine deprotection. For certain protecting groups, like S-tert-butyl (StBu) and p-methoxybenzyl (Mob), the addition of a scavenger like thioanisole can dramatically accelerate the deprotection reaction.[1] In some cases, deprotection is incomplete or does not occur at all in the absence of an appropriate scavenger.[1] However, for other protecting groups, such as tert-butyl (tBu), the presence of thioanisole may have a negligible effect on deprotection efficiency.[1]

Q3: Can scavengers interfere with thiol quantification assays that use DTNB (Ellman's Reagent), a compound structurally similar to this compound?

A3: Yes, compounds that can act as scavengers, particularly reducing agents and other strong nucleophiles, can interfere with thiol quantification assays like the Ellman's assay.[3][4] These interfering substances can react with DTNB, leading to a false positive signal (color change) and an overestimation of the thiol concentration.[4] It is crucial to run appropriate controls to check for interference from any component of your sample matrix.[1]

Q4: What are some common scavengers used in conjunction with this compound for peptide deprotection?

A4: Thioanisole is a very common scavenger used in this compound-mediated deprotection of cysteine residues.[1] Other scavengers that can be found in "cleavage cocktails" for peptide synthesis and deprotection include triisopropylsilane (B1312306) (TIS), dithiothreitol (B142953) (DTT), and 1,2-ethanedithiol (B43112) (EDT).[5][6] The choice of scavenger or scavenger cocktail depends on the specific amino acid composition of the peptide and the protecting groups being used.[5][7]

Troubleshooting Guides

Issue 1: Inefficient or Incomplete Cysteine Deprotection with this compound

Possible Cause: Absence or insufficient concentration of an effective scavenger.

Troubleshooting Steps:

  • Introduce a Scavenger: If you are not currently using a scavenger, add an appropriate one to your reaction mixture. Thioanisole is a good starting point for many common cysteine protecting groups.[1]

  • Optimize Scavenger Concentration: The concentration of the scavenger can be critical. You may need to empirically determine the optimal concentration for your specific peptide and protecting group.

  • Consider a Scavenger Cocktail: For complex peptides with multiple sensitive residues, a combination of scavengers, often referred to as a cleavage cocktail, may be more effective.[5]

  • Increase this compound Concentration: If optimizing the scavenger is not sufficient, increasing the molar equivalents of this compound may drive the reaction to completion.[8]

  • Adjust Reaction Conditions: Increasing the reaction temperature or prolonging the incubation time can also improve deprotection efficiency, but should be done with caution to avoid potential side reactions.[2]

Issue 2: Inaccurate Thiol Quantification in the Presence of Potential Scavengers (using DTNB/Ellman's Assay)

Possible Cause: Interference from compounds in the sample that react with DTNB.

Troubleshooting Steps:

  • Run a Sample Blank: Prepare a control reaction containing your sample and the reaction buffer but without the DTNB reagent. Measure the absorbance at 412 nm and subtract this value from your sample reading to correct for background absorbance from colored compounds.[3]

  • Check for Direct Reaction with DTNB: Prepare a reaction with the suspected interfering compound, the reaction buffer, and DTNB (but without your thiol-containing sample). If a color change occurs, the compound is interfering with the assay.[1]

  • Sample Cleanup: If interference is confirmed, consider removing the interfering compounds before the assay. This can be achieved through methods like solid-phase extraction (SPE) or acetone (B3395972) precipitation for protein samples.[3]

  • Use of Scavenger Resins: These are solid supports that can specifically react with and remove certain types of interfering compounds.[3]

  • Consider Alternative Quantification Methods: If interference cannot be resolved, alternative thiol quantification methods that are less susceptible to the specific interfering compounds in your sample may be necessary.[4]

Data Presentation

Table 1: Effect of Thioanisole on this compound-Mediated Deprotection of Various Cysteine Protecting Groups

Cysteine Protecting GroupThis compound Equivalents for Complete Deprotection (with Thioanisole)This compound Equivalents for Complete Deprotection (without Thioanisole)Impact of Thioanisole
Mob (p-methoxybenzyl)~2 eq.>15 eq. (incomplete)Essential for efficient deprotection
StBu (S-tert-butyl)StoichiometricNo deprotection observedEssential for deprotection
tBu (tert-butyl)Not specifiedNot specifiedEqual efficiency with or without thioanisole
Acm (acetamidomethyl)>15 eq.Not specifiedThioanisole is required
Bzl (benzyl)No deprotectionNo deprotectionIneffective even with thioanisole

Source: Data compiled from multiple studies.[1][8]

Experimental Protocols

Protocol 1: General Procedure for this compound-Mediated Cysteine Deprotection
  • Sample Preparation: Dissolve the protected peptide in a suitable solvent, typically trifluoroacetic acid (TFA). A common concentration is around 8.5 mM.[1]

  • Scavenger Addition: If using a scavenger, add it to the peptide solution. For thioanisole, a common concentration is 2% (v/v).[1]

  • This compound Addition: Add the desired molar equivalents of this compound to the reaction mixture. The amount will vary depending on the protecting group (see Table 1).[1]

  • Incubation: Agitate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1 to 12 hours).[1][2]

  • Quenching and Precipitation: Quench the reaction by adding cold diethyl ether to precipitate the deprotected peptide.[1]

  • Isolation: Isolate the precipitated peptide by centrifugation.[1]

  • Analysis: Analyze the crude product by methods such as HPLC and mass spectrometry to determine the extent of deprotection.[2]

Protocol 2: Troubleshooting Interference in Ellman's Assay
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[1]

    • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare this solution fresh.[1]

  • Prepare Blanks:

    • Reagent Blank: Contains Reaction Buffer and DTNB solution.

    • Sample Blank: Contains your sample in Reaction Buffer without DTNB. This is to correct for intrinsic sample absorbance.[3]

  • Perform Assay:

    • Add your sample to the Reaction Buffer in a cuvette or 96-well plate.

    • Add the DTNB solution to initiate the reaction.

    • Incubate at room temperature for 15 minutes.[1]

  • Measure Absorbance: Measure the absorbance at 412 nm using a spectrophotometer.[1]

  • Data Analysis:

    • Subtract the absorbance of the Reagent Blank from your standard curve readings.

    • Subtract the absorbance of the Sample Blank from your sample readings.

    • Calculate the thiol concentration based on the corrected absorbance and the standard curve.

Visualizations

DTNP_Deprotection_Mechanism This compound This compound Activated_Intermediate Activated Intermediate (Sulfonium Thioanisole-Npys) This compound->Activated_Intermediate + Scavenger Scavenger (e.g., Thioanisole) Scavenger->Activated_Intermediate Sulfonium_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Sulfonium_Intermediate + Protected Cysteine Protected_Cys Protected Cysteine (Cys-PG) Npys_Cys Npys-Cysteine (Cys-Npys) Sulfonium_Intermediate->Npys_Cys Collapse Scavenged_PG Scavenged Protecting Group (Scavenger-PG) Sulfonium_Intermediate->Scavenged_PG Attack by Scavenger

Caption: Putative mechanism of this compound-mediated cysteine deprotection involving a scavenger.

Troubleshooting_Workflow Start Low Thiol Reading in DTNB Assay Check_Interference Suspect Interference? Start->Check_Interference Run_Blank Run Sample Blank (Sample + Buffer, no DTNB) Check_Interference->Run_Blank Yes Re_Assay Re-run Assay Check_Interference->Re_Assay No Correct_Abs Subtract Blank Absorbance Run_Blank->Correct_Abs Interference_Confirmed Interference Confirmed? Correct_Abs->Interference_Confirmed Sample_Cleanup Perform Sample Cleanup (e.g., SPE, Precipitation) Interference_Confirmed->Sample_Cleanup Yes Interference_Confirmed->Re_Assay No Alternative_Method Use Alternative Thiol Quantification Method Sample_Cleanup->Alternative_Method If cleanup is ineffective Sample_Cleanup->Re_Assay

Caption: Troubleshooting workflow for low thiol readings in a DTNB assay due to suspected interference.

References

common pitfalls in DTNP-based deprotection and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during DTNP-based deprotection of cysteine and selenocysteine (B57510) residues in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Incomplete or No Deprotection Insufficient this compound: The amount of this compound is too low for the specific protecting group.Increase the equivalents of this compound. The required amount varies significantly between protecting groups (see Table 1). For example, while some groups may be removed with stoichiometric amounts, others like Acm can require over 15 equivalents.[1][2]
Absence of Thioanisole (B89551): Certain protecting groups, such as StBu and Acm, show little to no lability in the absence of thioanisole, which acts as a catalyst.[1][2][3]Add 2% thioanisole to the trifluoroacetic acid (TFA) solvent system.[3][4]
Protecting Group Resistance: Some protecting groups are inherently more robust and require more forcing conditions for removal.[3][5][6]Increase the reaction temperature (e.g., to 37-50 °C) and/or extend the reaction time.[3]
Peptide Sequence Effects: The specific amino acid sequence, peptide length, and the position of the cysteine residue can influence the efficiency of deprotection.[3]This is a complex issue that may require empirical optimization of this compound concentration, temperature, and reaction time for your specific peptide.
Formation of Unwanted Byproducts Instability of the Npys Adduct: The intermediate 2-(5-nitropyridyl) [5-Npys] adduct can be unstable in the presence of certain scavengers, such as triisopropylsilane (B1312306) (TIS).[7]If scavengers are necessary, consider alternatives to TIS. It is crucial to carefully select scavengers that are compatible with the Npys intermediate.
Side Reactions with Other Residues: The reaction conditions might affect other sensitive amino acids in the peptide sequence.While this compound in TFA is considered a relatively gentle deprotection method, it's important to assess the compatibility with your specific peptide sequence. If side reactions are observed, optimization of reaction time and temperature may be necessary to minimize them.
Difficulty in Removing the 5-Npys group Inefficient Reduction: The final step of removing the 5-Npys group to yield the free thiol may be incomplete.After precipitation of the deprotected peptide, treat the crude product with an excess of a thiol reductant like dithiothreitol (B142953) (DTT).[3][4] A common protocol involves dissolving the peptide in a buffer (e.g., 100 mM NH4HCO3) and adding DTT.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide chemistry?

A1: this compound, or 2,2'-dithiobis(5-nitropyridine), is a reagent used for the deprotection of cysteine and selenocysteine side-chain protecting groups.[1][3][8] It offers a method for removing these protecting groups under relatively mild acidic conditions, typically using trifluoroacetic acid (TFA) as the solvent.[3][5][6]

Q2: How does this compound-based deprotection work?

A2: The deprotection process involves the incubation of the protected peptide with this compound. The protecting group on the cysteine or selenocysteine is removed and replaced by a 2-(5-nitropyridyl) (Npys) group derived from this compound.[3][4] This intermediate can then be easily converted to the free thiol by treatment with a reducing agent, such as dithiothreitol (DTT).[3][4]

Q3: Is thioanisole always required for this compound deprotection?

A3: No, but its necessity is highly dependent on the specific protecting group. For some protecting groups, like S-tert-butyl (StBu) and acetamidomethyl (Acm), thioanisole is essential for efficient deprotection.[1][3] For others, such as tert-butyl (tBu), deprotection can proceed efficiently without it.[3] Thioanisole is believed to act as a catalyst in the reaction.[1][2]

Q4: How much this compound should I use?

A4: The optimal amount of this compound is dependent on the protecting group being removed. Some protecting groups can be removed with stoichiometric amounts of this compound, while others, like Acm, may require a large excess (e.g., >15 equivalents).[1][2] It is recommended to consult literature for the specific protecting group you are using or to perform an initial optimization experiment.

Q5: What are the typical reaction conditions for this compound deprotection?

A5: A general protocol involves dissolving the protected peptide in a 2% thioanisole/TFA solvent system and adding the appropriate amount of this compound.[3][4] The reaction can be carried out at room temperature, but for more robust protecting groups, elevated temperatures (e.g., 37-50 °C) and longer reaction times may be necessary.[3] After the reaction, the peptide is typically precipitated with cold diethyl ether.[3]

Quantitative Data Summary

The efficiency of this compound-based deprotection is highly dependent on the protecting group and the presence of thioanisole. The following table summarizes the required equivalents of this compound for the deprotection of various cysteine protecting groups.

Table 1: Equivalents of this compound Required for Deprotection of Cysteine Protecting Groups

Protecting GroupWith 2% Thioanisole in TFAIn Neat TFA
p-methoxybenzyl (Mob) ~2 equivalentsInefficient
acetamidomethyl (Acm) >15 equivalentsInefficient
S-tert-butyl (StBu) Stoichiometric amountsNo deprotection observed
tert-butyl (tBu) EfficientEfficient

Data compiled from multiple sources.[1][2][3][9]

Experimental Protocols

General Protocol for this compound-Mediated Cysteine Deprotection:

  • Dissolve the protected peptide in a 2% thioanisole/TFA solution to a final peptide concentration of approximately 8.5 mM.[3]

  • Add the required equivalents of this compound to the solution. The amount will depend on the specific protecting group (refer to Table 1).

  • Incubate the reaction mixture with agitation. Temperature and time will vary depending on the protecting group's lability (e.g., room temperature for several hours, or 37-50 °C for more robust groups).[3]

  • Upon completion, precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the precipitated product by centrifugation.[3]

  • To obtain the free thiol, dissolve the crude product in a suitable buffer (e.g., 100 mM NH4HCO3) and treat with an excess of a reducing agent like DTT.[3]

Visualized Workflows and Pathways

Deprotection_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Purification cluster_step3 Step 3: Reduction ProtectedPeptide Protected Peptide (e.g., Cys-S-PG) NpysIntermediate Npys-Activated Peptide (Cys-S-Npys) ProtectedPeptide->NpysIntermediate Incubation ReactionMix This compound in TFA +/- Thioanisole Precipitation Precipitation (Cold Diethyl Ether) NpysIntermediate->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation CrudeProduct Crude Npys-Peptide Centrifugation->CrudeProduct FreeThiol Deprotected Peptide (Cys-SH) CrudeProduct->FreeThiol Reduction ReducingAgent Reducing Agent (e.g., DTT)

Caption: General workflow for this compound-based deprotection of cysteine-protected peptides.

Troubleshooting_Logic Start Incomplete Deprotection? Checkthis compound Increase this compound Equivalents Start->Checkthis compound Yes CheckThioanisole Add 2% Thioanisole Checkthis compound->CheckThioanisole Still Incomplete Success Successful Deprotection Checkthis compound->Success Complete IncreaseConditions Increase Temperature and/or Reaction Time CheckThioanisole->IncreaseConditions Still Incomplete CheckThioanisole->Success Complete CheckSequence Consider Peptide Sequence Effects IncreaseConditions->CheckSequence Still Incomplete IncreaseConditions->Success Complete

Caption: Troubleshooting logic for incomplete this compound-based deprotection.

References

Validation & Comparative

Validating DTNP Deprotection: A Comparative Guide to Mass Spectrometry and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the selective removal of protecting groups is a critical step that demands rigorous validation. The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) has emerged as a gentle and effective method for the deprotection of thiol protecting groups on cysteine residues, such as acetamidomethyl (Acm) and p-methoxybenzyl (Mob).[1] Ensuring the complete removal of these groups is paramount for the success of subsequent modifications, such as disulfide bond formation. This guide provides a comparative overview of the two primary analytical techniques used to validate the completeness of this compound deprotection: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Comparing Analytical Methods: Mass Spectrometry vs. HPLC

Both Mass Spectrometry and HPLC are powerful tools for monitoring the progress of a deprotection reaction. However, they operate on different principles and offer distinct advantages and disadvantages. Mass spectrometry identifies molecules based on their mass-to-charge ratio (m/z), providing direct evidence of the removal of a protecting group by observing a corresponding mass shift. HPLC, on the other hand, separates molecules based on their physicochemical properties (like hydrophobicity in reversed-phase HPLC), allowing for the quantification of reactants and products by measuring their corresponding peak areas in a chromatogram.[2][3]

The choice between these methods often depends on the specific requirements of the analysis, such as the need for absolute structural confirmation, high-throughput screening, or precise quantification.

Table 1: Comparison of Mass Spectrometry and HPLC for Deprotection Validation
FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Output Mass-to-charge (m/z) spectrumChromatogram (Signal vs. Retention Time)
Key Advantage Unambiguous mass identification of starting material, intermediates, and final product. High sensitivity.[2]Excellent quantitative accuracy and reproducibility by comparing peak areas. Robust and widely available.[2]
Mode of Analysis Primarily qualitative (identification) but can be quantitative with appropriate standards.Primarily quantitative, but can be used for identification based on retention time.
Common Techniques MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), ESI (Electrospray Ionization).[4]RP-HPLC (Reversed-Phase HPLC) with UV detection.
Speed Very fast for a single sample analysis (especially MALDI-TOF).[4]Slower per sample due to chromatographic run times (typically 15-60 min).
Sample Purity Req. Tolerant to salts and buffers (especially MALDI-TOF).[4][5]Requires relatively clean samples to avoid column contamination and baseline interference.
Structural Info Provides molecular weight. Tandem MS (MS/MS) can provide sequence information.Indirect; changes in retention time suggest structural modification.
Limitations Quantitative analysis can be complex and may show variability.[4]Co-elution of species with similar properties can complicate analysis. Identification is not definitive without standards.

Quantitative Data Summary

The efficiency of this compound deprotection is dependent on the specific protecting group, the equivalents of this compound used, and the presence of scavengers like thioanisole.[6][7] HPLC is particularly well-suited for generating quantitative data on deprotection completeness by comparing the peak area of the protected peptide to the newly formed deprotected product.

Table 2: this compound Deprotection Efficiency of Cysteine Protecting Groups
Protecting GroupThioanisole AdditiveEquivalents of this compound for >95% DeprotectionAnalytical Method Reference
Cys(Mob) Required~2 eq.HPLC, MS[8]
Cys(Acm) Required>15 eq.HPLC, MS[8]
Cys(StBu) Required~1 eq.HPLC, MS[6][7]
Cys(tBu) Not Required~1 eq.HPLC, MS[6]

Data is compiled from studies on model peptides and demonstrates the relative lability of different protecting groups under this compound conditions as monitored by HPLC peak area integration and confirmed by MS.[6][7][8]

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reproducible results. Below are representative protocols for monitoring this compound deprotection using both mass spectrometry and HPLC.

Protocol 1: this compound Deprotection Reaction

This general protocol is the starting point for the subsequent analytical steps.

  • Peptide Preparation : Dissolve the cysteine-protected peptide in a suitable solvent. A common system is neat trifluoroacetic acid (TFA) or TFA containing 2% thioanisole.[6] A typical concentration is ~5-10 mg of peptide per mL.

  • Reagent Addition : Add the desired molar equivalents of this compound to the peptide solution. The reaction mixture is typically agitated at room temperature.

  • Reaction Monitoring : At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture for analysis.

  • Quenching : For endpoint analysis, quench the reaction by precipitating the peptide. This is typically done by adding the reaction mixture to a large volume of cold diethyl ether.[6]

  • Sample Recovery : Centrifuge the quenched mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum. The sample is now ready for MS or HPLC analysis.

Protocol 2: Validation by MALDI-TOF Mass Spectrometry
  • Sample Preparation : Reconstitute a small amount of the dried, crude peptide from the deprotection reaction in a solvent suitable for MS analysis (e.g., 0.1% TFA in 50% acetonitrile/water).

  • Matrix Preparation : Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in the same solvent.[9]

  • Spotting : On a MALDI target plate, spot 1 µL of the peptide solution and immediately add 1 µL of the matrix solution (the "dried-droplet" method).[9] Allow the spot to air dry completely, forming co-crystals of the peptide and matrix.

  • MS Acquisition : Insert the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive ion mode, focusing on the mass range expected for the protected starting material, the Npys-intermediate, and the fully deprotected peptide.

  • Data Analysis : Analyze the resulting spectrum to identify peaks corresponding to the expected molecular weights. The disappearance of the peak for the starting protected peptide and the appearance of a peak corresponding to the deprotected peptide (or its Npys-adduct) confirms the reaction's progress.

Protocol 3: Validation by Reversed-Phase HPLC
  • Sample Preparation : Reconstitute the dried, crude peptide from the deprotection reaction in the HPLC mobile phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[10] Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A typical gradient might be 5% to 65% B over 30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 214 nm and 280 nm.

  • Injection : Inject 10-20 µL of the prepared sample onto the HPLC system.

  • Data Analysis :

    • Identify the peaks corresponding to the starting material and the product. The deprotected peptide is typically more polar and will have a shorter retention time than its protected precursor.

    • Integrate the peak areas for all relevant species.

    • Calculate the percentage of deprotection by comparing the area of the product peak to the total area of all reactant and product peaks. For example: % Deprotection = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100.

Workflow Visualization

The following diagram illustrates the general workflow for conducting and validating a this compound deprotection reaction, highlighting the key decision points and analytical outcomes.

G cluster_prep Reaction Phase cluster_analysis Analysis Phase cluster_results Results Interpretation cluster_decision Decision start->reaction reaction->quench quench->ms_analysis Aliquot for Analysis quench->hplc_analysis Aliquot for Analysis ms_analysis->ms_result hplc_analysis->hplc_result ms_result->decision hplc_result->decision decision->proceed Yes decision->optimize No optimize->reaction start This compound-Protected Peptide reaction Deprotection Reaction (+ this compound, TFA, Thioanisole) quench Reaction Quenching & Sample Recovery ms_analysis Mass Spectrometry Analysis (MALDI-TOF or ESI) hplc_analysis HPLC Analysis (Reversed-Phase) ms_result Result: Mass shift confirms protecting group removal hplc_result Result: Peak area integration quantifies completeness decision Reaction Complete? proceed Proceed to Next Step (e.g., Purification) optimize Optimize Reaction (Time, Temp, Eq.)

Caption: Workflow for this compound deprotection validation.

Conclusion

Both mass spectrometry and HPLC are indispensable for validating the completeness of this compound deprotection. Mass spectrometry offers rapid, definitive molecular weight confirmation, making it ideal for verifying the identity of the deprotected product. HPLC excels in providing accurate quantitative data, allowing researchers to determine the precise extent of the reaction and optimize conditions for complete conversion. For the most comprehensive validation, a dual approach is recommended: using HPLC to monitor and quantify the reaction's progress and employing mass spectrometry to confirm the identity of the final product, ensuring the integrity of the peptide for downstream applications.

References

comparing DTNP with other deprotection reagents like silver triflate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection of an appropriate deprotection strategy for cysteine residues is a critical step that can significantly impact yield, purity, and the overall success of a synthetic route. This guide provides a detailed comparison of two common deprotection reagents: 2,4-Dinitrophenyl (DTNP) and silver triflate (AgOTf), offering insights into their performance, substrate scope, and reaction mechanisms.

This comparison is based on published experimental data to assist in making informed decisions for specific research applications.

Performance Comparison

The choice between this compound and silver triflate for the deprotection of cysteine residues hinges on the specific protecting group employed and the desired orthogonality with other protecting groups in the peptide sequence. While both reagents are effective under acidic conditions, typically in the presence of trifluoroacetic acid (TFA), their reactivity profiles exhibit notable differences.

Protecting GroupThis compoundSilver Triflate (AgOTf)Key Considerations
Acm (Acetamidomethyl)Effective, often requires >15 equivalents and the presence of thioanisole (B89551) for efficient removal.[1]Quantitative cleavage with 5-10 equivalents in TFA.[2]Silver triflate offers a more efficient cleavage of the robust Acm group.
Mob (p-Methoxybenzyl)Readily cleaved with ~2 equivalents in the presence of thioanisole.[1]Quantitative cleavage is achievable.[2]Both reagents are effective for Mob deprotection.
tBu (tert-Butyl)Deprotection is efficient and notably independent of thioanisole.[3]Stable under conditions used for Acm and Mob deprotection.This compound provides a method for tBu removal, while AgOTf leaves it intact, offering an orthogonal strategy.
StBu (S-tert-butylthio)Complete deprotection is achieved, but it is strictly dependent on the presence of thioanisole.[3]Data on direct deprotection of StBu by silver triflate is not readily available in the reviewed literature.This compound offers a clear method for StBu removal, with orthogonality controlled by the addition of thioanisole.
Bam (Benzamidomethyl)Not extensively reported.Quantitative cleavage.[2]Silver triflate is a reported reagent for the deprotection of Bam.

Experimental Protocols

This compound-Mediated Deprotection of Cysteine Protecting Groups

This protocol is a general guideline based on published procedures and may require optimization for specific peptide sequences.[3]

  • Preparation: Dissolve the protected peptide in trifluoroacetic acid (TFA) or a mixture of 2% thioanisole in TFA. The concentration of the peptide is typically in the range of 1-10 mg/mL.

  • Reagent Addition: Add the required equivalents of this compound to the peptide solution. The number of equivalents will vary depending on the protecting group (see table above).

  • Reaction: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time, typically ranging from 30 minutes to a few hours. Monitor the reaction progress by HPLC.

  • Quenching and Precipitation: After completion, precipitate the deprotected peptide by adding cold diethyl ether.

  • Work-up: Centrifuge the mixture to collect the peptide pellet. The resulting Npys-activated cysteine can then be treated with a reducing agent like dithiothreitol (B142953) (DTT) to yield the free thiol.[3]

Silver Triflate-Mediated Deprotection of Cysteine Protecting Groups

This protocol is a general guideline based on published procedures for the deprotection of Acm and Mob groups.[2]

  • Preparation: Dissolve the protected peptide in cold trifluoroacetic acid (TFA). Anisole is often added as a scavenger.

  • Reagent Addition: Add 5-10 equivalents of silver triflate (AgOTf) to the solution.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-2 hours. Monitor the reaction progress by HPLC.

  • Precipitation: Precipitate the silver salt of the peptide by adding cold diethyl ether.

  • Work-up: Isolate the precipitate by centrifugation. The silver ions are typically removed by treatment with a solution containing a reducing agent like dithiothreitol (DTT) to regenerate the free thiol.

Reaction Mechanisms

The mechanisms of deprotection for this compound and silver triflate differ significantly, which accounts for their distinct reactivity profiles.

This compound Deprotection Pathway

The deprotection mechanism of this compound, particularly in the presence of thioanisole, is proposed to proceed through the formation of a highly reactive sulfonium (B1226848) intermediate.

DTNP_Mechanism cluster_products Products This compound This compound Activated_Intermediate Activated Sulfonium Intermediate This compound->Activated_Intermediate + Thioanisole Thioanisole Thioanisole Thioanisole->Activated_Intermediate Trivalent_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Trivalent_Intermediate Protected_Cys Protected Cysteine (R-S-PG) Protected_Cys->Trivalent_Intermediate + Activated Intermediate Npys_Cys Npys-Cysteine (R-S-Npys) Trivalent_Intermediate->Npys_Cys collapses PG_cation Protecting Group Cation (PG+) Trivalent_Intermediate->PG_cation AgOTf_Mechanism cluster_products Final Product Protected_Cys Protected Cysteine (R-S-PG) Silver_Complex Silver-Sulfur Complex Protected_Cys->Silver_Complex AgOTf Silver Triflate (AgOTf) AgOTf->Silver_Complex Silver_Thiolate Silver Thiolate (R-S-Ag) Silver_Complex->Silver_Thiolate S-PG bond cleavage PG_cation Protecting Group Cation (PG+) Silver_Complex->PG_cation Free_Thiol Free Thiol (R-SH) Silver_Thiolate->Free_Thiol + DTT DTT DTT DTT->Free_Thiol

References

A Comparative Analysis of DTNP and Iodine for Acm Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the deprotection of S-acetamidomethyl (Acm)-cysteine residues, comparing the performance, protocols, and mechanisms of 2,2'-dithiobis(5-nitropyridine) (DTNP) and iodine.

The strategic removal of the acetamidomethyl (Acm) protecting group from cysteine residues is a critical step in the synthesis of complex peptides, particularly those with multiple disulfide bonds. The choice of deprotection reagent significantly impacts yield, purity, and the integrity of sensitive amino acids within the peptide sequence. This guide provides an objective comparison of two common reagents used for Acm removal: the gentle electrophilic disulfide, this compound, and the classical oxidizing agent, iodine.

Performance and Data Presentation

The selection between this compound and iodine for Acm deprotection hinges on a trade-off between reaction mildness and efficiency. Iodine is a robust and widely used reagent that facilitates simultaneous Acm removal and oxidative disulfide bond formation.[1] However, its high reactivity necessitates careful control and rapid quenching to prevent undesirable side reactions, such as the iodination of sensitive residues like tyrosine, methionine, and tryptophan.[2]

This compound is presented as a milder alternative, operating under acidic conditions to yield a Cys-(5-Npys) adduct.[3][4] This method can offer greater selectivity, but often requires a significant excess of the reagent and may present challenges in achieving complete deprotection, especially in peptides with multiple Acm-protected cysteines.[1][3]

The following table summarizes the key quantitative parameters for Acm removal with this compound and iodine, based on available experimental data.

ParameterThis compoundIodineCitation
Reagent Equivalents 5 to >20 equivalents10 to 15 equivalents[1][5][6][7]
Typical Yield ~68-90% (highly sequence dependent)Generally high, but can be impacted by side reactions and purification losses[1][5][8]
Reaction Time 1 to 12 hours30 to 120 minutes[3][9]
Key Side Reactions Incomplete deprotection, breakdown of Cys-(5-Npys) adduct with certain scavengers (e.g., TIS)Iodination of Tyr, Met, Trp residues; disulfide scrambling if not properly controlled[2][3][9]

Experimental Protocols

Detailed methodologies for Acm removal using both this compound and iodine are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.

This compound-Mediated Acm Deprotection

This protocol is based on the formation of a Cys-(5-Npys) intermediate.

  • Peptide Preparation: Dissolve the Acm-protected peptide in a solution of 98% trifluoroacetic acid (TFA) and 2% thioanisole.[9] The concentration of the peptide should be optimized, but a starting point of ~8.5 mM can be used.[3]

  • Deprotection Reaction: Add 5 to 20 equivalents of this compound to the peptide solution.[1][9] The reaction mixture is agitated at room temperature or heated to 37°C for 1 to 12 hours, monitoring the reaction progress by HPLC.[9]

  • Precipitation and Wash: Upon completion, precipitate the peptide by adding cold diethyl ether.[3] Isolate the precipitate by centrifugation.

  • Work-up and Purification: The resulting Cys-(5-Npys) peptide can be purified by RP-HPLC. For disulfide bond formation, the Cys-(5-Npys) adduct can be treated with a reducing agent like DTT to liberate the free thiol for subsequent oxidation.[3]

Iodine-Mediated Acm Deprotection and Oxidation

This protocol achieves Acm removal and disulfide bond formation in a single step.

  • Peptide Preparation: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid (e.g., 90%) or a mixture of DMF and water (4:1 v/v).[1][6]

  • Oxidation Reaction: Add a solution of iodine (10-15 equivalents) in the same solvent system to the peptide solution with vigorous stirring.[6][7] The reaction is typically carried out at room temperature for 30 to 120 minutes. Monitor the reaction by HPLC until the starting material is consumed.

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate (B1220275) or ascorbic acid drop-wise until the solution becomes colorless. Alternatively, ether precipitation or the use of an anion exchange resin can be employed to remove excess iodine.[1][2]

  • Purification: Isolate and purify the cyclized peptide by RP-HPLC.[2]

Visualizing the Chemistry: Workflows and Mechanisms

To further clarify the processes, the following diagrams illustrate the experimental workflows and proposed reaction mechanisms for both this compound and iodine-mediated Acm removal.

DTNP_Workflow cluster_prep Peptide Preparation cluster_reaction Deprotection cluster_workup Work-up & Purification Acm_Peptide Acm-Protected Peptide Dissolve Dissolve in TFA/Thioanisole Acm_Peptide->Dissolve Add_this compound Add this compound (5-20 eq.) RT to 37°C, 1-12h Dissolve->Add_this compound Precipitate Precipitate with Cold Diethyl Ether Add_this compound->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Npys_Peptide Cys-(5-Npys) Peptide Purify->Npys_Peptide

This compound Acm Deprotection Workflow

Iodine_Workflow cluster_prep Peptide Preparation cluster_reaction Deprotection & Oxidation cluster_workup Work-up & Purification Acm_Peptide Acm-Protected Peptide Dissolve Dissolve in Aq. Acetic Acid or DMF/H2O Acm_Peptide->Dissolve Add_Iodine Add Iodine (10-15 eq.) RT, 30-120 min Dissolve->Add_Iodine Quench Quench Excess Iodine (e.g., Na2S2O3) Add_Iodine->Quench Purify Purify by RP-HPLC Quench->Purify Cyclized_Peptide Cyclized Peptide Purify->Cyclized_Peptide

Iodine Acm Deprotection Workflow

The underlying chemical transformations for both methods are distinct, as depicted in the following mechanistic diagrams.

DTNP_Mechanism Cys_Acm Cys-S-CH2-NH-CO-CH3 Acm-Protected Cysteine Transition_State Electrophilic Attack Cys_Acm->Transition_State This compound Npys-S-S-Npys This compound This compound->Transition_State Cys_Npys Cys-S-S-Npys Cys-(5-Npys) Adduct Transition_State->Cys_Npys Byproduct Npys-SH 5-nitro-2-thiopyridine Transition_State->Byproduct

This compound Acm Removal Mechanism

Iodine_Mechanism Two_Cys_Acm 2 x Cys-S-CH2-NH-CO-CH3 Two Acm-Protected Cysteines Sulfenyl_Iodide Cys-S-I Sulfenyl Iodide Intermediate Two_Cys_Acm->Sulfenyl_Iodide + I2 Iodine I2 Iodine Disulfide_Bond Cys-S-S-Cys Disulfide Bond Sulfenyl_Iodide->Disulfide_Bond + Cys-SH

Iodine Acm Removal Mechanism

Conclusion

The choice between this compound and iodine for Acm removal is highly dependent on the specific requirements of the peptide synthesis. Iodine offers a rapid and efficient one-pot deprotection and cyclization method, but at the risk of side reactions with sensitive residues. This compound provides a milder alternative that can be advantageous for peptides containing such residues, though it may require more optimization to achieve complete deprotection and involves a two-step process if disulfide bond formation is the ultimate goal. Researchers should carefully consider the peptide sequence and the overall synthetic strategy when selecting the appropriate reagent for Acm removal.

References

A Comparative Guide to the Validation of a Novel High-Performance Liquid Chromatography Method for DTNP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-dinitrophenylhydrazine (B122626) (DTNP) against established analytical techniques. The accurate determination of this compound is crucial in various applications, including its use as a derivatizing agent for the analysis of carbonyl compounds in pharmaceutical and environmental samples.[1] This document presents supporting experimental data, detailed methodologies, and visual representations of the workflows to aid researchers in selecting the most suitable analytical method for their needs.

Comparison of Analytical Method Performance

The performance of the new RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines and compared with two conventional methods: a standard spectrophotometric assay and a Gas Chromatography-Mass Spectrometry (GC-MS) method.[2][3] The key validation parameters are summarized in the table below.

Parameter New RP-HPLC Method Spectrophotometric Method GC-MS Method
Linearity (R²) 0.99980.9950.999
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL0.3 µg/mL
Specificity High (Separation from interfering substances)Moderate (Prone to interference from other absorbing species)High (Mass-to-charge ratio detection)
Analysis Time ~15 minutes~30 minutes~25 minutes

Experimental Protocols

Detailed methodologies for the new RP-HPLC method and the comparative spectrophotometric and GC-MS methods are provided below.

New Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This novel method offers enhanced sensitivity and specificity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.[4]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days. Calculate the relative standard deviation (%RSD).

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

Comparative Method 1: Spectrophotometric Assay

This method is based on the reaction of this compound with a carbonyl compound (e.g., acetone) to form a colored hydrazone, which is then quantified.[6][7]

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents:

  • This compound solution (0.1% w/v in acidic medium).

  • Acetone standard solution.

  • Sodium Hydroxide (NaOH) solution.

3. Procedure:

  • To a series of standard solutions of acetone, add the this compound reagent.

  • Add NaOH to the solution to shift the maximum absorbance wavelength to around 450 nm.[6]

  • Incubate the mixture for a specified time at room temperature.

  • Measure the absorbance at the wavelength of maximum absorption.

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare and analyze the sample solution in the same manner.

Comparative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and is suitable for complex matrices.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for the analysis of semi-volatile compounds.

2. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

3. Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the extract and reconstitute in a small volume of solvent for injection.

  • Derivatization may be required for certain sample types to improve volatility and thermal stability.

Visualizing the Method Validation Workflow

The following diagrams illustrate the key processes involved in the validation of the new analytical method.

G cluster_prep Preparation cluster_exp Experimentation cluster_val Validation Parameters cluster_report Reporting A Prepare Validation Protocol B Define Performance Parameters & Acceptance Criteria A->B C Qualify Materials (Standards & Reagents) B->C D Verify Equipment Performance C->D E Perform Validation Experiments D->E F Specificity G Linearity H Accuracy I Precision J LOD & LOQ K Robustness L Analyze Data E->L M Generate Validation Report L->M

Caption: Workflow for the validation of a new analytical method.

G cluster_linearity Linearity cluster_accuracy Accuracy cluster_precision Precision A Prepare Calibration Standards B Inject Standards A->B C Plot Peak Area vs. Concentration B->C D Calculate R² C->D E Spike Blank Matrix F Analyze Spiked Samples E->F G Calculate % Recovery F->G H Repeatability (Intra-day) J Calculate %RSD H->J I Intermediate Precision (Inter-day) I->J

Caption: Key experiments in analytical method validation.

References

A Comparative Guide to Cysteine and Selenocysteine Deprotection: DTNP vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selective and efficient deprotection of cysteine (Cys) and selenocysteine (B57510) (Sec) residues is a critical step. The choice of deprotection strategy directly impacts yield, purity, and the successful formation of disulfide or diselenide bonds. This guide provides an objective comparison of the 2,2'-dithiobis(5-nitropyridine) (DTNP) deprotection method against a range of alternative techniques, supported by experimental data.

Data Presentation: A Comparative Overview of Deprotection Methods

The following table summarizes key quantitative data for the deprotection of common Cys and Sec protecting groups using this compound and its alternatives. This allows for a direct comparison of reagent requirements, efficiency, and compatibility with different protecting groups.

Protecting GroupAmino AcidDeprotection Reagent/MethodReagent Concentration/EquivalentsKey Findings & YieldsCitations
p-methoxybenzyl (Mob) CysteineThis compound with thioanisole (B89551)2 equivalentsEffective removal.[1]
2,2'-dithiodipyridine (DTP) with thioanisole> 6 equivalentsLess robust than this compound.[1][2]
SelenocysteineThis compound0.2 - 1.0 equivalentsHighly efficient, sub-stoichiometric amounts are effective. 70-78% yield.[1][2]
TFA/TES/thioanisole96:2:2 (v/v/v)Gentle, facile, and complete deprotection without significant side reactions.
Acetamidomethyl (Acm) CysteineThis compound with thioanisole> 15 equivalentsEffective but requires a large excess of reagent. ~62% yield.[1]
2,2'-dithiodipyridine (DTP) with thioanisole15 equivalentsOnly ~40% deprotection achieved.[1]
Iodine (I₂)-Simultaneous deprotection and disulfide bond formation.[3][4]
Mercury (II) acetate1.0 equivalent per Acm groupEffective but utilizes toxic heavy metals.[5]
Triisopropylsilane (B1312306) (TIS) in TFA98:2 (v/v)Partial removal (70%) after 12 hours at 37°C.[6]
Trityl (Trt) CysteineTrifluoroacetic acid (TFA) with scavengers (e.g., TIS)Standard cleavage cocktailsCommon and cost-effective, but prone to racemization (e.g., 3.3% in one study).[7]
Iodine (I₂)0.1 M solutionSimultaneous deprotection and disulfide bond formation.[5]
tert-Butyl (tBu) CysteineMercury (II) acetate-Requires toxic heavy metals for deprotection.[7]
TMSBr/thioanisole in TFA-Harsh deprotection conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the this compound-mediated deprotection and a key alternative method.

Protocol 1: this compound-Mediated Deprotection of Cys(Mob) and Cys(Acm)

This protocol is adapted from studies on the deprotection of p-methoxybenzyl (Mob) and acetamidomethyl (Acm) protected cysteine residues.[1][2]

  • Preparation of Deprotection Cocktail: The lyophilized peptide is treated with a cocktail of trifluoroacetic acid (TFA) and thioanisole (97.5:2.5 v/v).

  • Addition of this compound: 2,2'-dithiobis(5-nitropyridine) (this compound) is added to the cocktail. The number of equivalents required varies depending on the protecting group:

    • For Cys(Mob): 2 equivalents of this compound.

    • For Cys(Acm): >15 equivalents of this compound.

  • Reaction: The reaction mixture is incubated to effect the removal of the protecting group.

  • Analysis: The extent of deprotection is monitored and quantified by High-Performance Liquid Chromatography (HPLC) and confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Protocol 2: Alternative Gentle Deprotection of Sec(Mob) using a Silane-Based Cocktail

This protocol presents a milder alternative to this compound for the deprotection of p-methoxybenzyl (Mob) protected selenocysteine.[8]

  • Preparation of Deprotection Cocktail: A deprotection cocktail consisting of trifluoroacetic acid (TFA), triethylsilane (TES), and thioanisole (96:2:2 v/v/v) is prepared.

  • Reaction: The Sec(Mob)-protected peptide is incubated in the cocktail at 40°C for 4 hours.

  • Analysis: The reaction is monitored by HPLC and mass spectrometry to confirm complete deprotection and assess the formation of the desired diselenide product. This method is noted for avoiding significant side reactions and contaminants.

Visualizing the Chemistry: Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the concept of orthogonal protection.

This compound-Mediated Deprotection Workflow start Start: Protected Peptide (e.g., Cys(Mob) or Cys(Acm)) cocktail Prepare Deprotection Cocktail: TFA/Thioanisole (97.5:2.5) start->cocktail add_this compound Add this compound (2 to >15 equivalents) cocktail->add_this compound incubate Incubate to Effect Deprotection add_this compound->incubate hplc Monitor by HPLC incubate->hplc ms Confirm by Mass Spectrometry hplc->ms end End: Deprotected Peptide (Cys-S-Npys intermediate) ms->end

This compound-Mediated Deprotection Workflow

Comparative Deprotection Workflows cluster_this compound This compound Method cluster_iodine Iodine Oxidation cluster_hg Mercury (II) Acetate dtnp_start Cys(Acm)-Peptide dtnp_reagent >15 eq. This compound in TFA/Thioanisole dtnp_start->dtnp_reagent dtnp_end Cys-S-Npys Peptide dtnp_reagent->dtnp_end iodine_start Cys(Acm)-Peptide iodine_reagent Iodine (I₂) iodine_start->iodine_reagent iodine_end Disulfide-Bonded Peptide iodine_reagent->iodine_end hg_start Cys(Acm)-Peptide hg_reagent Hg(OAc)₂ hg_start->hg_reagent hg_end Deprotected Cys-Peptide hg_reagent->hg_end

Comparative Deprotection Workflows for Cys(Acm)

Concept of Orthogonal Protection peptide Peptide with Multiple Cys (Cys(Trt), Cys(Acm)) step1 Step 1: Mild Acid (e.g., TFA) Selective removal of Trt group peptide->step1 intermediate Intermediate with one free thiol (Cys-SH, Cys(Acm)) step1->intermediate disulfide1 First Disulfide Bond Formation intermediate->disulfide1 step2 Step 2: Harsher Conditions (e.g., Iodine or Hg(OAc)₂) Removal of Acm group disulfide1->step2 final_peptide Final Peptide with Regioselective Disulfide Bonds step2->final_peptide

Concept of Orthogonal Protection

References

literature review comparing the efficacy of different DTNP protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Dendrimer-Based Targeted Nanoparticle (DTNP) protocols reveals significant advancements in optimizing drug delivery systems for enhanced therapeutic efficacy and reduced off-target effects. This guide compares the performance of different this compound strategies, focusing on key quantitative metrics and providing the detailed experimental methodologies that underpin these findings. The data presented is synthesized from multiple studies to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound Formulations

The efficacy of a this compound protocol is determined by a range of physicochemical and biological parameters. Key factors include the choice of dendrimer core (e.g., Polyamidoamine - PAMAM vs. Polypropylene imine - PPI), the generation of the dendrimer, the nature of the targeting ligand, and the method of drug association (encapsulation vs. covalent conjugation). The following tables summarize quantitative data from studies comparing these different approaches.

Table 1: Comparison of PAMAM vs. PPI Dendrimer Protocols for Phenylbutazone Delivery

This table compares a Generation 3 (G3) PAMAM dendrimer with a Generation 4 (G4) PPI dendrimer, both having 32 surface amine groups, for the delivery of the model drug phenylbutazone.

ParameterG3 PAMAM ProtocolG4 PPI ProtocolKey Finding
Dendrimer Core Polyamidoamine (PAMAM)Polypropylene imine (PPI)PAMAM core is less hydrophobic than PPI.
Generation G3G4Both selected to have 32 surface primary amines.
Model Drug PhenylbutazonePhenylbutazoneA non-steroidal anti-inflammatory drug (NSAID).
Drug Loading Higher loading capacity at high drug-dendrimer ratios[1][2]Lower loading capacity compared to PAMAM[1][2]G3 PAMAM showed superior drug solubilization.[2]
Drug Release Slower release profile[1][2]Faster release profile[1][2]Stronger drug-dendrimer interaction in PAMAM.
In Vitro Cytotoxicity At least 50-fold less toxic[1][2]More toxic to MCF-7 and A549 cell lines[1][2]PAMAM demonstrates a better safety profile.[2]
Table 2: Comparison of Targeted vs. Non-Targeted PAMAM Protocols for 5-Fluorouracil (5-FU) Delivery

This table evaluates the impact of surface modification with Polyethylene Glycol (PEG) and Folic Acid (FA) on the efficacy of G4 PAMAM dendrimers for delivering the anticancer drug 5-FU to folate receptor-overexpressing tumors.

ParameterFA-PEG-PAMAM (Targeted)FA-PAMAM (Non-PEGylated)Key Finding
Dendrimer G4 PAMAMG4 PAMAMSame core dendrimer used for direct comparison.
Targeting Ligand Folic Acid (FA)Folic Acid (FA)Targets folate receptor (FR) on cancer cells.
Surface Modifier Polyethylene Glycol (PEG)NonePEGylation is used to improve biocompatibility.
Drug Loading ~31% of 5-FU loaded[3][4]Not specified, but generally lower stabilityPEGylation provides a biocompatible surface for drug interaction.[3]
Hemolytic Toxicity Reduced hemolytic toxicity[3][4]Higher hemolytic toxicityPEGylation significantly improves the safety profile.[3][4]
Drug Release Sustained release pattern[3][4]Faster releasePEG chains provide a steric barrier, slowing release.
In Vivo Tumor Accumulation Highest accumulation in the tumor area[3][4]Lower accumulationPEGylation increases circulation time, enhancing tumor targeting.
Table 3: Comparison of Targeted vs. Non-Targeted PAMAM-Doxorubicin Conjugates

This comparison focuses on the cytotoxic efficacy of Generation 5 (G5) PAMAM dendrimers conjugated with Doxorubicin (DOX), with and without a Folic Acid (FA) targeting ligand, against FA-receptor overexpressing KB cells.

ParameterG5.NHAc-FA-DOX (Targeted)G5.NHAc-DOX (Non-Targeted)Free DoxorubicinKey Finding
Dendrimer Conjugate Acetylated G5 PAMAM-Folic Acid-DOXAcetylated G5 PAMAM-DOXN/AMultifunctional dendrimer platform.
Targeting Folic Acid (FA)NoneNoneFA enables active targeting of cancer cells.[5]
Drug Release pH-responsive (higher at pH 5-6)[5]pH-responsive (higher at pH 5-6)[5]N/Acis-aconityl linkage enables acid-triggered release.[5]
Cytotoxicity (IC50) 4 µM[5]19 µM[5]0.3 µMFA-targeting significantly enhances cytotoxicity over the non-targeted conjugate.[5]
Cellular Uptake Significantly higher than non-targeted[5]Lower than targeted conjugate[5]High, but non-specificFA-mediated endocytosis increases intracellular drug concentration.[5]

Visualized Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the components, workflows, and mechanisms involved in this compound protocols.

DTNP_Structure Figure 1: Generic Structure of a this compound cluster_core Dendrimer Core cluster_surface Functional Surface Core Core Branches Branched Layers (Generations) Core->Branches Divergent Growth Payload Therapeutic Payload (Drug) Branches->Payload Encapsulated or Conjugated Targeting Targeting Ligand Branches->Targeting Conjugated

Figure 1: Generic Structure of a this compound

DTNP_Workflow Figure 2: Experimental Workflow for this compound Efficacy A 1. This compound Synthesis (Dendrimer + Ligand + Drug) B 2. Physicochemical Characterization (Size, Zeta, Drug Load) A->B C 3. In Vitro Evaluation (Drug Release, Cytotoxicity, Cellular Uptake) B->C D 4. In Vivo Studies (Animal Model) C->D E 5. Biodistribution & Efficacy Analysis (Tumor Accumulation, Survival Rate) D->E

Figure 2: Experimental Workflow for this compound Efficacy

Doxorubicin_Pathway Figure 3: Doxorubicin's Mechanism of Action cluster_cell Cellular Environment cluster_nucleus Nuclear Events This compound This compound-Doxorubicin (Targeted Delivery) Cell Cancer Cell This compound->Cell Receptor-Mediated Endocytosis Nucleus Nucleus Cell->Nucleus DOX Release DNA DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Leads to Action1 1. Intercalates into DNA Action2 2. Inhibits Topoisomerase II Action3 3. Generates ROS

Figure 3: Doxorubicin's Mechanism of Action

Detailed Experimental Protocols

The methodologies cited in this guide are crucial for the reproducibility and validation of the presented data. Below are summaries of key experimental protocols.

Synthesis and Characterization of Targeted Dendrimers
  • Synthesis of Folate-PEG-PAMAM G4 Dendrimer :

    • Generation 4 (G4) PAMAM dendrimers are synthesized using a divergent method.

    • Separately, N-hydroxysuccinimide (NHS)-activated folic acid is reacted with the amine group of amino-terminated PEG (Polyethylene Glycol) to form a FA-PEG-NHS conjugate.

    • The resulting FA-PEG-NHS is then reacted with the primary surface amines of the G4 PAMAM dendrimer in a suitable solvent like DMSO.

    • The final product (FA-PEG-G4-PAMAM) is purified extensively through dialysis to remove unreacted species.[3][4]

  • Characterization : The synthesized conjugates are characterized using various techniques:

    • FT-IR and 1H-NMR Spectroscopy : To confirm the covalent conjugation of folic acid and PEG to the dendrimer surface.

    • Dynamic Light Scattering (DLS) : To determine the hydrodynamic particle size and size distribution (Polydispersity Index - PDI). For example, a co-delivery system of Methotrexate (B535133) and Berberine (B55584) using G4 PAMAM resulted in a particle size of 163.10 nm.[6]

    • Zeta Potential Measurement : To assess the surface charge of the nanoparticles, which influences stability and cellular interaction. The conjugation of methotrexate and loading of berberine onto G4 PAMAM decreased the zeta potential from +6 mV to +1.75 mV.[6]

Drug Loading and Release Studies
  • Drug Loading :

    • The drug (e.g., 5-Fluorouracil) is dissolved along with the dendrimer conjugate in an aqueous buffer.

    • The mixture is stirred for a specified period (e.g., 24-48 hours) to allow for encapsulation or complexation.

    • The amount of loaded drug is determined by separating the drug-loaded dendrimers from the free drug via dialysis or ultra-centrifugation.

    • The concentration of the free drug in the supernatant or dialysate is measured using UV-Vis spectrophotometry or HPLC.

    • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Dendrimer] x 100.

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[7]

  • In Vitro Drug Release :

    • A known amount of the drug-loaded dendrimer solution is placed in a dialysis bag (with a specific molecular weight cut-off).

    • The bag is submerged in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4) and a lower pH (e.g., 5.5) to simulate the tumor microenvironment.

    • The entire setup is kept at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

    • The concentration of the released drug in the aliquots is quantified to determine the cumulative release profile.[5]

In Vitro and In Vivo Efficacy Evaluation
  • Cell Viability (MTT) Assay :

    • Cancer cells (e.g., KB cells, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the free drug, non-targeted DTNPs, and targeted DTNPs for a specific duration (e.g., 48 or 72 hours).

    • After incubation, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells metabolize MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured with a microplate reader, and the cell viability is calculated relative to untreated control cells. The IC50 (concentration required to inhibit 50% of cell growth) is then determined.[5]

  • In Vivo Tumor Targeting and Biodistribution :

    • Tumor-bearing animal models (e.g., mice with induced KB cell tumors) are used.[3][4]

    • The animals are intravenously injected with the different this compound formulations (e.g., targeted vs. non-targeted).

    • At various time points post-injection, the animals are euthanized, and major organs (liver, spleen, kidney, lung, heart) and the tumor are harvested.

    • The amount of drug accumulated in each tissue is quantified using techniques like HPLC or by measuring a fluorescent or radioactive label attached to the dendrimer.

    • This analysis reveals the biodistribution profile and the tumor-targeting efficiency of the formulation.[3]

References

Navigating Cysteine Modifications: A Guide to Confirming Peptide Sequence Integrity Post-DTNP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, ensuring the integrity of the amino acid sequence after chemical modifications is paramount. Treatment with 2,2'-dithiobis(5-nitropyridine) (DTNP) is a widely used method for the deprotection of cysteine residues or the quantification of free thiols. While effective, it is crucial to verify that the treatment has not induced unintended modifications to the peptide sequence. This guide provides a comparative overview of analytical methods to confirm peptide integrity after this compound treatment, contrasts this compound with alternative cysteine-modifying reagents, and offers detailed experimental protocols.

The Impact of Cysteine Modification on Peptide Integrity: A Comparative Analysis

This compound treatment is primarily employed for the deprotection of cysteine residues, where it reacts with the protected thiol group to form a mixed disulfide with 2-mercapto-5-nitropyridine (B1303185) (Npys). This Npys adduct can then be reduced to yield the free cysteine. While this method is valued for its gentle conditions, typically involving trifluoroacetic acid (TFA) and occasionally a scavenger like thioanisole (B89551), the potential for off-target modifications remains a consideration[1]. The acidic environment and the reactivity of the reagent could potentially affect sensitive amino acid residues such as methionine, tryptophan, and histidine.

To provide a clear comparison, the following table summarizes the characteristics of this compound and a common alternative, iodoacetamide (B48618), an alkylating agent.

FeatureThis compound (2,2'-dithiobis(5-nitropyridine))Iodoacetamide
Primary Reaction Forms a mixed disulfide with cysteine (Npys adduct).Alkylates the cysteine thiol group, forming a stable thioether bond.
Reversibility The Npys adduct can be reduced to the free thiol.The alkylation is irreversible.
Reaction Conditions Typically acidic (e.g., TFA), sometimes with thioanisole.Typically performed at neutral to slightly alkaline pH.
Potential Side Reactions Limited data on off-target reactions, but the acidic conditions could potentially lead to modifications of sensitive residues like Met, Trp, and His.Can cause off-target alkylation of other nucleophilic residues such as histidine, lysine, and the N-terminus, as well as methionine oxidation[2][3].
Impact on MS Analysis The Npys modification adds a predictable mass that can be monitored. The final free thiol may require alkylation for stable analysis.The carbamidomethyl modification provides a stable, easily identifiable mass shift in mass spectrometry.
Suitability for Edman Sequencing The Npys-modified cysteine may not be directly identifiable by standard Edman chemistry. The regenerated free cysteine would require derivatization.Carboxymethylated cysteine can be identified by Edman degradation, though it may require specific derivatization for optimal detection[4].

Experimental Protocols for Assessing Peptide Integrity

To rigorously confirm the sequence integrity of a peptide after this compound treatment, a combination of chromatographic and mass spectrometric techniques is recommended.

Protocol 1: this compound Treatment of a Peptide
  • Dissolution: Dissolve the cysteine-protected peptide in a solution of 2% thioanisole in trifluoroacetic acid (TFA) to a final concentration of approximately 8.5 mM[1].

  • This compound Addition: Add a 20-fold molar excess of this compound to the peptide solution[1].

  • Incubation: Incubate the reaction mixture at room temperature with agitation for 1-2 hours. The optimal time may vary depending on the protecting group and peptide sequence[1].

  • Precipitation: Precipitate the peptide by adding cold diethyl ether to the reaction mixture.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide and decant the supernatant.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Drying: Dry the peptide pellet under vacuum.

  • (Optional) Reduction of Npys Adduct: To obtain the free cysteine, dissolve the dried peptide in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) and treat with a reducing agent such as dithiothreitol (B142953) (DTT).

Protocol 2: Analysis of Peptide Integrity by LC-MS/MS

This protocol outlines the steps for analyzing the this compound-treated peptide to confirm its sequence and identify any modifications[5][6][7].

  • Sample Preparation:

    • Dissolve the this compound-treated peptide (either as the Npys adduct or the reduced form) in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).

    • For peptides with the regenerated free thiol, it is recommended to alkylate the cysteine with a reagent like iodoacetamide to prevent disulfide bond formation. To do this, dissolve the peptide in a buffer at pH 8 (e.g., 100 mM ammonium bicarbonate), add DTT to reduce any existing disulfides, and then add iodoacetamide in slight excess. Quench the reaction with DTT.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared peptide sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptide using a gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% formic acid. This separates the target peptide from any impurities or byproducts.

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire full scan MS spectra to determine the molecular weight of the eluting peptide(s). Compare the observed mass with the theoretical mass of the expected peptide (with or without the Npys or alkylation modification).

    • Perform tandem mass spectrometry (MS/MS) on the parent ion of the target peptide. In MS/MS, the peptide is fragmented, and the masses of the fragments are measured.

  • Data Analysis:

    • Use a protein sequencing software to analyze the MS/MS data. The software will attempt to match the observed fragment ions to the theoretical fragmentation pattern of the expected peptide sequence.

    • Confirm the full sequence coverage of the peptide.

    • Search for unexpected mass shifts on any amino acid residues, which would indicate a modification. Pay close attention to the masses of methionine (+16 Da for oxidation), tryptophan, and histidine.

Protocol 3: N-terminal Sequencing by Edman Degradation

Edman degradation provides sequential amino acid identification from the N-terminus of a peptide and can be a valuable orthogonal technique to mass spectrometry[8][9][10].

  • Sample Preparation:

    • Ensure the peptide sample is free of primary and secondary amines and salts that can interfere with the Edman chemistry. This can be achieved by HPLC purification.

    • If the cysteine is in its free thiol form, it must be derivatized prior to sequencing. Alkylation with 4-vinylpyridine (B31050) is a common method for this purpose. The Npys-modified cysteine may not yield a standard signal.

  • Automated Edman Sequencing:

    • Immobilize the purified and derivatized peptide onto a PVDF membrane.

    • Perform automated Edman degradation using a protein sequencer. The instrument carries out repetitive cycles of derivatization of the N-terminal amino acid with phenyl isothiocyanate (PITC), cleavage, and identification of the resulting PTH-amino acid by HPLC.

  • Data Analysis:

    • Compare the obtained amino acid sequence with the expected sequence. Any discrepancies would indicate a modification or sequence error.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_treatment This compound Treatment cluster_analysis Sequence Integrity Analysis peptide Cysteine-Protected Peptide reaction Reaction & Incubation peptide->reaction dtnp_reagent This compound in TFA/Thioanisole dtnp_reagent->reaction precipitation Ether Precipitation reaction->precipitation peptide_npys Npys-Modified Peptide precipitation->peptide_npys lcms LC-MS/MS Analysis peptide_npys->lcms edman Edman Degradation peptide_npys->edman data_analysis Data Analysis & Sequence Confirmation lcms->data_analysis edman->data_analysis

Caption: Experimental workflow for confirming peptide sequence integrity after this compound treatment.

mechanism_comparison cluster_this compound This compound Mechanism cluster_iodoacetamide Iodoacetamide Mechanism cys_sh Peptide-Cys-SH mixed_disulfide Peptide-Cys-S-Npys cys_sh->mixed_disulfide + this compound This compound This compound This compound->mixed_disulfide tnb Thionitrobenzoate mixed_disulfide->tnb free_cys Peptide-Cys-SH (Restored) mixed_disulfide->free_cys + Reducing Agent reducing_agent Reducing Agent (e.g., DTT) reducing_agent->free_cys cys_sh2 Peptide-Cys-SH alkylated_cys Peptide-Cys-S-CH2CONH2 cys_sh2->alkylated_cys + Iodoacetamide iodoacetamide Iodoacetamide iodoacetamide->alkylated_cys iodide Iodide alkylated_cys->iodide

References

A Comparative Analysis of 2,2-Dithiobis(5-nitropyridine) (DTNP) in the Deprotection of Thiol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effectiveness of 2,2-dithiobis(5-nitropyridine) (DTNP) as a deprotecting agent for various thiol protecting groups commonly used in peptide synthesis and medicinal chemistry. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to objectively assess the performance of this compound against alternative methods.

Overview of this compound-Mediated Deprotection

This compound has emerged as a valuable reagent for the removal of a range of cysteine (Cys) and selenocysteine (B57510) (Sec) protecting groups under mild acidic conditions, often in the presence of a scavenger such as thioanisole (B89551).[1][2] The deprotection proceeds via the formation of a mixed disulfide with the 5-nitro-2-pyridylsulfenyl (Npys) group, which can then be readily cleaved to yield the free thiol.[1][3] This method offers an orthogonal approach to traditional deprotection strategies that often rely on harsh reagents.[1][2]

Comparative Effectiveness of this compound on Various Protecting Groups

The efficacy of this compound-mediated deprotection is highly dependent on the specific protecting group and the presence of additives like thioanisole. The following table summarizes the performance of this compound with several common thiol protecting groups.

Protecting GroupReagentsTimeDeprotection EfficiencyKey Observations
Acetamidomethyl (Acm) This compound, 2% Thioanisole/TFA1 hourVirtually completeThioanisole is highly beneficial for efficient deprotection.[1] Requires >15 equivalents of this compound for effective removal.[4]
p-Methoxybenzyl (Mob) This compound, 2% Thioanisole/TFA1 hourVirtually completeThioanisole is required for the deprotection of Cys(Mob).[1][5]
tert-Butyl (tBu) This compound, TFA (with or without Thioanisole)-HighDeprotection is efficient with or without thioanisole.[1]
S-tert-Butylthio (StBu) This compound, 2% Thioanisole/TFA-Complete at stoichiometric this compoundAbsolute requirement for thioanisole.[1] In the absence of thioanisole, the group is very stable.[1][6]
Trityl (Trt) This compound, TFA-EfficientThe trityl group can be replaced by the Npys group in an acidic environment.[7]
Benzyl (Bzl) (on Sec) This compound, 2% Thioanisole/TFA-LabileRobust in the absence of thioanisole but labile in its presence.[8][9]
Methylbenzyl (Meb) (on Sec) This compound, TFA (with or without Thioanisole)-Extremely labileReadily deprotected under this compound conditions.[8][9]
p-Methoxybenzyl (Mob) (on Sec) This compound, TFA-Extremely labileOnly sub-stoichiometric amounts of this compound are needed.[4] Thioanisole is not required.[4]

Experimental Protocols

Below are detailed methodologies for key deprotection experiments using this compound.

3.1. General Protocol for this compound-Mediated Deprotection of Cysteine Protecting Groups

This protocol is adapted from studies on various cysteine-containing peptides.[1][3]

  • Peptide Preparation: The protected cysteine-containing peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Deprotection Cocktail: Prepare a deprotection solution of this compound in either neat trifluoroacetic acid (TFA) or a 2% thioanisole/TFA solvent system. The concentration of this compound may vary depending on the protecting group (from stoichiometric to several equivalents).

  • Deprotection Reaction: The protected peptide is incubated with the this compound deprotection cocktail. Reaction times and temperatures are specific to the protecting group being removed, but a common condition is incubation for one hour at room temperature.[1]

  • Intermediate Formation: During the reaction, the cysteine S-protecting group is removed and replaced by the 2-(5-nitropyridyl) (Npys) group.[1][3]

  • Quenching and Precipitation: The reaction is quenched by precipitation of the peptide in cold diethyl ether.

  • Npys-Group Removal: The resulting Npys-protected peptide is treated with an excess of a thiol reductant, such as dithiothreitol (B142953) (DTT), to yield the free cysteine thiol.[1][3]

3.2. Deprotection of Selenocysteine (Sec) Protecting Groups

This protocol is based on studies of selenocysteine-containing peptides.[8][10]

  • Peptide Cleavage and Deprotection: For a peptide containing Sec(Mob), cleavage from the resin and deprotection can be performed simultaneously using a cleavage cocktail of 96% TFA, 2% triisopropylsilane, 2% water, and this compound. Thioanisole is not required for Sec(Mob) deprotection.[10]

  • Intermediate Formation: The Mob group is removed and replaced with the 5-Npys group.

  • Npys-Group Removal: The mixed selenosulfide can be reduced to the free selenol by thiolysis with an excess of a thiol reagent or, more mildly, by ascorbolysis at pH 4.5 and 25 °C.[10]

Mechanistic and Workflow Diagrams

The following diagrams illustrate the key processes involved in this compound-mediated deprotection.

Deprotection_Mechanism This compound This compound Activated_Intermediate Activated Intermediate (Sulfonium conjugate) This compound->Activated_Intermediate Thioanisole Thioanisole Thioanisole->Activated_Intermediate Npys_Cys Npys-Cysteine (Cys-SNpys) Activated_Intermediate->Npys_Cys Protected_Cys Protected Cysteine (Cys-PG) Protected_Cys->Npys_Cys Attack on activated intermediate Free_PG Protecting Group Fragment Npys_Cys->Free_PG Free_Cys Free Cysteine (Cys-SH) Npys_Cys->Free_Cys Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Free_Cys

Caption: Putative mechanism of this compound-mediated deprotection.[7]

Experimental_Workflow Start Start: Protected Peptide Deprotection Incubation with this compound (in TFA +/- Thioanisole) Start->Deprotection Quench Quench Reaction (Precipitate with ether) Deprotection->Quench Intermediate Isolate Npys-Peptide Intermediate Quench->Intermediate Reduction Reduction of Npys Group (e.g., with DTT) Intermediate->Reduction End End: Deprotected Peptide with Free Thiol Reduction->End

Caption: General experimental workflow for this compound deprotection.

Comparison with Other Deprotection Methods

While this compound offers a mild and orthogonal approach, it is important to consider its advantages and disadvantages relative to other common deprotection reagents.

Deprotection MethodReagentsAdvantagesDisadvantages
This compound This compound, TFA, ThioanisoleMild conditions, high orthogonality, effective for a range of protecting groups.[1][2]Two-step process (Npys formation and removal), requires scavenger for some groups.
Trifluoroacetic Acid (TFA) TFA, Scavengers (e.g., TIS, water)Simple, one-step cleavage and deprotection for acid-labile groups (e.g., Trt, tBu).[11]Harsh acidic conditions can damage sensitive peptides. Not effective for acid-stable groups like Acm.
Iodine I₂ in DCM or other organic solventsSimultaneous deprotection and disulfide bond formation.Can lead to side reactions and over-oxidation.
Thallium (III) Trifluoroacetate Tl(TFA)₃Effective for simultaneous deprotection and disulfide formation.[11]Highly toxic, requires special handling precautions.[11]
Silver Trifluoromethanesulfonate AgOTfEffective for Acm removal.Can cause methionine oxidation.
Photoremovable Groups UV lightHigh temporal and spatial control, no additional reagents needed for deprotection.[12]Requires specialized equipment, potential for photodamage to the peptide.

Conclusion

2,2-Dithiobis(5-nitropyridine) is a versatile and effective reagent for the deprotection of a variety of thiol protecting groups under mild acidic conditions. Its performance is notably enhanced by the presence of thioanisole for certain protecting groups like Acm and StBu. The this compound method provides a valuable orthogonal strategy in peptide synthesis, particularly when harsh deprotection conditions need to be avoided. The choice of deprotection strategy should be guided by the specific protecting groups present in the peptide, the overall synthetic scheme, and the sensitivity of the target molecule.

References

A Comparative Guide to Thiol Deprotection: Benchmarking DTNP Against Emerging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective deprotection of cysteine residues is a critical step in the synthesis of peptides and other therapeutic molecules. This guide provides an objective comparison of the performance of 2,2'-dithiobis(5-nitropyridine) (DTNP) against established and emerging deprotection techniques, supported by experimental data and detailed protocols.

The strategic removal of thiol protecting groups is paramount for ensuring the structural integrity and biological activity of complex biomolecules. While this compound has proven to be a valuable tool for the deprotection of various cysteine S-protecting groups, a landscape of alternative and emerging methods offers distinct advantages in terms of reaction conditions, efficiency, and orthogonality. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a deprotection strategy.

Performance Comparison of Thiol Deprotection Reagents

The following table summarizes the key performance indicators of this compound and other prominent deprotection reagents. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific substrate and reaction conditions.

ReagentTypical Protecting GroupsReaction TimeTypical YieldKey AdvantagesKey Limitations
This compound Acm, Mob, tBu, StBu, Meb, Bzl1-4 hours[1][2]>90% (variable)[1]Gentle conditions; effective for a range of acid-stable groups.[1][3]Often requires thioanisole (B89551) as a catalyst; can be sluggish for some groups.[1][2]
TCEP Disulfides< 1 hour[4][5]>95%[6]Odorless; effective over a wide pH range; stable in aqueous solution.[5][7][8]Can be less effective for bulky protecting groups.
DTT Disulfides30 min - 1 hour[7][9]>95%[10]Well-established; effective reducing agent.[9][10]Unstable in solution (air-sensitive); limited to pH >7; pungent odor.[7][10]
Thioglycolic Acid Thioesters30 min - 24 hours[11][12]61-93%[11][13]Mild, aqueous conditions; can be polymer-supported for easy removal.[11][13]Can require longer reaction times; yields can be variable.[12]
Photocleavage o-Nitrobenzyl (oNB), Nitroveratryl (oNv)Minutes[14][15]HighSpatially and temporally controlled deprotection; no chemical reagents required for cleavage.[14][16]Requires specialized equipment; potential for side reactions with sensitive residues.[16]

Experimental Protocols

Detailed methodologies for the key deprotection techniques are provided below to facilitate their implementation and comparison in a laboratory setting.

This compound-Mediated Deprotection of Cys(Acm)

This protocol describes the deprotection of an acetamidomethyl (Acm)-protected cysteine residue in a peptide sequence.

Materials:

  • Acm-protected peptide

  • 2,2'-dithiobis(5-nitropyridine) (this compound)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Cold diethyl ether

  • Dithiothreitol (DTT)

  • Buffer for quenching (e.g., 100 mM ammonium (B1175870) bicarbonate)

Procedure:

  • Dissolve the Acm-protected peptide in a solution of 2% thioanisole in TFA.

  • Add this compound (typically 10-20 equivalents) to the peptide solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by HPLC.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • To obtain the free thiol, dissolve the crude peptide in a suitable buffer and treat with an excess of a reducing agent like DTT.[1][17]

TCEP-Mediated Deprotection of a Disulfide Bond

This protocol is suitable for the reduction of a disulfide bond in a thiol-modified oligonucleotide or peptide.

Materials:

  • Disulfide-containing molecule

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • RNase-free water (for oligonucleotides) or appropriate buffer

  • 3 M Sodium Acetate

  • Ethanol

Procedure:

  • Prepare a fresh 0.1 M TCEP solution in water or a suitable buffer.

  • Dissolve the lyophilized disulfide-containing molecule in the TCEP solution.

  • Incubate at room temperature for 1 hour with gentle agitation.[7]

  • For oligonucleotides, precipitate by adding 3 M Sodium Acetate and ethanol, followed by incubation at -80°C and centrifugation.[4] For peptides, purification can be achieved by HPLC.

DTT-Mediated Deprotection of a Disulfide Bond

This is a standard protocol for the reduction of disulfide bonds.

Materials:

  • Disulfide-containing molecule

  • Dithiothreitol (DTT)

  • Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.3-8.5)

Procedure:

  • Prepare a fresh 100 mM DTT solution in the chosen buffer.

  • Dissolve the disulfide-containing molecule in the buffer.

  • Add an equal volume of the 100 mM DTT solution to achieve a final concentration of 50 mM DTT.

  • Incubate at room temperature for 30 minutes.[7]

  • Excess DTT may need to be removed for downstream applications, which can be done via size-exclusion chromatography or dialysis.[7]

Thioglycolic Acid-Mediated Deprotection of a Thioester

This protocol describes the deprotection of a thioester using thioglycolic acid in solution.

Materials:

  • Thioester-protected molecule

  • Thioglycolic acid (TGA)

  • Methanol (B129727)

  • Phosphate buffer (pH 8)

Procedure:

  • Dissolve the thioester-protected molecule in a mixture of methanol and phosphate buffer (pH 8).

  • Add 2 equivalents of thioglycolic acid.

  • Stir the reaction at room temperature for 30 minutes to 24 hours, monitoring by TLC or LC-MS.[12]

  • The deprotected thiol can be purified by standard chromatographic methods.

Signaling Pathways and Workflows

Visualizing the mechanisms and workflows of these deprotection strategies can aid in understanding their underlying principles and practical application.

Deprotection_Pathways cluster_this compound This compound Deprotection cluster_Reductants Reductant-Based Deprotection cluster_TGA Thioglycolic Acid Deprotection DTNP_start Protected Cysteine (e.g., Cys-Acm) DTNP_intermediate Npys-Cysteine Intermediate DTNP_start->DTNP_intermediate Deprotection DTNP_reagent This compound + Thioanisole in TFA DTNP_end Free Cysteine DTNP_intermediate->DTNP_end Reduction DTNP_reduction Reducing Agent (e.g., DTT) Reductant_start Protected Cysteine (Disulfide) Reductant_end Free Cysteine Reductant_start->Reductant_end Reduction Reductant_reagent TCEP or DTT TGA_start Protected Cysteine (Thioester) TGA_end Free Cysteine TGA_start->TGA_end Thiol-Thioester Exchange TGA_reagent Thioglycolic Acid

Caption: Overview of different thiol deprotection pathways.

Experimental_Workflow start Start: Protected Peptide dissolve Dissolve Peptide in appropriate solvent start->dissolve add_reagent Add Deprotection Reagent dissolve->add_reagent incubate Incubate (Time & Temperature) add_reagent->incubate monitor Monitor Reaction (e.g., HPLC) incubate->monitor quench Quench Reaction/ Precipitate Peptide monitor->quench purify Purify Deprotected Peptide quench->purify end End: Free Thiol Peptide purify->end

Caption: General experimental workflow for thiol deprotection.

Orthogonal Deprotection Strategies

The ability to selectively deprotect one cysteine residue in the presence of others is crucial for the synthesis of complex peptides with multiple disulfide bonds. This is achieved through an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are employed.[18][19][20]

Orthogonal_Deprotection cluster_step1 Step 1: Selective Deprotection 1 cluster_step2 Step 2: Selective Deprotection 2 Peptide Peptide with Multiple Protected Cysteines (Cys-PG1, Cys-PG2) Deprotect1 Deprotection Condition 1 (removes PG1) Peptide->Deprotect1 Intermediate1 Partially Deprotected Peptide (Free Cys, Cys-PG2) Deprotect1->Intermediate1 Reaction1 Reaction at Free Cys (e.g., Disulfide Bond Formation) Intermediate1->Reaction1 Deprotect2 Deprotection Condition 2 (removes PG2) Reaction1->Deprotect2 Intermediate2 Fully Deprotected Peptide (Two Free Cys) Deprotect2->Intermediate2 Reaction2 Reaction at Second Cys (e.g., Second Disulfide Bond) Intermediate2->Reaction2 FinalProduct Final Modified Peptide Reaction2->FinalProduct

Caption: Logical workflow of an orthogonal deprotection strategy.

Conclusion

The choice of a thiol deprotection strategy is a critical decision in the synthesis of cysteine-containing molecules. This compound remains a valuable reagent, particularly for its ability to cleave a range of acid-stable protecting groups under mild conditions. However, emerging techniques offer compelling alternatives. TCEP and DTT are highly efficient for disulfide reduction, with TCEP providing advantages in stability and pH range. Thioglycolic acid presents a mild, aqueous-based method for thioester cleavage. Photocleavable protecting groups offer unparalleled spatial and temporal control, which is highly advantageous for specific applications in chemical biology and materials science. For complex syntheses requiring the formation of multiple disulfide bonds, a carefully designed orthogonal protection strategy is indispensable. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their synthetic goals efficiently and with high fidelity.

References

Safety Operating Guide

Proper Disposal of DTNP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2,2'-Dithiobis(5-nitropyridine) (DTNP) in a laboratory setting.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a procedural overview for the disposal of 2,2'-Dithiobis(5-nitropyridine) (this compound), a compound commonly used in biochemical applications. Due to its classification as a hazardous substance, strict adherence to established protocols is essential.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. It is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the specific product in use and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2]

Quantitative Data for Disposal Planning

The following table summarizes key chemical and physical properties of this compound relevant to its safe handling and disposal.

PropertyValueReference
Chemical Name 2,2'-Dithiobis(5-nitropyridine)--INVALID-LINK--
CAS Number 2127-10-8--INVALID-LINK--
Molecular Formula C₁₀H₆N₄O₄S₂--INVALID-LINK--
Molecular Weight 310.31 g/mol --INVALID-LINK--
Appearance Yellow crystalline solid--INVALID-LINK--
Melting Point 155-157 °C--INVALID-LINK--
Solubility Does not mix with water.--INVALID-LINK--
Hazard Classifications Skin Irritant, Eye Irritant, Respiratory Irritant--INVALID-LINK--

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Collect all this compound waste, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions containing this compound, in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a tightly sealing lid.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling:

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • The label must include the full chemical name, "2,2'-Dithiobis(5-nitropyridine)," the concentration (if in solution), and any other information required by your institution and local regulations.

3. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[1]

  • It is best practice to use secondary containment to prevent the spread of material in case of a leak.

4. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to arrange for pickup and disposal.

  • Follow all institutional procedures for scheduling a waste pickup.

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[1]

    • Place the collected material into a labeled hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team and EHS department.

    • Restrict access to the spill area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DTNP_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container with 'Hazardous Waste' and Chemical Name collect->label store Store in a Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Waste Disposed of by Authorized Personnel contact_ehs->disposal

Caption: A flowchart outlining the procedural steps for the safe collection and disposal of this compound waste.

This compound Chemical Relationship Diagram

While specific degradation pathways for disposal are not recommended for general laboratory practice, the following diagram illustrates the chemical nature of this compound and its key functional groups, which contribute to its reactivity and hazardous properties.

DTNP_Structure This compound Chemical Structure and Functional Groups This compound This compound (2,2'-Dithiobis(5-nitropyridine)) disulfide Disulfide Bond (-S-S-) This compound->disulfide Contains pyridine Pyridine Rings This compound->pyridine Contains nitro Nitro Groups (-NO2) This compound->nitro Contains

Caption: A diagram showing the key functional groups of the this compound molecule.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DTNP
Reactant of Route 2
Reactant of Route 2
DTNP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.